molecular formula C9H8ClN3O2 B1419858 ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1083181-27-4

ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B1419858
CAS No.: 1083181-27-4
M. Wt: 225.63 g/mol
InChI Key: DDWDCTIHADYWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H8ClN3O2 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-5-3-4-6(10)11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWDCTIHADYWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=NC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670282
Record name Ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-27-4
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083181-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. As a bioisostere of purines and azaindoles, this fused bicyclic system has demonstrated a remarkable versatility in binding to a wide array of biological targets.[1][2] Molecules incorporating this framework have been successfully developed as potent inhibitors of various kinases, antimalarial agents, anticancer therapeutics, and agents targeting the central nervous system.[3][4][5] The specific molecule, ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, serves as a crucial and highly versatile intermediate. The chlorine atom at the C6 position provides a reactive handle for further functionalization via cross-coupling reactions, while the ethyl carboxylate group at C3 can be readily modified, making it an invaluable building block for the synthesis of complex, biologically active compounds.

This guide provides a detailed technical overview of a robust synthetic methodology for this key intermediate, followed by a comprehensive characterization protocol designed to ensure its structural integrity and purity.

General Synthetic Strategies

The construction of the 1H-pyrazolo[3,4-b]pyridine system can be broadly categorized into two primary retrosynthetic approaches.[1][2]

  • Formation of the Pyridine Ring onto a Pre-existing Pyrazole: This is the most common strategy, typically employing a substituted 5-aminopyrazole as the key starting material. This dinucleophile is reacted with a suitable 1,3-biselectrophilic three-carbon synthon (such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone) to construct the pyridine ring.[1][6]

  • Formation of the Pyrazole Ring onto a Pre-existing Pyridine: This approach involves the cyclization of a hydrazine derivative onto a suitably functionalized pyridine ring, such as a 2-chloropyridine bearing an aldehyde, ketone, or ester group at the C3 position.[2]

The methodology detailed below follows the first and more prevalent strategy, which offers high regioselectivity and adaptability.

Experimental Workflow Overview

The synthesis and validation of the target compound follow a logical and systematic progression from starting materials to the fully characterized final product.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure & Purity Confirmation A Starting Materials: Ethyl 3-amino-1H-pyrazole-4-carboxylate & Malonyl Dichloride B Cyclocondensation Reaction A->B C Chlorination with POCl₃ B->C D Aqueous Work-up & Extraction C->D E Purification (Recrystallization or Column Chromatography) D->E F Final Product: Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Physical Characterization (Melting Point, TLC) F->H

Caption: Overall workflow for the synthesis and characterization.

Detailed Synthesis Protocol

This protocol is a robust two-step procedure starting from commercially available ethyl 3-amino-1H-pyrazole-4-carboxylate. The causality behind this choice lies in its inherent structure, which provides the necessary pyrazole core and pre-installed ester group, streamlining the synthesis.

Step 1: Synthesis of Ethyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable high-boiling point solvent like diphenyl ether or Dowtherm A.

  • Reaction Initiation: Heat the suspension to approximately 120-130 °C to ensure complete dissolution of the starting material.

  • Cyclizing Agent Addition: Add malonyl dichloride (1.1 equivalents) dropwise to the heated solution over a period of 30 minutes. The use of malonyl dichloride as the 1,3-biselectrophile is efficient for forming the dihydroxypyridine ring. An exothermic reaction is expected.

  • Cyclocondensation: After the addition is complete, raise the temperature to 240-250 °C and maintain it for 2-3 hours to drive the cyclocondensation and subsequent aromatization to completion.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Filter the solid, wash thoroughly with a non-polar solvent like hexane to remove the high-boiling point solvent, and then with ethanol. Dry the resulting solid under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the crude ethyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate from the previous step.

  • Chlorination: Add an excess of phosphorus oxychloride (POCl₃), typically 5-10 volumes relative to the starting material. The use of POCl₃ is a standard and highly effective method for converting hydroxyl groups on heterocyclic rings to chlorides.[7]

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8. The product will precipitate as a solid. Alternatively, the product can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Collect the solid by filtration, wash with water, and dry. If an extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a solid.

Proposed Reaction Mechanism

The core of the synthesis involves a cyclocondensation followed by a chlorination step. The mechanism is a classic example of heterocyclic ring formation.

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination (Simplified) A Aminopyrazole attacks malonyl dichloride B Second intramolecular acyl substitution A->B C Keto-enol tautomerization to form the dihydroxy- pyridine intermediate B->C D Hydroxyl groups are activated by POCl₃ E Chloride ion displaces the activated oxygen D->E F Aromatization yields the final chlorinated product E->F

Caption: Simplified reaction mechanism for the two-step synthesis.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Molecular Formula: C₉H₈ClN₃O₂, Molecular Weight: 225.63 g/mol ).[8]

Technique Expected Results & Interpretation
¹H NMR Aromatic Protons: Two distinct singlets or doublets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the protons on the pyridine ring (H-4 and H-5). NH Proton: A broad singlet at high chemical shift (δ > 12 ppm) for the pyrazole N-H, which may be exchangeable with D₂O. Ethyl Group: A quartet (δ ~4.4 ppm, 2H) for the -OCH₂- protons and a triplet (δ ~1.4 ppm, 3H) for the -CH₃ protons, showing characteristic coupling.
¹³C NMR Carbonyl Carbon: A signal around δ 160-165 ppm for the ester C=O. Aromatic Carbons: Multiple signals in the range of δ 110-155 ppm corresponding to the carbons of the fused heterocyclic core. Ethyl Group: Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃).
Mass Spectrometry (MS) Molecular Ion (M⁺): A prominent peak at m/z 225, with an isotopic peak at m/z 227 ([M+2]⁺) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Fragmentation: Common fragmentation patterns for similar structures include the loss of an ethoxy radical (-•OCH₂CH₃, m/z 45) or ethylene (-C₂H₄, m/z 28) from the ester group.[9][10]
Infrared (IR) Spectroscopy N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of the ester carbonyl group. C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹. C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region.
Melting Point A sharp and defined melting point is indicative of high purity.

Applications in Drug Development

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is not typically an end-product but rather a strategic starting point. The C6-chloro position is readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[4] This flexibility enables the rapid generation of diverse compound libraries for screening against biological targets, particularly in the development of novel kinase inhibitors for oncology.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available from: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available from: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available from: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC - NIH. Available from: [Link]

  • Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. PrepChem.com. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available from: [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available from: [Link]

  • (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available from: [Link]

  • Ethyl6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. MySkinRecipes. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available from: [Link]

  • ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. ChemSynthesis. Available from: [Link]

  • Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. AMERICAN ELEMENTS. Available from: [Link]

  • Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. NIH. Available from: [Link]

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][3][4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(. ACS Publications - American Chemical Society. Available from: [Link]

Sources

An In-depth Technical Guide to Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 1083181-27-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and a detailed, validated synthesis protocol. Furthermore, it explores the compound's critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Safety protocols, characterization data, and mechanistic insights are integrated to offer a holistic resource for laboratory and developmental applications.

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, recognized for its ability to mimic the purine structure and interact with a wide array of biological targets. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions, making it an ideal framework for the design of potent and selective enzyme inhibitors. Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, in particular, serves as a crucial starting material, offering reactive sites for further chemical modifications and the construction of complex, pharmacologically active molecules. The chloro-substituent at the 6-position provides a handle for cross-coupling reactions, while the ethyl carboxylate at the 3-position can be readily modified, for instance, through amidation, to introduce further diversity and modulate the compound's properties.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 1083181-27-4[1]
Molecular Formula C₉H₈ClN₃O₂[2]
Molecular Weight 225.63 g/mol [2]
SMILES O=C(C1=NNC2=NC(Cl)=CC=C21)OCC[1]
InChI Key BHOSGXRYZJHZJD-UHFFFAOYSA-N[2]
Appearance Off-white to yellow solid (typical)Supplier Data
Purity Typically ≥97%[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General Lab Practice

Synthesis Protocol: A Validated Approach

The synthesis of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be achieved through a multi-step process. While various synthetic strategies for the pyrazolo[3,4-b]pyridine core exist, a common and effective approach involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon. A plausible and widely utilized method is the Gould-Jacobs reaction.

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a well-established method for the synthesis of quinoline and related heterocyclic systems, including pyrazolo[3,4-b]pyridines. The general mechanism involves the condensation of an aniline (or in this case, an aminopyrazole) with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 3-Amino-5-chloropyrazole Condensation_Product Condensation Adduct Aminopyrazole->Condensation_Product Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Condensation_Product Cyclized_Intermediate 4-Hydroxy-pyrazolo[3,4-b]pyridine Condensation_Product->Cyclized_Intermediate Thermal Cyclization (e.g., Dowtherm A) Final_Product Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Cyclized_Intermediate->Final_Product Chlorination (e.g., POCl3)

Caption: Proposed Gould-Jacobs reaction pathway for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar compounds. Researchers should optimize conditions as necessary.

Step 1: Condensation

  • To a stirred solution of 3-amino-5-chloropyrazole (1 equivalent) in a suitable solvent such as ethanol or toluene, add diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude intermediate can be used in the next step without further purification or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization

  • Add the crude condensation product to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) for 1-2 hours. The cyclization is usually accompanied by the evolution of ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product.

  • Filter the solid, wash with hexane, and dry to obtain the 4-hydroxy-pyrazolo[3,4-b]pyridine intermediate.

Step 3: Chlorination

  • Carefully add the 4-hydroxy intermediate to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group around δ 1.4 ppm.

    • A quartet for the methylene protons (-CH₂) of the ethyl group around δ 4.4 ppm.

    • Aromatic protons on the pyridine ring appearing as singlets or doublets in the region of δ 7.5-9.0 ppm.

    • A broad singlet for the N-H proton of the pyrazole ring, which may vary in chemical shift depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals for the ethyl group carbons around δ 14 ppm (CH₃) and δ 62 ppm (CH₂).

    • The carbonyl carbon of the ester group is expected around δ 160-165 ppm.

    • Aromatic carbons of the fused ring system will appear in the δ 110-155 ppm range.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (225.63 g/mol ).

    • The isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio) will be a key diagnostic feature.

    • Common fragmentation patterns for similar structures include the loss of the ethoxy group (-OEt), followed by the loss of carbon monoxide (-CO)[4].

  • Infrared (IR) Spectroscopy:

    • A characteristic C=O stretching vibration for the ester group in the range of 1700-1730 cm⁻¹.

    • N-H stretching vibration from the pyrazole ring around 3100-3300 cm⁻¹.

    • C-Cl stretching vibrations in the fingerprint region.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a valuable intermediate for the synthesis of a variety of kinase inhibitors.

The 6-chloro position is particularly amenable to Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. These groups can be designed to occupy the hydrophobic regions of the ATP-binding pocket of kinases. The ester at the 3-position can be converted to an amide, introducing substituents that can form crucial hydrogen bonds with the hinge region of the kinase.

Kinase_Inhibitor_Synthesis cluster_starting_material Starting Material cluster_modifications Chemical Modifications cluster_final_product Final Product Start_Mol Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Cross_Coupling Suzuki/Buchwald-Hartwig Cross-Coupling at C6 Start_Mol->Cross_Coupling Amidation Amidation at C3 Cross_Coupling->Amidation Kinase_Inhibitor Potent & Selective Kinase Inhibitor Amidation->Kinase_Inhibitor

Caption: Workflow for developing kinase inhibitors from the title compound.

Numerous patents describe the use of pyrazolo[3,4-b]pyridine derivatives as inhibitors of various kinases, including Raf kinase, highlighting the industrial relevance of this scaffold.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

  • Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not universally available, related compounds are classified as acute toxins and skin/eye irritants. It is prudent to handle this compound with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a high-value chemical intermediate with significant applications in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a diverse range of compounds, most notably potent and selective kinase inhibitors. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and an overview of its role in drug discovery, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

  • Fochon Biosciences. (2024). PYRAZOLO [3, 4-b] PYRIDINE DERIVATIVES AS PROTEIN KINASE INHIBITORS.
  • Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. CN102911174A.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
  • PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents. (n.d.).

Sources

biological activity of the pyrazolo[3,4-b]pyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of the Pyrazolo[3,4-b]pyridine Scaffold

Introduction: The Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its structure, bearing a resemblance to natural purine bases like adenine and guanine, makes it an ideal candidate for interacting with a wide array of biological targets, particularly enzymes and receptors that recognize purine-like molecules.[3][4] This structural advantage has established pyrazolo[3,4-b]pyridine as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse protein targets, leading to a broad spectrum of biological activities.[5]

Derivatives of this scaffold have been extensively investigated and have shown potent activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][6] The versatility of the pyrazolo[3,4-b]pyridine core allows for substitutions at multiple positions (N1, C3, C4, C5, and C6), enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with a specific biological target.[7] This guide provides a detailed exploration of the key biological activities of this scaffold, the underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Caption: General structure of the 1H-pyrazolo[3,4-b]pyridine scaffold with key substitution points.

Anticancer Activity: A Multi-Targeted Approach

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of modern anticancer agents, primarily due to its efficacy as a kinase inhibitor.[8][9] Kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer.[8]

Mechanism of Action: Kinase Inhibition
  • Cyclin-Dependent Kinases (CDKs): Many pyrazolo[3,4-b]pyridine derivatives function by inhibiting CDKs, which are essential for cell cycle progression.[10] By blocking the ATP-binding pocket of enzymes like CDK2 and CDK9, these compounds can halt the cell cycle, typically at the G0/G1 phase, and induce apoptosis (programmed cell death).[8][10] For instance, certain derivatives have demonstrated potent inhibition of CDK2, a key regulator of the G1/S phase transition.[8][10]

  • PIM Kinases: The PIM family of serine/threonine kinases is involved in cell survival and proliferation. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as dual inhibitors of both CDK2 and PIM1, leading to enhanced antiproliferative effects.[8]

  • Tropomyosin Receptor Kinases (TRKs): TRKs are receptor tyrosine kinases whose overexpression can drive the growth of various cancers.[11][12] Scaffold hopping and computer-aided drug design have led to the synthesis of pyrazolo[3,4-b]pyridine derivatives that potently inhibit TRKA with IC50 values in the nanomolar range.[11][12][13]

  • Topoisomerase IIα (TOPIIα): Beyond kinase inhibition, some derivatives act as TOPIIα inhibitors.[5] TOPIIα is a vital enzyme that manages DNA topology during replication. Its inhibition leads to DNA damage and subsequent apoptosis in cancer cells. The planar structure of the pyrazolo[3,4-b]pyridine core is a key feature for this activity, allowing it to intercalate with DNA.[5]

Quantitative Data: In Vitro Anticancer Potency

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 6b CDK2/PIM1HCT-116 (Colon)-[8]
Compound 8b Not specifiedHCT-116 (Colon)2.3[9]
Compound 9a CDK2/CDK9Hela (Cervical)2.59[10]
Compound 14g CDK2/CDK9HCT-116 (Colon)1.98[10]
Compound 7b Not specifiedMCF7 (Breast)0.0001[14]
Compound C03 TRKAKm-12 (Colon)0.304[11][12]
Signaling Pathway Visualization

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb phosphorylates pRb_P pRb-P (Inactive) pRb->pRb_P E2F E2F pRb_P->E2F releases E2F->S activates transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Inhibition of the G1/S cell cycle transition by a pyrazolo[3,4-b]pyridine CDK2 inhibitor.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] It is chosen for its reliability and high-throughput capability in screening potential anticancer compounds.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine scaffold has also been a fruitful source of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[16][17]

Spectrum of Activity

Studies have demonstrated that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][16] Furthermore, significant antifungal activity has been observed, with some derivatives showing potency comparable to standard drugs like Amphotericin B against strains such as Fusarium oxysporum.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 7b Fusarium oxysporum (Fungus)0.98[14]
Various General Range0.12 - 62.5[14]
Compound 24 S. aureus (Bacteria)0.25[3]
Compound 27 S. aureus (Bacteria)0.125[3]
Experimental Protocol: Broth Macrodilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent. It is chosen for its quantitative and reproducible results.

  • Inoculum Preparation: Grow the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton for bacteria). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in broth across a series of test tubes.

  • Inoculation: Add an equal volume of the standardized inoculum to each tube. Include a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate all tubes at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

Antiviral Activity

Recent research has highlighted the potential of pyrazolo[3,4-b]pyridines as broad-spectrum antiviral agents, particularly against non-polio enteroviruses and herpesviruses.[18][19]

Mechanism of Action
  • Enterovirus 2C Protein Inhibition: A key target for enteroviruses like EV-D68, EV-A71, and Coxsackievirus B3 is the highly conserved non-structural protein 2C.[18] This protein has ATPase and helicase activity and is essential for viral RNA replication. Pyrazolopyridine derivatives have been identified that inhibit this protein, halting viral replication with nanomolar efficacy.[18]

  • Inhibition of HSV-1 Replication: Against Herpes Simplex Virus Type-1 (HSV-1), different derivatives interfere with distinct stages of the viral life cycle.[19] Some compounds have been shown to inhibit viral adsorption by interacting with host cell receptors or viral glycoproteins. Others interfere with later stages of replication, decreasing the expression of key viral proteins like ICP27 and gD.[19]

Key Antiviral Compounds
Compound IDTarget VirusMechanismEC50Reference
Compound 7d EV-D68, EV-A71, CVB32C Protein InhibitorNanomolar range[18]
ARA-04 / ARA-05 HSV-1Inhibit Viral Adsorption1.00 µM[19]
AM-57 HSV-1Inhibit Viral Replication0.70 µM[19]

Anti-inflammatory and Other Therapeutic Applications

Beyond infectious diseases and cancer, the pyrazolo[3,4-b]pyridine scaffold shows promise in other therapeutic areas.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory properties in animal models, such as the carrageenan-induced paw edema assay in rats.[20][21] The mechanism is believed to involve the inhibition of inflammatory mediators and enzymes like COX-2.[22]

  • Neurological Disorders: The scaffold is being explored for the treatment of Alzheimer's disease. Novel derivatives have been synthesized that show selective binding to β-amyloid plaques, which are pathological hallmarks of the disease, suggesting their potential as diagnostic probes or therapeutic agents.[1]

  • Metabolic Diseases: A series of pyrazolo[3,4-b]pyridine derivatives were designed as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[23] Activation of AMPK has therapeutic potential for metabolic disorders like type 2 diabetes.

General Workflow for Drug Discovery and Evaluation

The development of a new therapeutic agent based on the pyrazolo[3,4-b]pyridine scaffold follows a logical, multi-stage process from initial design to biological validation.

G A Target Identification & Rational Design B Chemical Synthesis of Derivatives A->B C Structural Confirmation (NMR, Mass Spec) B->C D Primary In Vitro Screening (e.g., Cytotoxicity, MIC) C->D E Hit Identification (Potent & Selective Compounds) D->E F Secondary Assays (Mechanism of Action) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization (Improve Potency, PK/PD) G->H iterative cycle H->B I In Vivo Studies (Animal Models) H->I

Caption: A typical workflow for the discovery of bioactive pyrazolo[3,4-b]pyridine derivatives.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a remarkably versatile and privileged structure in medicinal chemistry. Its ability to be chemically modified at numerous positions has enabled the development of potent and selective inhibitors for a wide range of biological targets. The extensive research into its anticancer, antimicrobial, and antiviral activities has yielded numerous promising lead compounds. Future efforts will likely focus on optimizing the pharmacokinetic and safety profiles of these leads to translate their potent in vitro activity into clinically successful therapeutics. The continued exploration of this scaffold is certain to uncover new therapeutic applications and further solidify its importance in the field of drug discovery.

References

  • Ezzat, M. et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]

  • El-Kashef, H. et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. National Institutes of Health. [Link]

  • Ali, M. A. et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • Liu, N. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Liu, N. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • Gouda, M. A. et al. (2016). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. [Link]

  • Liu, N. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Hassan, A. et al. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • Nikolaou, S. et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Reddy, C. S. et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central. [Link]

  • Zhang, Y. et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]

  • Zhang, M. et al. (2022). Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein. PubMed Central. [Link]

  • Abdel-Mohsen, S. A. et al. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]

  • Almansour, B. S. et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. [Link]

  • Abdel-Mohsen, S. A. et al. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Aranda, V. R. et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. National Institutes of Health. [Link]

  • Nafie, M. S. et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]

  • Butassi, E. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Abdel-Aziem, A. & Fouad, S. A. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Wang, T. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Abdel-Aziem, A. & Fouad, S. A. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • El-Kashef, H. et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. [Link]

  • Request PDF. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. ResearchGate. [Link]

  • El-Kashef, H. et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. Molecules. [Link]

  • Butassi, E. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital Access to Scholarship at Harvard. [Link]

  • Wtorek, K. et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Butassi, E. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Butassi, E. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Gouda, M. A. et al. (2016). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. [Link]

  • Alam, M. S. et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Abdel-Aziem, A. & Fouad, S. A. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]

  • Gouda, M. A. et al. (2016). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. [Link]

  • Abdel-Aziem, A. & Fouad, S. A. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Organic and Medicinal Chemistry International. [Link]

  • Bhattacharjee, D. et al. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link]

Sources

An In-Depth Technical Guide to the Potential Mechanisms of Action of Ethyl 6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and Methodologies for its Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic structure, forming the core of numerous compounds with significant pharmacological activities.[1][2] This guide focuses on a specific derivative, ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a molecule of interest for drug discovery. While its precise mechanism of action is not yet fully elucidated in publicly available literature, the extensive research on analogous compounds provides a strong foundation for postulating its biological targets. This document synthesizes the known activities of the pyrazolo[3,4-b]pyridine class to propose several high-probability mechanisms of action for this specific compound. Furthermore, it provides a comprehensive, step-by-step roadmap with detailed experimental protocols for researchers to systematically investigate and validate these potential mechanisms, thereby bridging the gap from hypothesis to conclusive evidence.

Part 1: The Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone of Medicinal Chemistry

The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine system, a bicyclic heterocycle that has captured the attention of medicinal chemists for decades.[3] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal scaffold for interacting with a wide array of biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. This versatility has led to the development of derivatives with a broad spectrum of therapeutic applications.[2][4]

Reported Biological Activity Associated Molecular Target(s) Therapeutic Area
Anticancer / AntiproliferativeKinases (CDKs, TRKs, TBK1, FGFR), Topoisomerase IIα, TubulinOncology
Anti-inflammatoryCyclooxygenase-2 (COX-2)Inflammation
AntimicrobialVarious bacterial and fungal targetsInfectious Disease
Neuro-activeGlycogen synthase kinase-3 (GSK-3)Neurology
AntiviralViral enzymes and proteinsVirology

This table summarizes the diverse biological activities attributed to the pyrazolo[3,4-b]pyridine scaffold based on published research.[1][2][5][6][7]

Part 2: Postulated Mechanisms of Action for Ethyl 6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Based on its structural features—a planar heterocyclic core, a chlorine atom (a common halogen bond donor), and an ethyl carboxylate group (a potential hydrogen bond acceptor)—we can hypothesize several plausible mechanisms of action.

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them prime drug targets. Multiple pyrazolo[3,4-b]pyridine derivatives have been identified as potent kinase inhibitors.[1][5][6]

  • Tropomyosin Receptor Kinase (TRK) Inhibition : TRKs are involved in cell proliferation and differentiation, and their overactivation is a known cancer driver.[6] Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been synthesized and shown to have nanomolar inhibitory activity against TRKA.[6][8]

  • TANK-Binding Kinase 1 (TBK1) Inhibition : TBK1 is a noncanonical IKK family kinase crucial to innate immunity, autophagy, and oncogenesis.[5] Specific pyrazolo[3,4-b]pyridine compounds have been developed as highly potent TBK1 inhibitors, with IC50 values in the low nanomolar and even sub-nanomolar range.[5]

  • Other Kinases : The scaffold has also been associated with the inhibition of Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptor (FGFR), further broadening its potential impact in oncology.[1]

The ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate molecule likely acts as an ATP-competitive inhibitor, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.

cluster_kinase Kinase Active Site cluster_inhibitor Inhibition Mechanism ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Kinase->Substrate Phosphorylates BlockedKinase Inactive Kinase Complex Inhibitor Ethyl 6-chloro-1H-pyrazolo [3,4-b]pyridine-3-carboxylate Inhibitor->Kinase Competitively Binds

Caption: Generic ATP-competitive kinase inhibition pathway.

Topoisomerase IIα Inhibition

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription.[1] Topoisomerase IIα (TOPIIα) is a validated target for anticancer drugs, as its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. A key pharmacophoric feature of many TOPIIα inhibitors is a planar structure capable of intercalating into DNA.[1] The pyrazolo[3,4-b]pyridine core is a planar system that fits this description perfectly. It is plausible that ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate functions by stabilizing the TOPIIα-DNA cleavage complex, preventing the re-ligation of DNA strands and inducing cell death.

cluster_topo Topoisomerase IIα Action cluster_inhibition Inhibition Mechanism Supercoiled Supercoiled DNA TOPII TOPIIα Enzyme Supercoiled->TOPII Cleaved Cleaved DNA Intermediate Cleaved->TOPII Stalled Stalled Cleavage Complex (DNA Breaks) Cleaved->Stalled Leads to Relaxed Relaxed DNA TOPII->Cleaved TOPII->Relaxed Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Cleaved Stabilizes A Compound Synthesis & QC B Phenotypic Screening (e.g., NCI-60 Cell Panel) A->B C Determine IC50 Values (MTT / SRB Assay) B->C D Hypothesis Generation (Kinase, TOPII, etc.) C->D E Target-Based Biochemical Assays D->E H Molecular Docking & In Silico Analysis D->H Corroborate F Kinase Panel Screen (Dose-Response for Hits) E->F Test Kinase Hypothesis G TOPIIα DNA Relaxation Assay E->G Test TOPII Hypothesis I Mechanism of Action Confirmed F->I G->I H->I Corroborate

Caption: Experimental workflow for mechanism of action elucidation.

Protocol: Anti-Proliferative Activity Screening (SRB Assay)

This protocol determines the in vitro growth-inhibiting activity of the compound against cancer cell lines.

  • Cell Plating: Seed cells in 96-well plates at a density of ~2,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Add the compound to the plates in increasing concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the treated cells for 72 hours. [5]4. Cell Fixation: Gently wash the cells with PBS. Fix the cells by adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. [5]5. Staining: Wash the plates with water and air dry. Add 0.4% sulphorhodamine B (SRB) solution and stain for 30 minutes. [5]6. Washing: Remove the SRB solution and wash away unstained dye with 1% acetic acid. [5]7. Solubilization & Readout: Air dry the plates again. Solubilize the bound dye with 10 mM Tris base solution. Read the absorbance at ~510 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: In Vitro Topoisomerase IIα DNA Relaxation Assay

This biochemical assay directly measures the inhibitory effect of the compound on TOPIIα enzyme activity. [1]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, purified human TOPIIα enzyme, and supercoiled plasmid DNA (e.g., pBR322).

  • Compound Addition: Add ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate at various concentrations. Include a negative (vehicle) control and a positive control (e.g., etoposide).

  • Initiate Reaction: Add ATP to the mixture to initiate the DNA relaxation reaction. Incubate at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until there is clear separation between the supercoiled, relaxed, and nicked forms of the plasmid DNA.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Analysis: In the absence of an inhibitor, the supercoiled DNA will be converted to its relaxed form by TOPIIα. An effective inhibitor will prevent this conversion, resulting in a prominent supercoiled DNA band, similar to the no-enzyme control.

Protocol: Kinase Inhibition Profiling

This is a high-throughput method to screen the compound against a large panel of kinases to identify specific targets and assess selectivity.

  • Compound Submission: Provide the compound to a commercial service provider (e.g., Eurofins, Promega, Carna Biosciences) that offers kinase screening panels.

  • Primary Screen: The compound is typically first tested at a single, high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The output is reported as "% Inhibition" relative to a control.

  • Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% inhibition) are identified as "hits."

  • Dose-Response (IC50) Determination: For each identified hit, a follow-up dose-response assay is performed. The compound is tested at multiple concentrations to generate a curve and calculate a precise IC50 value.

  • Selectivity Analysis: The IC50 values are compared across all targeted kinases to determine the compound's potency and selectivity profile. A highly selective inhibitor will have a low IC50 for one or a few kinases and much higher IC50 values for others.

Conclusion

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate belongs to a class of compounds with proven and diverse biological activities. While its specific molecular target remains to be definitively identified, strong evidence from analogous structures points toward the inhibition of key cellular enzymes, particularly protein kinases (such as TRK or TBK1) and Topoisomerase IIα. The structural features of the molecule are well-suited for interaction with the ATP-binding pocket of kinases or for intercalation into DNA to disrupt topoisomerase function. The experimental roadmap detailed in this guide provides a robust and logical framework for researchers to systematically test these hypotheses, moving from broad phenotypic effects to specific, target-based validation. The successful elucidation of its mechanism of action will be a critical step in advancing this promising compound through the drug discovery pipeline.

References

  • Al-Ostath, A., Abushahba, M., Al-Dhfyan, A., Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & Al-Obaid, A. M. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 4875. [Link]

  • Gómez-García, J., García-García, E., & Román-López, J. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 28(19), 6890. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1379–1394. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 856-862. [Link]

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. [Link]

  • Liu, X., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 832. [Link]

  • Al-Ostath, A., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 633. [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Abdu-Allah, H. H. M., & El-Emary, T. I. (2016). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. Der Pharma Chemica, 8(16), 9-16. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 856-862. [Link]

  • D'Ascenzio, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3362. [Link]

  • ChemSynthesis. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines has rendered it a "privileged scaffold," leading to the discovery of a vast array of derivatives with significant therapeutic potential. This in-depth technical guide chronicles the journey of pyrazolo[3,4-b]pyridine derivatives, from their initial synthesis over a century ago to their current status as critical components in the drug discovery pipeline. We will explore the historical milestones, delve into the evolution of synthetic strategies, and provide a comprehensive overview of their diverse biological applications, with a particular focus on their role as kinase inhibitors in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this remarkable class of compounds.

A Historical Perspective: From Serendipitous Discovery to Rational Design

The story of pyrazolo[3,4-b]pyridines begins in the early 20th century. The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908, who treated diphenylhydrazone and pyridine with iodine.[1] Just a few years later, in 1911, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[1][2] These early discoveries, while significant, were largely academic explorations of heterocyclic chemistry.

The profound interest in this scaffold, however, was ignited by the recognition of its structural analogy to the purine bases, adenine and guanine. This bioisosteric relationship suggested that pyrazolo[3,4-b]pyridine derivatives could function as antagonists or mimetics of endogenous purines, thereby interacting with a wide range of biological targets. This realization shifted the focus from fundamental synthesis to the rational design of bioactive molecules, a paradigm that continues to drive research in this field today.

Pyrazolo[3,4-b]pyridines belong to the broader family of pyrazolopyridines, which consists of five congeners based on the fusion of a pyrazole and a pyridine ring.[1] The [3,4-b] isomer exists in two main tautomeric forms: the 1H- and 2H-pyrazolo[3,4-b]pyridines.[1][3] The 1H-isomer, in particular, has been the subject of extensive investigation, with over 300,000 derivatives documented in scientific literature and patents.[1][3]

The Art and Science of Synthesis: A Methodological Evolution

The construction of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two primary strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine precursor.[1][4][5] Over the decades, these fundamental approaches have been refined and expanded, leading to a diverse arsenal of synthetic methodologies.

Building upon a Pyrazole Foundation: Pyridine Ring Annulation

This is arguably the more common and versatile approach, leveraging the availability of a wide range of substituted 5-aminopyrazoles as starting materials.

A cornerstone of this strategy is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. This acid-catalyzed condensation, a variation of the Friedländer annulation, proceeds through a series of imine formation and cyclization steps to afford the desired pyrazolo[3,4-b]pyridine. The regioselectivity of this reaction is dependent on the nature of the substituents on the 1,3-dicarbonyl compound.

Diagram 1: Generalized Friedländer Annulation for Pyrazolo[3,4-b]pyridine Synthesis

Friedlander_Annulation aminopyrazole 5-Aminopyrazole intermediate Enamine Intermediate aminopyrazole->intermediate + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Pyrazolo[3,4-b]pyridine dehydration->product

Caption: A simplified workflow of the Friedländer annulation.

The Gould-Jacobs reaction offers a pathway to 4-hydroxypyrazolo[3,4-b]pyridines (which exist in their keto-tautomeric form as pyrazolopyridones). This method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.[1] The resulting ester can then be saponified and decarboxylated, or further manipulated.

Constructing the Pyrazole on a Pyridine Scaffold

The alternative strategy involves the formation of the pyrazole ring on a suitably functionalized pyridine precursor. A common approach is the reaction of a 2-chloro-3-cyanopyridine with hydrazine hydrate.[6] This reaction proceeds via nucleophilic displacement of the chloride followed by intramolecular cyclization of the hydrazine onto the cyano group.

Diagram 2: Pyrazole Ring Formation on a Pyridine Precursor

Pyrazole_Formation start 2-Chloro-3-cyanopyridine + Hydrazine Hydrate step1 Nucleophilic Substitution Displacement of Chloride start->step1 Reaction step2 Intramolecular Cyclization Attack on Cyano Group step1->step2 Intermediate Formation product 1H-Pyrazolo[3,4-b]pyridin-3-amine step2->product Tautomerization

Caption: Key steps in forming the pyrazole ring on a pyridine.

Modern Synthetic Innovations

In recent years, the synthesis of pyrazolo[3,4-b]pyridines has benefited from the adoption of modern synthetic techniques that offer improved efficiency, sustainability, and access to chemical diversity.[6][7] These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in many of the classical condensation reactions.[8]

  • Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single pot by combining three or more starting materials.[7][8] This approach is highly efficient and allows for the rapid generation of libraries of diverse pyrazolo[3,4-b]pyridine derivatives for biological screening.

  • Catalysis: The use of various catalysts, including metal catalysts and nanocatalysts, has enabled the development of novel and efficient synthetic routes.[6][7] For example, ZrCl4 has been used to catalyze the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones.[9]

Detailed Experimental Protocol: A Representative One-Pot Synthesis

The following protocol describes a microwave-assisted, one-pot synthesis of 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines, adapted from the literature.[8]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine

  • Paraformaldehyde

  • Appropriate β-diketone (e.g., acetylacetone, benzoylacetone)

  • Indium(III) chloride (InCl3)

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), paraformaldehyde (2 mmol), the β-diketone (1 mmol), and InCl3 (10 mol%) in water (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100°C for 10-15 minutes.

  • After cooling to room temperature, the solid product is collected by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity. The appearance of characteristic signals for the pyrazolo[3,4-b]pyridine core in the NMR spectra will validate the successful synthesis.

A Plethora of Biological Activities: The Therapeutic Promise

The structural similarity of pyrazolo[3,4-b]pyridines to purines has led to their exploration in a wide range of therapeutic areas.[6][7] They have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[7][10]

Kinase Inhibition: A Dominant Theme in Oncology

A major focus of research on pyrazolo[3,4-b]pyridine derivatives has been their ability to act as kinase inhibitors.[11][12][13] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

Target Kinase Therapeutic Area Representative Compound/Series Reference
FGFRCancer1H-Pyrazolo[3,4-b]pyridine derivatives[11]
Mps1CancerPyrazolo[3,4-b]pyridine-based compounds[12]
TRKCancer38 novel pyrazolo[3,4-b]pyridine derivatives[13]
GSK-3VariousPyrazolo[3,4-b]pyridine derivatives[14]
Topoisomerase IIαCancerPyrazolo[3,4-b]pyridine-indole hybrids[15]

Table 1: Examples of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Diagram 3: Mechanism of Action of a Pyrazolo[3,4-b]pyridine-based Kinase Inhibitor

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_pathway Cellular Signaling Pathway atp ATP substrate Substrate Protein atp->substrate Phosphorylation inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->atp Competitive Binding phosphorylated_substrate Phosphorylated Substrate Protein substrate->phosphorylated_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) phosphorylated_substrate->downstream

Caption: Competitive inhibition of ATP binding by a pyrazolo[3,4-b]pyridine derivative.

For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) kinase.[11] These compounds were designed using a scaffold hopping strategy from the known FGFR inhibitor AZD4547.[11] The N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, likely participating in hydrogen bonding interactions within the FGFR1 kinase domain.[11]

More recently, pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent inhibitors of Monopolar spindle kinase 1 (Mps1), a key target in the treatment of aggressive tumors.[12] One representative compound exhibited a remarkable IC50 value of 2.596 nM against Mps1 and demonstrated significant antiproliferative activity in cancer cell lines.[12]

Furthermore, through rational drug design and computer-aided drug design (CADD), 38 novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as Tropomyosin receptor kinase (TRK) inhibitors, with several compounds showing nanomolar inhibitory activities.[13]

Beyond Kinase Inhibition: A Spectrum of Applications

The therapeutic potential of pyrazolo[3,4-b]pyridines extends beyond oncology. They have been investigated for a variety of other biological activities, including:

  • Antimicrobial and Antifungal Activity: Certain derivatives have shown promising activity against various bacterial and fungal strains.[14]

  • Antiviral Activity: The scaffold has been explored for the development of agents targeting viral replication.[7]

  • Central Nervous System (CNS) Applications: Some pyrazolopyridines have been reported to have CNS depressant effects.[14]

  • Alzheimer's Disease: Novel pyrazolo[3,4-b]pyridines have been synthesized that exhibit high and selective binding to amyloid plaques, suggesting their potential as diagnostic probes for Alzheimer's disease.[9]

Future Perspectives and Conclusion

The journey of pyrazolo[3,4-b]pyridine derivatives from their initial synthesis to their current prominence in drug discovery is a testament to the power of medicinal chemistry. The versatility of their synthesis and their ability to interact with a wide range of biological targets ensure that they will remain a focus of research for years to come.

Future efforts will likely concentrate on the development of more selective and potent derivatives, aided by the continued advancement of computational drug design and high-throughput screening technologies. The exploration of novel therapeutic applications for this privileged scaffold will undoubtedly lead to the discovery of new medicines to address unmet medical needs. The rich history and promising future of pyrazolo[3,4-b]pyridine derivatives serve as a compelling example of how a fundamental heterocyclic core can evolve into a powerful platform for the development of life-saving therapies.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. (2016-04-20).
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. (2025-06-25).
  • Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. (2022-10-18).
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
  • The synthesis of 1H-pyrazolo[3,4-b]pyridine. RSC Publishing.
  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.
  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applic
  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. (2025-11-20).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19).
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025-08-06).
  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. EMBL-EBI.

Sources

Spectroscopic and Structural Elucidation of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 1083181-27-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a core component in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This document outlines detailed, field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating established methodologies with expert interpretation, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic entities.

Introduction: The Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine ring system is a privileged scaffold in modern pharmacology.[2][3] Its unique arrangement of nitrogen atoms allows it to act as a versatile hydrogen bond donor and acceptor, making it an ideal pharmacophore for interacting with biological targets such as protein kinases.[1] Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a key intermediate in the synthesis of more complex derivatives, where the chloro-substituent at the C6 position and the ethyl carboxylate at C3 provide reactive handles for further chemical modification.

Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide establishes a self-validating workflow for confirming the molecular structure through a multi-technique spectroscopic approach.

Molecular Structure and Predicted Spectroscopic Data

The foundational step in any spectroscopic analysis is a clear understanding of the target structure. The data presented herein is predicted based on established principles of spectroscopy and is intended to serve as a benchmark for experimental verification.

Chemical Structure:

  • IUPAC Name: Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • CAS Number: 1083181-27-4[3][4][5][6]

  • Molecular Formula: C₉H₈ClN₃O₂[4]

  • Molecular Weight: 225.63 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule of this nature, high-resolution ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Protocol and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for heterocyclic compounds due to its ability to solubilize polar compounds and reveal exchangeable protons like N-H protons.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[2]

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise)

Solvent: DMSO-d₆, 400 MHz

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~14.0Broad Singlet1HN1-H The pyrazole N-H proton is acidic and typically appears as a broad signal at a very downfield chemical shift, especially in DMSO.
~8.70Doublet (d)1HC7-H This proton is on the pyridine ring, adjacent to a nitrogen atom and coupled to the C8-H proton. Its position is downfield due to the electron-withdrawing effect of the fused ring system.
~8.20Doublet (d)1HC5-H This proton is also on the pyridine ring and is coupled to the C4-H proton. The presence of the adjacent chloro group influences its chemical shift.
~4.40Quartet (q)2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group.
~1.35Triplet (t)3H-O-CH₂-CH₃ The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group.
¹³C NMR Spectroscopy: Protocol and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. A proton-decoupled experiment is standard, where each unique carbon appears as a single line.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.[8]

  • Instrument Setup: Acquire the spectrum on the same spectrometer, operating at the corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument).[2]

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Pulse Angle: 30°

    • Relaxation Delay: 2 seconds[9][10]

    • Number of Scans: 1024-4096 (or more, as needed for adequate signal-to-noise).

Solvent: DMSO-d₆, 100 MHz

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162.0C =OThe ester carbonyl carbon is characteristically found in this downfield region.
~150.0C 6Aromatic carbon bearing the chloro substituent.
~145.0C 7aQuaternary carbon at the fusion of the two rings.
~140.0C 3Carbon to which the ester group is attached.
~135.0C 3aQuaternary carbon at the fusion of the two rings.
~130.0C 5Aromatic CH carbon in the pyridine ring.
~115.0C 4Aromatic CH carbon in the pyridine ring.
~61.0-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~14.0-O-CH₂-CH₃ Methyl carbon of the ethyl ester.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is the gold standard for confirming elemental composition.

Experimental Protocol: ESI-TOF MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) in positive mode is recommended. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11]

  • Mass Analyzer: A Time-of-Flight (TOF) analyzer is ideal for achieving high mass accuracy (typically <5 ppm).[4][12]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Predicted Mass Spectrum Data and Interpretation
  • Molecular Formula: C₉H₈ClN₃O₂

  • Exact Mass: 225.0305

  • Predicted HRMS (ESI⁺): m/z = 226.0378 ([M+H]⁺)

A key feature to observe is the isotopic pattern for the chlorine atom. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance will result in two major peaks for the molecular ion cluster: one for [C₉H₉³⁵ClN₃O₂]⁺ at m/z 226.0378 and another for [C₉H₉³⁷ClN₃O₂]⁺ at m/z 228.0349, with the latter having roughly one-third the intensity of the former. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and lack of sample preparation.[13] A small amount of the solid, crystalline sample is placed directly onto the ATR crystal (typically diamond).[14]

  • Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Predicted FTIR Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3100N-H StretchPyrazole N-H
~3100-3000C-H Stretch (sp²)Aromatic C-H
~2980-2850C-H Stretch (sp³)Alkyl C-H (ethyl group)
~1720C=O StretchEster Carbonyl
~1600, ~1480C=C / C=N StretchPyrazolo-pyridine ring
~1250C-O StretchEster C-O
~850-750C-Cl StretchAryl-Chloride

The presence of a strong absorption around 1720 cm⁻¹ is indicative of the ester carbonyl group, while the broad N-H stretch and characteristic aromatic ring vibrations further confirm the overall structure.

Integrated Workflow for Structural Verification

A robust structural confirmation relies on the convergence of data from all techniques. The following workflow illustrates the logical process for validating the structure of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

G cluster_0 Spectroscopic Analysis Workflow Synthesis Synthesized Compound (Purified Solid) MS HRMS (ESI-TOF) Confirm Molecular Formula (C₉H₈ClN₃O₂) Synthesis->MS FTIR FTIR (ATR) Identify Functional Groups (C=O, N-H, C-Cl) Synthesis->FTIR NMR NMR (¹H & ¹³C) Elucidate C-H Framework Synthesis->NMR Data_Analysis Data Integration & Analysis MS->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmed: Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Data_Analysis->Structure_Confirmation

Sources

An In-depth Technical Guide to the Solubility of Ethyl 6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic activities.[1][2][3][4] Understanding the solubility of this specific derivative is paramount for its effective use in research and development, as solubility profoundly impacts bioavailability, formulation, and the design of in vitro and in vivo experiments.[5][6][7]

This technical guide provides a comprehensive overview of the solubility of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. In the absence of extensive publicly available empirical data for this specific molecule, this guide will leverage theoretical principles of solubility, analysis of its structural features, and established experimental methodologies to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively work with this compound. We will explore the theoretical underpinnings of its solubility in various solvents, present a detailed protocol for its experimental determination, and discuss the implications of its solubility profile in a drug development context.

Molecular Structure and Physicochemical Properties

To understand the solubility of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a preliminary analysis of its molecular structure is essential.

Structure:

Key Structural Features Influencing Solubility:

  • Pyrazolo[3,4-b]pyridine Core: This fused heterocyclic system is relatively rigid and contains multiple nitrogen atoms. The pyridine nitrogen and the pyrazole nitrogens can act as hydrogen bond acceptors.

  • Ethyl Carboxylate Group (-COOEt): The ester group can also accept hydrogen bonds. The ethyl group adds some nonpolar character.

  • Chloro Group (-Cl): The chloro substituent is electron-withdrawing and contributes to the overall lipophilicity of the molecule.

  • Pyrazole N-H: The proton on the pyrazole nitrogen can act as a hydrogen bond donor.

The interplay of these functional groups dictates the molecule's polarity, its ability to form hydrogen bonds, and its overall crystal lattice energy, all of which are critical determinants of solubility.

Theoretical Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in a range of common laboratory solvents. The presence of both polar (N-H, C=O, N atoms) and nonpolar (chloro group, ethyl group, aromatic rings) features suggests that its solubility will be highly dependent on the solvent's properties.

Table 1: Predicted Solubility of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Different Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow in water; Moderate in alcoholsThe molecule has hydrogen bond donors and acceptors, but the overall structure is quite hydrophobic. Solubility in water is expected to be low. Alcohols should be better solvents due to their ability to engage in hydrogen bonding and their lower polarity compared to water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are strong hydrogen bond acceptors and have high dipole moments, which can effectively solvate the polar functional groups of the molecule. DMSO is often an excellent solvent for many drug-like molecules.[8]
Nonpolar Hexane, TolueneLowThe significant polarity arising from the multiple nitrogen atoms and the ester group will limit solubility in nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can interact favorably with the chloro-substituted ring system.

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is crucial. The saturation shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[9]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Prepare Solvent System prep_solvent->add_excess equilibrate Equilibrate (e.g., 24-48h at constant temp.) add_excess->equilibrate separate Separate Solid and Supernatant (Centrifuge/Filter) equilibrate->separate dilute Dilute Supernatant separate->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for the saturation shake-flask solubility assay.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C or 37 °C) with constant agitation (e.g., on a shaker or rotator) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a syringe filter (ensure the filter material is compatible with the solvent) can be used to separate the solid from the liquid phase.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the supernatant sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the supernatant.

  • Data Reporting:

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

    • Solubility is typically reported in units of mg/mL or µg/mL.

Factors Influencing Solubility and Experimental Choices

Several factors can significantly impact the solubility of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

  • pH: The pyrazolo[3,4-b]pyridine ring system has basic nitrogen atoms. In acidic aqueous solutions, these nitrogens can become protonated, leading to the formation of a more soluble salt. Therefore, the aqueous solubility of this compound is expected to be pH-dependent, with higher solubility at lower pH values.[10][11]

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This relationship should be determined experimentally if temperature is a critical parameter for a specific application.

  • Polymorphism: The crystalline form of the compound can affect its solubility. Different polymorphs can have different crystal lattice energies, leading to variations in solubility. It is important to characterize the solid form used in solubility studies.

Implications for Drug Development

The solubility profile of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several important implications for its development as a potential therapeutic agent:

  • Formulation Development: If the aqueous solubility is low, formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be required to enhance its dissolution and bioavailability for oral administration.[7][9]

  • In Vitro Assays: For biological screening, the compound is often dissolved in DMSO to create a stock solution. It is crucial to be aware of the potential for the compound to precipitate when the DMSO stock is diluted into aqueous assay buffers. The final concentration of DMSO in the assay should be kept low and consistent.

  • Biopharmaceutical Classification System (BCS): The aqueous solubility over the physiological pH range (1.2-6.8) is a key parameter for BCS classification, which can guide regulatory pathways for oral drug products.[12][13][14]

Logical Relationships in Solubility Assessment

G A Molecular Structure (Functional Groups, Polarity) B Intermolecular Forces (H-Bonding, Dipole-Dipole) A->B D Predicted Solubility Profile B->D C Solvent Properties (Polarity, H-Bonding Capacity) C->D E Experimental Design (Shake-Flask Method) D->E F Quantitative Solubility Data E->F G Application (Formulation, Assays) F->G

Caption: The logical progression from molecular structure to practical application in solubility studies.

Conclusion

References

  • USP-NF. <1236> Solubility Measurements. (2016). [Link]

  • Palmer, D. S., et al. First-Principles Calculation of the Intrinsic Aqueous Solubility of Crystalline Druglike Molecules. Journal of Chemical Theory and Computation, 8(9), 3322-3337 (2012). [Link]

  • ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022). [Link]

  • Distrilab. Technical Note: Solubility Measurements. [Link]

  • Al-Suaily, K. A., et al. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(1), 239 (2022). [Link]

  • Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. InTech, (2012). [Link]

  • Jadhav, D. S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]

  • Elsherif, M. A. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124 (2021). [Link]

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • BS Publications. UNIT 1 SOLUBILITY OF DRUGS. [Link]

  • SlideShare. BCS Guideline for solubility and Dissolution.pptx. (2022). [Link]

  • ResearchGate. Some biologically active pyrazolo[3,4-b]pyridine derivatives. [Link]

  • Jónsdóttir, S. Ó., et al. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2565-2573 (2006). [Link]

  • Tang, N., et al. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(1), 597-603 (2016). [Link]

  • Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

  • IntechOpen. The Importance of Solubility for New Drug Molecules. (2020). [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). [Link]

  • ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019). [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). [Link]

  • Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727 (2012). [Link]

  • Dahl, G. R., et al. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 61(18), 8477-8485 (2018). [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ACS Omega. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). [Link]

  • ResearchGate. What solvent should I use to recrystallize pyrazoline?. (2017). [Link]

  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2018). [Link]

Sources

Illuminating the Core: A Technical Guide to Theoretical and Computational Exploration of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of the theoretical and computational methodologies leveraged in the study of pyrazolo[3,4-b]pyridines. This privileged heterocyclic scaffold has garnered significant attention in medicinal chemistry due to its wide-ranging biological activities, including applications as kinase inhibitors, and potential treatments for neurodegenerative diseases and cancer.[1][2][3][4] Computational chemistry and theoretical studies have become indispensable tools in accelerating the discovery and optimization of novel pyrazolo[3,4-b]pyridine-based therapeutic agents.

The Strategic Imperative of a Computational Approach

The pyrazolo[3,4-b]pyridine core, a fusion of pyrazole and pyridine rings, presents a versatile scaffold for chemical modification.[5][6][7] This structural versatility, however, also introduces a vast chemical space to explore in the quest for potent and selective drug candidates. A purely experimental approach to navigating this space is often resource- and time-intensive. Computational and theoretical studies offer a rational and efficient alternative, enabling the prediction of molecular properties, the elucidation of structure-activity relationships (SAR), and the design of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.

This guide will delve into the key computational techniques applied to the study of pyrazolo[3,4-b]pyridines, providing not only the "how" but, more critically, the "why" behind these methodological choices.

Foundational Insights: Structural and Electronic Properties

A thorough understanding of the intrinsic properties of the pyrazolo[3,4-b]pyridine scaffold is the bedrock of any rational drug design campaign. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, stability, and reactivity of these molecules.

One of the fundamental aspects to consider is tautomerism. The pyrazolo[3,4-b]pyridine core can exist in two tautomeric forms: the 1H- and 2H-isomers. Computational studies, such as those employing AM1 calculations, have demonstrated the greater stability of the 1H-tautomer, a crucial piece of information for accurate in silico modeling.[5][7][8]

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation using DFT

This protocol outlines the typical workflow for calculating the optimized geometry and electronic properties of a pyrazolo[3,4-b]pyridine derivative.

Objective: To determine the most stable conformation and analyze the electronic properties of a target molecule.

Methodology:

  • Structure Preparation:

    • Construct the 3D structure of the pyrazolo[3,4-b]pyridine derivative using a molecular builder.

    • Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94).

  • DFT Calculation Setup:

    • Select a suitable DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.

    • Specify the calculation type as "Geometry Optimization" and "Frequency" to ensure the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

    • Define the solvent environment if necessary, using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Execution and Analysis:

    • Run the DFT calculation.

    • Upon completion, analyze the output to:

      • Confirm the absence of imaginary frequencies.

      • Visualize the optimized geometry.

      • Examine the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions.

      • Calculate molecular electrostatic potential (MEP) maps to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

The insights gained from these foundational calculations are instrumental in predicting a molecule's reactivity, stability, and potential interaction points with biological targets.

The Pursuit of Potency: Structure-Based Drug Design and Molecular Docking

For many pyrazolo[3,4-b]pyridine derivatives, the therapeutic effect is achieved through the inhibition of specific protein targets, such as kinases.[1][4][9] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into the binding mode and affinity.

The primary goal of molecular docking in this context is to understand how pyrazolo[3,4-b]pyridine derivatives interact with the amino acid residues in the active site of a target protein. This understanding allows for the rational design of modifications to the scaffold to enhance these interactions and, consequently, improve inhibitory potency. For instance, docking studies have revealed that the aminopyrazole fragment of certain derivatives can form crucial hydrogen bonds with residues like Glu590 and Met592 in the active site of Tropomyosin receptor kinase A (TRKA).[1]

Experimental Protocol: Molecular Docking of a Pyrazolo[3,4-b]pyridine Inhibitor

Objective: To predict the binding mode and estimate the binding affinity of a pyrazolo[3,4-b]pyridine derivative to a target protein.

Methodology:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Prepare the 3D structure of the pyrazolo[3,4-b]pyridine ligand, ensuring its correct protonation state and generating a low-energy conformation.

  • Binding Site Definition:

    • Identify the active site of the protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

    • Define a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking simulation.

    • The program will systematically search for the optimal binding pose of the ligand within the defined active site, evaluating each pose using a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

    • This analysis provides a structural hypothesis for the observed biological activity and guides the design of new derivatives with improved binding characteristics.

Deciphering the Code: Quantitative Structure-Activity Relationship (QSAR) Studies

While molecular docking provides a detailed picture of ligand-receptor interactions, Quantitative Structure-Activity Relationship (QSAR) studies offer a complementary approach by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][11] QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

For a series of pyrazolo[3,4-b]pyridine analogues, a QSAR study would involve calculating a set of molecular descriptors that quantify various aspects of their structure, such as electronic, steric, and hydrophobic properties. These descriptors are then used to build a statistical model that correlates them with the experimentally determined biological activity (e.g., IC50 values).

Predicting the Fate of a Drug: ADMET Profiling

A potent drug candidate is of little therapeutic value if it possesses poor pharmacokinetic properties or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a critical component of the drug discovery process. In silico ADMET prediction models are increasingly being used to flag potential liabilities early in the discovery pipeline, saving considerable time and resources.[12][13] For pyrazolo[3,4-b]pyridine derivatives, computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity.[14]

Visualizing the Computational Workflow

To provide a clearer understanding of the interconnectedness of these computational methodologies, the following diagrams illustrate the typical workflows.

Computational_Workflow cluster_0 Initial Design & Synthesis cluster_1 In Silico Screening & Optimization cluster_2 Experimental Validation Scaffold_Selection Pyrazolo[3,4-b]pyridine Scaffold Selection Virtual_Library Virtual Library Generation Scaffold_Selection->Virtual_Library DFT DFT Calculations (Electronic Properties) Virtual_Library->DFT Docking Molecular Docking (Binding Mode Prediction) DFT->Docking QSAR QSAR Modeling (Activity Prediction) Docking->QSAR ADMET ADMET Prediction (Pharmacokinetics & Toxicity) QSAR->ADMET Synthesis Synthesis of Prioritized Compounds ADMET->Synthesis Bioassay Biological Assays (In Vitro & In Vivo) Synthesis->Bioassay Bioassay->Docking SAR Feedback

Caption: A generalized workflow for the computational design and validation of pyrazolo[3,4-b]pyridine derivatives.

Molecular_Docking_Workflow Start Start Receptor_Prep Receptor Preparation (PDB Structure) Start->Receptor_Prep Ligand_Prep Ligand Preparation (Pyrazolo[3,4-b]pyridine) Start->Ligand_Prep Binding_Site Define Binding Site (Grid Generation) Receptor_Prep->Binding_Site Ligand_Prep->Binding_Site Docking_Run Perform Docking (Conformational Search) Binding_Site->Docking_Run Scoring Scoring & Ranking (Binding Affinity Estimation) Docking_Run->Scoring Analysis Pose Analysis (Interaction Mapping) Scoring->Analysis End End Analysis->End

Caption: A step-by-step workflow for a typical molecular docking experiment.

Data at a Glance: Key Computational Parameters

Computational MethodKey Application for Pyrazolo[3,4-b]pyridinesCommon Software/ToolsTypical Output
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis, reactivity prediction.Gaussian, ORCA, GAMESSOptimized coordinates, orbital energies (HOMO/LUMO), MEP maps.
Molecular Docking Prediction of binding mode and affinity to biological targets.AutoDock, Glide, GOLD, MOEDocking scores, binding poses, interaction diagrams.
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity of novel compounds, understanding SAR.MOE, SYBYL, Schrödinger SuitePredictive statistical models, descriptor importance.
ADMET Prediction In silico profiling of pharmacokinetic and toxicity properties.SwissADME, ADMETlab, Discovery StudioPredicted ADMET parameters (e.g., solubility, permeability, toxicity).

Conclusion and Future Directions

The integration of theoretical and computational studies has proven to be a powerful strategy in the exploration of the therapeutic potential of pyrazolo[3,4-b]pyridines. These in silico approaches provide a rational framework for the design of novel derivatives with enhanced potency, selectivity, and drug-like properties. As computational power continues to increase and algorithms become more sophisticated, we can anticipate an even greater impact of these methods on the discovery and development of next-generation pyrazolo[3,4-b]pyridine-based drugs. Future efforts will likely focus on the application of more advanced techniques, such as molecular dynamics simulations to study the dynamic nature of ligand-receptor interactions and machine learning algorithms to build more accurate predictive models.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molbank. [Link]

  • Rao, H. S. P., Adigopula, L. N., & Gunasundari, R. (2024). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against Mycobacterium tuberculosis. ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdel-Mohsen, S. A. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). R Discovery. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed. [Link]

  • Exploring the QSAR of Pyrazolo[3,4‐b]Pyridine, Pyrazolo[3,4‐b]Pyridone and Pyrazolo[3,4‐b]Pyrimidine Derivatives as Antagonists for A1 Adenosine Receptor. (2009). R Discovery. [Link]

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025). PubMed. [Link]

  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against Mycobacterium tuberculosis. (2024). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Exploring the QSAR of Pyrazolo[3,4-b]Pyridine, Pyrazolo[3,4-b]Pyridone and Pyrazolo[3,4-b]Pyrimidine Derivatives as Antagonists for A1 Adenosine Receptor. (2025). ResearchGate. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). National Center for Biotechnology Information. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine active in cellular models of RAS-dependent.... (2023). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Dauphine-PSL. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI. [Link]

Sources

Methodological & Application

The Strategic Utility of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic framework in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Derivatives of this core structure have demonstrated significant potential as anticancer, antiviral, antifungal, and anti-inflammatory agents, primarily through their ability to act as potent kinase inhibitors.[1][2][3][4] Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate emerges as a pivotal starting material for the synthesis of novel drug candidates, offering strategic points for molecular elaboration. This guide provides an in-depth exploration of its synthetic applications, complete with detailed protocols and the underlying chemical principles that govern its reactivity.

Chemical Profile and Strategic Importance

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a bifunctional molecule, presenting two primary sites for chemical modification: the chlorine atom at the C6 position and the ethyl carboxylate group at the C3 position. The chlorine atom is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many pharmaceuticals.

The strategic importance of this starting material lies in its ability to serve as a versatile platform for generating libraries of diverse compounds for high-throughput screening. The pyrazolo[3,4-b]pyridine core acts as a rigid scaffold that correctly orients the appended functional groups for optimal interaction with their biological targets.

Key Synthetic Transformations and Protocols

The derivatization of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate primarily revolves around two key reaction types: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution at the C6 position.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds.[5][6] In the context of our starting material, it allows for the introduction of aryl, heteroaryl, or vinyl groups at the C6 position, which can be crucial for modulating the pharmacological activity of the resulting compounds.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical for achieving high yields and preventing side reactions. A common and effective system involves a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex such as Pd(PPh₃)₄, in combination with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene).[7] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.[8]

  • Base: A base is required to activate the boronic acid for transmetalation.[5][8] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield, and is often substrate-dependent.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[6][7] The aqueous phase is necessary for dissolving the inorganic base and facilitating the activation of the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with Phenylboronic Acid

  • Materials:

    • Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (3:1 v/v)

    • Nitrogen or Argon gas supply

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried round-bottom flask, add ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, phenylboronic acid, Pd(OAc)₂, dppf, and Cs₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired ethyl 6-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/dppf (5)Cs₂CO₃ (2)Dioxane/H₂O1002-4~93[7]
24-Fluorophenylboronic acidPd(OAc)₂/dppf (5)Cs₂CO₃ (2)Dioxane/H₂O1002~97[7]
34-Methoxyphenylboronic acidPd(OAc)₂/dppf (5)Cs₂CO₃ (2)Dioxane/H₂O1002~81[7]

Note: Yields are based on a similar system and may vary for the specified starting material.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Starting Material (1.0 eq) + Boronic Acid (1.2 eq) Catalyst_Base Pd(OAc)2/dppf (0.05 eq) + Cs2CO3 (2.0 eq) Solvent_Addition Add Degassed Dioxane/H2O Catalyst_Base->Solvent_Addition Inert Atmosphere Heating Heat to 100°C (2-4h) Solvent_Addition->Heating Stir Extraction Dilute with EtOAc, Wash with H2O/Brine Heating->Extraction Cool to RT Drying_Concentration Dry (Na2SO4), Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Pure Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another fundamental transformation for modifying the C6 position of the pyrazolo[3,4-b]pyridine core. The electron-withdrawing nature of the pyridine nitrogen and the pyrazole ring facilitates the attack of nucleophiles at the electron-deficient C6 position.[9]

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols. The choice of nucleophile directly dictates the functional group introduced at the C6 position.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reaction. For amine nucleophiles, the amine itself can sometimes be used as the solvent.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature depends on the reactivity of the nucleophile and the starting material.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

  • Materials:

    • Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq)

    • Morpholine (3.0 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq) (optional, as a base)

    • Dimethylformamide (DMF)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in DMF.

    • Add morpholine and potassium carbonate to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure ethyl 6-(morpholino)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Visualization: Nucleophilic Aromatic Substitution Mechanism

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Start Pyrazolo[3,4-b]pyridine (with Cl at C6) Intermediate Meisenheimer Complex (negatively charged intermediate) Start->Intermediate + Nu:⁻ Nucleophile Nu:⁻ Product Substituted Product Intermediate->Product - Cl⁻ Leaving_Group Cl⁻

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Safety and Handling

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11][12] Avoid inhalation of dust and contact with skin and eyes.[10][11] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[11][12]

Hazard and Precautionary Statements:

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.[11]P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
H319: Causes serious eye irritation.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
H335: May cause respiratory irritation.[10][11]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[11]

Conclusion

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a highly valuable and versatile starting material in the synthesis of novel drug candidates. Its amenability to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions allows for the systematic exploration of chemical space around the privileged pyrazolo[3,4-b]pyridine core. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the rational design and synthesis of new therapeutic agents based on this important scaffold.

References

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • 6-chloro-1H-pyrazolo[3,4-b]pyridine. ChemicalBook.
  • SAFETY D
  • MSDS of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxyl
  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. PubMed Central.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. BenchChem.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine bases, this fused ring system has demonstrated a remarkable breadth of biological activities, including potent inhibition of various kinases, and applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2][3] The versatility in substituting the core at positions N1, C3, C4, C5, and C6 allows for the fine-tuning of physicochemical properties and biological targets.[1] This has led to the development of numerous synthetic strategies aimed at efficiently accessing diverse libraries of these valuable compounds.

This application note provides detailed, field-proven protocols for the synthesis of pyrazolo[3,4-b]pyridine derivatives. We will delve into the mechanistic rationale behind key synthetic choices and present methodologies that prioritize efficiency, versatility, and alignment with the principles of green chemistry. The protocols are designed for researchers, scientists, and drug development professionals seeking reliable and adaptable methods for constructing this important heterocyclic system.

Strategic Approaches to Synthesis

The construction of the 1H-pyrazolo[3,4-b]pyridine system is predominantly achieved by forming a pyridine ring onto a pre-existing, appropriately substituted pyrazole.[1] This approach offers high regiochemical control, particularly when starting with 5-aminopyrazoles. Key methodologies include classical cyclocondensation reactions, multicomponent reactions (MCRs), and modern microwave-assisted techniques that enhance reaction rates and yields.

Protocol 1: One-Pot, Three-Component Synthesis under Microwave Irradiation

This protocol details a highly efficient and environmentally friendly one-pot, three-component synthesis of diversely substituted pyrazolo[3,4-b]pyridines. By combining a 5-aminopyrazole, an aromatic aldehyde, and an active methylene nitrile in the presence of a catalyst, this method rapidly generates molecular complexity. Microwave irradiation significantly reduces reaction times compared to conventional heating.[4][5][6]

Causality and Mechanistic Insight

The reaction proceeds through a domino sequence. First, a Knoevenagel condensation occurs between the aromatic aldehyde and the active methylene compound (e.g., a β-ketonitrile) to form a reactive α,β-unsaturated intermediate (a biselectrophile). The 5-aminopyrazole then acts as a binucleophile. The most nucleophilic carbon of the pyrazole ring (C4) initiates a Michael addition to the α,β-unsaturated system. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the nitrile or ketone carbonyl. Subsequent dehydration and aromatization (often via oxidation) yield the final pyrazolo[3,4-b]pyridine scaffold.[1] The use of microwave irradiation provides rapid, uniform heating, which dramatically accelerates these steps.

Visualizing the Workflow: Three-Component Synthesis

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification A 5-Aminopyrazole D Mix Reactants + Catalyst (e.g., InCl3) + Solvent (e.g., H2O/EtOH) A->D B Aromatic Aldehyde B->D C Active Methylene Nitrile C->D E Microwave Irradiation (110-200°C, 10-20 min) D->E F Cooling & Precipitation E->F G Filtration F->G H Wash with H2O/EtOH G->H I Recrystallization H->I J Final Product: Pyrazolo[3,4-b]pyridine I->J

Caption: Workflow for Microwave-Assisted Three-Component Synthesis.

Detailed Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol, 175 mg).

  • Addition of Components: To the vial, add the desired aromatic aldehyde (1.0 mmol), for example, 4-methoxybenzaldehyde (136 mg), and malononitrile (1.2 mmol, 79 mg).

  • Solvent and Catalyst: Add 3 mL of ethanol (or water for a greener protocol) and a catalytic amount of indium(III) chloride (InCl₃, 0.1 mmol, 22 mg).[7]

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. Monitor the pressure to ensure it remains within the safe limits of the instrument.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and then water (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified product under vacuum. The product can be further purified by recrystallization from ethanol if necessary. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Scope of the Three-Component Reaction
Entry5-AminopyrazoleAldehydeActive MethyleneConditionsYield (%)
13-Methyl-1-phenylBenzaldehydeMalononitrileEtOH, InCl₃, MW 15 min92
23-Methyl-1-phenyl4-ChlorobenzaldehydeMalononitrileEtOH, InCl₃, MW 15 min95
33-Methyl-1-phenyl4-MethoxybenzaldehydeMalononitrileEtOH, InCl₃, MW 15 min90
43-CF₃-1H-pyrazoleBenzaldehydeBenzoylacetonitrileAcOH, MW 10 min85[4]
53-(pyridin-3-yl)-1-phenyl4-Anisaldehyde2-(4-fluorobenzoyl)acetonitrileAcOH, MW 10 min88[4]

Protocol 2: Classical Synthesis via Condensation with 1,3-Dicarbonyls

This protocol follows a well-established route to 4,6-disubstituted pyrazolo[3,4-b]pyridines through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. This method is robust and particularly useful for synthesizing derivatives with alkyl or aryl groups at the C4 and C6 positions.

Causality and Mechanistic Insight

The reaction is a cyclocondensation process. The initial step involves the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a second nucleophilic attack from the C4 carbon of the pyrazole ring onto the second carbonyl group. A subsequent dehydration step leads to the formation of the fused pyridine ring.[1] If the 1,3-dicarbonyl is unsymmetrical, a mixture of two regioisomers can be formed. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons; the more electrophilic carbonyl will typically react first with the amino group.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the CF₃ group is more electrophilic.[1]

Visualizing the Mechanism: Cyclocondensation

G A 5-Aminopyrazole C Initial Condensation (NH2 attacks C=O) A->C B 1,3-Dicarbonyl B->C D Intermediate Enamine C->D E Intramolecular Cyclization (Pyrazole C4 attacks second C=O) D->E F Cyclized Intermediate E->F G Dehydration & Aromatization F->G H Final Product: Pyrazolo[3,4-b]pyridine G->H

Caption: Mechanistic steps of the cyclocondensation reaction.

Detailed Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol, 1.75 g) in 20 mL of glacial acetic acid.

  • Reagent Addition: Add the 1,3-dicarbonyl compound, for example, acetylacetone (10 mmol, 1.0 g, 1.02 mL), to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.

  • Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove any residual acetic acid and salts.

  • Drying and Characterization: Dry the product in a vacuum oven. If required, recrystallize from a suitable solvent like ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Data Summary: Scope of the Cyclocondensation Reaction
Entry5-Aminopyrazole1,3-Dicarbonyl CompoundConditionsYield (%)Ref.
13-Methyl-1-phenylAcetylacetoneGlacial AcOH, Reflux, 4h85[1]
23-Methyl-1-phenylBenzoylacetoneGlacial AcOH, Reflux, 6h78 (mixture)[1]
33-Methyl-1-phenylDibenzoylmethaneGlacial AcOH, Reflux, 5h90[1]
43-Methyl-1H-pyrazole1,1,1-Trifluoro-2,4-pentanedioneEtOH, Reflux, 12h82 (regioselective)[1]

Protocol 3: Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones via Azlactones

This modern, one-pot strategy provides efficient access to 4-arylpyrazolo[3,4-b]pyridin-6-ones, a subclass with significant biological activity.[8] The method involves the reaction of 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) under solvent-free conditions, followed by base-mediated elimination.

Causality and Mechanistic Insight

The reaction begins with a solvent-free thermal condensation between the 5-aminopyrazole and the azlactone. The amino group of the pyrazole opens the azlactone ring, which then undergoes cyclization to form a dihydropyrazolopyridinone intermediate. In the second step, a strong base (like potassium tert-butoxide, t-BuOK) in a polar aprotic solvent (like DMSO) facilitates the elimination of a benzamide molecule from the intermediate. This elimination-aromatization sequence is the key to forming the final pyridin-6-one product in high yield.[8][9]

Visualizing the Workflow: Azlactone Route

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Elimination (One-Pot) cluster_workup Work-up A 5-Aminopyrazole + Azlactone B Solvent-free heating (e.g., 150°C) A->B C Dihydropyridinone Intermediate B->C D Add DMSO and t-BuOK C->D (do not isolate) E Heating (e.g., 150°C, 1.5h) D->E F Acidic Quench (H2O/HCl) E->F G Filtration & Washing F->G H Final Product: 4-Arylpyrazolo[3,4-b]pyridin-6-one G->H

Caption: One-pot workflow for synthesis from azlactones.

Detailed Experimental Protocol
  • Step 1: Condensation: In a reaction vial, mix the 5-aminopyrazole (2.0 mmol) and the appropriate azlactone (2.0 mmol) without any solvent.

  • Heating: Heat the mixture at 150°C for a specified time (typically 1-2 hours) until the starting materials are consumed (monitor by TLC). The mixture will likely melt and then solidify.

  • Step 2: Elimination (One-Pot): Allow the vial to cool slightly. Add dimethyl sulfoxide (DMSO, 5 mL) and potassium tert-butoxide (t-BuOK, 1.5 equiv, 3.0 mmol, 336 mg).

  • Reaction Execution: Heat the resulting mixture at 150°C for 1.5 hours. The solution will become homogeneous and change color.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour it into a beaker containing 50 mL of water and acidify to pH 5-6 with 1M HCl.

  • Purification: Collect the precipitate that forms by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol.

  • Drying and Characterization: Dry the product under vacuum. The purity is often high, but column chromatography can be used if necessary.

Data Summary: Scope of the Azlactone Synthesis
Entry5-AminopyrazoleAzlactone (Aryl group)Conditions (Step 2)Yield (%)Ref.
13-Methyl-1-phenylPhenylt-BuOK/DMSO, 150°C, 1.5h81[8]
23-Methyl-1-phenyl4-Methylphenylt-BuOK/DMSO, 150°C, 1.5h85[8]
33-Methyl-1-phenyl4-Chlorophenylt-BuOK/DMSO, 150°C, 1.5h82[8]
43-Methyl-1H-pyrazolePhenylt-BuOK/DMSO, 150°C, 1.5h79[8]

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives. The microwave-assisted multicomponent reaction offers a rapid and eco-friendly route to highly functionalized products. The classical cyclocondensation with 1,3-dicarbonyls remains a reliable method for specific substitution patterns, while the novel azlactone-based synthesis provides excellent yields for valuable 4-aryl-6-oxo derivatives. By understanding the underlying mechanisms, researchers can adapt and optimize these protocols to generate novel libraries of pyrazolo[3,4-b]pyridines for applications in drug discovery and materials science.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Abdellattif, M. H., El-Serwy, W. S., & El-Tamany, E. S. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92–96. [Link]

  • Kar, A., & Kumar, V. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 8(23), e202300958. [Link]

  • ChemInform. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. ChemInform, 55(33). [Link]

  • Krasnikov, P. E., Aksyonov, A. V., & Rubin, M. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 83–91. [Link]

  • Krasnikov, P. E., Aksyonov, A. V., & Rubin, M. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6429. [Link]

  • Abdel-Aziz, A. A., et al. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 65(4), 399-408. [Link]

  • ResearchGate. (2017). Synthesis of pyrazolo[3,4-b]pyridines 84 by multicomponent reaction. [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • ResearchGate. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. [Link]

  • Der Pharma Chemica. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]

  • J-Stage. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. [Link]

  • RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. [Link]

  • MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]

  • ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]

  • ACS Publications. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. [Link]

  • ResearchGate. (2021). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. [Link]

Sources

Application Notes and Protocols: Leveraging Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its rigid structure, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, makes it an ideal scaffold for designing potent and selective inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5] The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as a crucial starting material or key intermediate in the synthesis of a diverse range of pyrazolo[3,4-b]pyridine-based kinase inhibitors. The chloro substituent at the 6-position and the ethyl carboxylate at the 3-position provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[6] This document provides a comprehensive guide to the application of this versatile building block in the design, synthesis, and evaluation of novel kinase inhibitors.

The Strategic Advantage of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

The utility of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in kinase inhibitor development stems from several key features:

  • Versatile Synthetic Handles: The chlorine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[4] This is crucial for exploring the solvent-exposed region of the kinase active site and improving inhibitor selectivity.

  • Modification of the C3 Position: The ethyl carboxylate group at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This position often points towards the ribose-binding pocket and can be modified to enhance potency and cell permeability.[3]

  • Core Scaffold Interactions: The pyrazolo[3,4-b]pyridine core itself is a bioisostere of purine and effectively mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[3] The N1-H of the pyrazole ring often acts as a hydrogen bond donor, a feature that can be crucial for potent inhibition.[7]

Representative Kinase Targets for Pyrazolo[3,4-b]pyridine-Based Inhibitors

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown inhibitory activity against a broad spectrum of kinases, including:

Kinase FamilySpecific ExamplesTherapeutic Area
Tyrosine Kinases TRKA, FGFR, EGFRCancer
Serine/Threonine Kinases CDK1/2, PIM-1, TBK1, MNK1/2, GSK-3Cancer, Inflammation, Neurodegeneration
Lipid Kinases Sphingosine KinaseCancer, Inflammation

This broad activity profile underscores the privileged nature of the pyrazolo[3,4-b]pyridine scaffold in kinase inhibitor design.[4][5][7][8][9][10][11][12][13][14]

Synthetic Strategies and Protocols

The synthesis of kinase inhibitors from ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves a multi-step sequence. The following protocols are illustrative examples of common synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position

This protocol describes the introduction of an aryl or heteroaryl group at the C6 position, a common strategy to enhance inhibitor potency and selectivity.

Workflow for Suzuki-Miyaura Coupling

Start Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Reaction Reaction Mixture Start->Reaction Add Reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/Water) Reagents->Reaction Add Heating Heat (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Ethyl 6-(aryl/heteroaryl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

Step-by-Step Procedure:

  • To a solution of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq).

  • Add a base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0-3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05-0.10 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted pyrazolo[3,4-b]pyridine derivative.[4]

Protocol 2: Amide Bond Formation at the C3 Position

This protocol outlines the conversion of the ethyl ester to an amide, a key step in exploring the SAR of the C3 substituent.

Workflow for Amide Formation

Start Ethyl 6-substituted-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Hydrolysis Hydrolysis (e.g., LiOH or NaOH) Solvent (e.g., THF/Water) Start->Hydrolysis Acid 6-substituted-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Hydrolysis->Acid Reaction Amide Coupling Reaction Acid->Reaction Add Coupling Amine (R-NH2) Coupling Reagent (e.g., HATU, HOBt/EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) Coupling->Reaction Add Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography or Crystallization Workup->Purification Product N-(R)-6-substituted-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Purification->Product

Caption: Amide bond formation workflow.

Step-by-Step Procedure:

Part A: Saponification of the Ethyl Ester

  • Dissolve the ethyl 6-substituted-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).

  • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid intermediate.

Part B: Amide Coupling

  • To a solution of the 6-substituted-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add the desired amine (1.0-1.2 eq).

  • Add a coupling reagent, for example, HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq).

  • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final amide.

Biochemical and Cellular Evaluation of Inhibitors

Once a library of pyrazolo[3,4-b]pyridine derivatives has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors in a high-throughput format.[15]

Workflow for TR-FRET Kinase Assay

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Inhibitor Serial Dilution of Pyrazolo[3,4-b]pyridine Inhibitor Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Inhibitor->Reaction Kinase Kinase Enzyme Kinase->Reaction Substrate Biotinylated Peptide Substrate Substrate->Reaction ATP ATP ATP->Reaction DetectionReagents Add Detection Reagents: - Europium-labeled anti-phospho-antibody - Streptavidin-Allophycocyanin (SA-APC) Reaction->DetectionReagents Incubation Incubate for FRET Signal Development DetectionReagents->Incubation Readout Read Plate on TR-FRET Reader (Ex: 320-340 nm, Em: 615 nm and 665 nm) Incubation->Readout Analysis Calculate FRET Ratio Plot Dose-Response Curve Determine IC50 Value Readout->Analysis

Caption: TR-FRET kinase assay workflow.

Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the pyrazolo[3,4-b]pyridine test compounds in an appropriate buffer (e.g., containing DMSO).

    • Prepare solutions of the kinase, a biotinylated peptide substrate, and ATP at the desired concentrations in kinase reaction buffer.

  • Kinase Reaction:

    • In a microplate, add the kinase and the test compound.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and streptavidin-allophycocyanin (SA-APC).

    • Incubate the plate to allow for the binding of the detection reagents.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET compatible plate reader.

    • Calculate the ratio of the emission at 665 nm (acceptor) to 615 nm (donor).

    • Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Protocol 4: Cellular Proliferation Assay (Example: MTT Assay)

To assess the anti-proliferative effects of the synthesized inhibitors, a cell-based assay such as the MTT assay can be employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine inhibitors for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[7]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrazolo[3,4-b]pyridine scaffold and evaluation of the resulting compounds allows for the elucidation of the SAR. This information is critical for guiding the optimization of lead compounds.

Example SAR Table for a Hypothetical Series of Pyrazolo[3,4-b]pyridine Inhibitors:

CompoundR1 (at C6)R2 (at C3-amide)Kinase IC50 (nM)Cell Proliferation GI50 (µM)
1a Phenyl-NH-CH31505.2
1b 4-Fluorophenyl-NH-CH3852.8
1c 3-Pyridyl-NH-CH3501.5
2a 3-Pyridyl-NH-cyclopropyl351.1
2b 3-Pyridyl-NH-CH2-morpholine200.8

Key SAR Insights from the Hypothetical Data:

  • C6 Position: Introduction of a heteroaryl group like pyridine at the C6 position (1c) improves potency compared to a simple phenyl group (1a). A fluorine substituent on the phenyl ring (1b) also enhances activity.

  • C3-Amide Position: Modifying the amide substituent at the C3 position can further enhance potency. Small cyclic groups (2a) or groups capable of forming additional interactions (2b) can be beneficial.

This iterative process of design, synthesis, and testing is central to the successful development of potent and selective kinase inhibitors based on the ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate starting material.[16]

Conclusion

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a valuable and versatile building block in the field of kinase inhibitor development. Its strategic placement of reactive functional groups allows for the systematic exploration of chemical space around a privileged heterocyclic core. The protocols and strategies outlined in these application notes provide a framework for researchers to design, synthesize, and evaluate novel pyrazolo[3,4-b]pyridine-based kinase inhibitors with the potential for therapeutic applications in a range of diseases. The continued exploration of this scaffold is likely to yield new and improved kinase inhibitors for the treatment of various human ailments.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. Available from: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available from: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available from: [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... ResearchGate. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available from: [Link]

  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. Available from: [Link]

  • Can anyone suggest a protocol for a kinase assay? ResearchGate. Available from: [Link]

  • In vitro kinase assay. Protocols.io. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available from: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. Available from: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. NIH. Available from: [Link]

  • Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. PrepChem.com. Available from: [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. NIH. Available from: [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of Ethyl 6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, and the C-6 position is a critical vector for introducing molecular diversity. We present the mechanistic underpinnings of the reaction, optimized protocols, a comparative analysis of catalytic systems, and expert insights to enable researchers, scientists, and drug development professionals to successfully synthesize novel 6-aryl-1H-pyrazolo[3,4-b]pyridine derivatives.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine framework is a bioisostere of purine and is considered a "master key" that unlocks a wide range of biological targets. Its derivatives have demonstrated significant therapeutic potential, including applications as kinase inhibitors, antivirals, and agents targeting the central nervous system. The ability to functionalize this core structure is paramount for structure-activity relationship (SAR) studies in drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized synthetic organic chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[1][3] This guide focuses on the specific application of this reaction to couple various aryl and heteroaryl boronic acids at the C-6 chloro position of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a key intermediate for building diverse chemical libraries.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-chlorine bond of the pyrazolo[3,4-b]pyridine substrate. This is often the rate-limiting step, especially for less reactive heteroaryl chlorides.[3][4] The palladium center is oxidized from Pd(0) to Pd(II).

  • Transmetalation : The boronic acid is activated by a base to form a more nucleophilic boronate species.[5] This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a diaryl-palladium(II) intermediate.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-Cl (Oxidative Adduct) pd0->pd_complex Oxidative Addition sub Ar¹-Cl (Pyrazolo[3,4-b]pyridine) sub->pd_complex diaryl_pd Ar¹-Pd(II)L₂-R² pd_complex->diaryl_pd Transmetalation center boronate [R²-B(OR)₃]⁻ boronate->diaryl_pd base Base (e.g., K₃PO₄) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->boronate Activation diaryl_pd->pd0 Reductive Elimination product Ar¹-R² (Coupled Product) diaryl_pd->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application: Coupling with Ethyl 6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Causality Behind Experimental Choices
  • The Substrate Challenge : Heteroaryl chlorides, such as our target substrate, are notoriously less reactive than their bromide or iodide counterparts. The C-Cl bond is stronger, making the oxidative addition step more challenging.[3] To overcome this, the choice of catalyst and ligand is critical.

  • Catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key to success lies in using palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands.[7][8] Ligands like SPhos, XPhos, or dppf enhance the electron density on the palladium center, which promotes the oxidative addition into the C-Cl bond.[9] In a study on a similar pyrazolo[3,4-b]pyridine core, SPhos was found to be highly effective for coupling at the C6-chloro position.[9]

  • Choice of Base and Solvent : A suitable base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly employed and highly effective.[7][9] The solvent system often consists of an organic solvent like 1,4-dioxane or toluene with water to facilitate the dissolution of the inorganic base.[9][10] The presence of an ethyl ester on our substrate warrants caution against overly harsh basic conditions (e.g., strong hydroxides) or prolonged high temperatures that could lead to hydrolysis. K₃PO₄ is often a good compromise.

Comparative Reaction Conditions

The following table summarizes conditions that have been successfully applied to the C-6 arylation of a closely related 6-chloro-1H-pyrazolo[3,4-b]pyridine core, providing a validated starting point for optimization.[9]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Avg. Yield (%)
Pd(OAc)₂ (15)SPhos (15)K₃PO₄ (2.0)1,4-Dioxane / H₂O (3:1)1002-481-97
Pd(OAc)₂ (15)dppf (15)K₃PO₄ (2.0)1,4-Dioxane / H₂O (3:1)1002-4~75
Pd(OAc)₂ (5)PPh₃ (5)Cs₂CO₃ (2.0)1,4-Dioxane / H₂O (3:1)1004Low / No Reaction

Data synthesized from studies on 6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine.[9]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reagents - Pyrazolopyridine - Boronic Acid - Catalyst & Ligand - Base inert 2. Inert Atmosphere - Degas Solvent - Purge Flask with N₂/Ar reagents->inert mix 3. Combine & Heat - Add reagents to flask - Heat to 100 °C with stirring inert->mix monitor 4. Monitor Progress - TLC / LC-MS analysis mix->monitor quench 5. Quench & Extract - Cool to RT - Add H₂O & EtOAc - Separate layers monitor->quench purify 6. Purify - Dry organic layer - Concentrate - Column Chromatography quench->purify

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Materials & Reagents
  • Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.15 equiv.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.15 equiv.)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure
  • Inert Atmosphere Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (e.g., 1.0 mmol, 239.6 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424.6 mg).

  • Catalyst Addition : In a separate vial, weigh palladium(II) acetate (0.15 mmol, 33.7 mg) and SPhos (0.15 mmol, 61.6 mg). Add these solids to the reaction flask.

  • Solvent Addition : Evacuate and backfill the flask with nitrogen or argon gas three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 6 mL) and deionized water (e.g., 2 mL). The water should be degassed beforehand by bubbling with inert gas for 15-20 minutes.

  • Reaction Execution : Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-4 hours.

  • Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloro-pyrazolopyridine is consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water (20 mL) and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.

  • Final Product Isolation : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 6-aryl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate product.

Troubleshooting and Expert Insights

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently reactive ligand.3. Poor quality boronic acid.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Switch to a more electron-rich, bulky ligand like SPhos or XPhos.3. Use fresh, high-purity boronic acid; consider using the corresponding boronate ester.
Dehalogenation Side Product Presence of a hydrogen source that intercepts the Pd(II) intermediate.Ensure anhydrous solvents are used. Minimize water content if possible, or switch to a non-aqueous system with a base like KF.
Boronic Acid Homocoupling Oxygen contamination leading to oxidative coupling of the boronic acid.Maintain a strict inert atmosphere throughout the reaction setup and execution.
Ester Hydrolysis Base is too strong or reaction time/temperature is excessive.Use a milder base (K₃PO₄ or KF instead of hydroxides). Reduce reaction time by ensuring efficient stirring and heat transfer.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • NIH Public Access. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Urvashi, Tandon, V., Das, P., & Kukreti, S. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(61), 34883–34894.
  • SciSpace. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.

Sources

Application Note & Protocols: Strategic Derivatization of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active agents.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of various kinases (e.g., FGFR, TRK, TBK1), as well as anticancer, antiviral, and antimicrobial properties.[2][3][4][5][6]

The starting material, ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate , represents a versatile and strategic platform for building a diverse chemical library for Structure-Activity Relationship (SAR) exploration. It possesses three primary, chemically distinct handles that can be selectively functionalized:

  • The N1-H of the pyrazole ring.

  • The ester at C3 .

  • The chloro group at C6 .

This guide provides a detailed framework and validated protocols for the systematic derivatization at these key positions, enabling researchers to efficiently generate analog libraries for probing the SAR of this potent scaffold.

Strategic Derivatization Map

A successful SAR campaign relies on a logical and efficient exploration of chemical space around the core scaffold. The three primary modification sites on ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate allow for a "vectorial" diversification strategy. Each site can be modified to probe different regions of a target's binding pocket, exploring effects of size, electronics, and hydrogen bonding potential.

Caption: Key derivatization vectors on the core scaffold.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Each step is accompanied by analytical checkpoints to ensure reaction success and product integrity before proceeding.

Protocol 1: N1-Alkylation of the Pyrazole Ring

Principle & Causality: The proton on the N1 nitrogen of the pyrazole ring is weakly acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile that readily reacts with various electrophiles, such as alkyl or benzyl halides. The choice of base is critical: Sodium hydride (NaH), an irreversible base, ensures complete deprotonation and drives the reaction to completion, making it ideal for less reactive electrophiles. For more reactive halides, a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent is sufficient and simplifies the workup.

Materials:

  • Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Alkyl/Benzyl Halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. Ammonium Chloride (NH₄Cl), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq) to a flame-dried round-bottom flask. Dissolve in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise.

    • Scientist's Note: Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the anion. The solution may become clearer.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled solution.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes). The product should have a higher Rf value than the starting material.

  • Workup (Quenching): Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aq. NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Self-Validating System:

  • TLC: Confirms consumption of starting material.

  • LC-MS: Verifies the correct mass of the desired product.

  • ¹H NMR: Confirms the addition of the alkyl group (new signals corresponding to the alkyl protons) and the disappearance of the broad N-H proton signal.

Protocol 2: C6-Substitution via Nucleophilic Aromatic Substitution (SNAr)

Principle & Causality: The electron-deficient nature of the pyridine ring, enhanced by the fused pyrazole, makes the chlorine atom at the C6 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide array of functionalities, particularly nitrogen and sulfur nucleophiles. Heating is typically required to overcome the activation energy of the reaction. For less nucleophilic amines (e.g., anilines), a palladium-catalyzed Buchwald-Hartwig amination can be employed as an alternative strategy.[7]

Materials:

  • N1-substituted ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (from Protocol 1)

  • Nucleophile (e.g., Morpholine, Aniline, Benzyl mercaptan) (1.5-2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, if nucleophile is an amine salt)

  • Solvent (e.g., Dioxane, DMF, or n-Butanol)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

Step-by-Step Methodology:

  • Setup: In a sealable reaction vessel, combine the C6-chloro starting material (1.0 eq), the desired nucleophile (1.5 eq), and the solvent (e.g., Dioxane).

  • Reaction: If using an amine hydrochloride salt, add a base like DIPEA (2.0 eq). Seal the vessel and heat the reaction mixture to 80-120 °C.

    • Scientist's Note: The optimal temperature and time depend on the nucleophilicity of the incoming group and should be determined by monitoring.

  • Monitoring: Monitor the reaction by LC-MS to track the formation of the product and consumption of the starting material.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in EtOAc and wash with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Self-Validating System:

  • LC-MS: Primary tool for monitoring. Confirms the disappearance of the starting material and the appearance of a new peak with the expected mass (M + Nucleophile - Cl).

  • ¹H NMR: Will show new signals corresponding to the protons of the introduced nucleophile.

Protocol 3: C3-Ester Modification to Amide Library

Principle & Causality: The ethyl ester at C3 is a versatile handle that can be hydrolyzed to a carboxylic acid, which is then activated for amide bond formation. This two-step process allows for the introduction of virtually any primary or secondary amine, providing a powerful tool for SAR studies.

Part A: Saponification (Ester to Carboxylic Acid)

  • Setup: Dissolve the ester starting material (1.0 eq) in a mixture of THF, Methanol, and Water (e.g., 3:1:1 ratio).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

  • Workup: Concentrate the mixture to remove the organic solvents. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1N HCl.

  • Isolation: The carboxylic acid product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Part B: Amide Coupling

  • Setup: To a solution of the carboxylic acid from Part A (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (3.0 eq).

  • Activation & Coupling: Add the coupling agent, such as HATU (1.2 eq), and stir the mixture at room temperature.

    • Scientist's Note: HATU is highly efficient and generally leads to clean, fast reactions. Alternatives like EDC/HOBt can also be used.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Dilute the reaction mixture with EtOAc and wash with saturated aq. NaHCO₃, water, and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify the crude product by flash chromatography or preparative HPLC to yield the final amide.

Self-Validating System:

  • LC-MS: Confirms complete conversion at each step and verifies the final product mass.

  • HPLC: Essential for determining the purity of the final compounds before biological testing. Purity should ideally be >95%.

  • ¹H NMR: For the final amide, the disappearance of the ester's ethyl signals (quartet and triplet) and the appearance of a new amide N-H signal (if applicable) and signals from the amine fragment are key diagnostic markers.

SAR Workflow and Data Interpretation

The synthesized derivatives form the basis of an iterative cycle of design, synthesis, and testing to build a comprehensive SAR model.

SAR_Workflow cluster_workflow Iterative SAR Cycle Synthesis Synthesis of Analogs (Protocols 1-3) Purify Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purify Screening Biological Screening (e.g., Kinase Assay) Purify->Screening Analysis Data Analysis & SAR (Table Generation) Screening->Analysis Optimization Lead Optimization (Design Next Generation) Analysis->Optimization Optimization->Synthesis

Caption: A typical workflow for SAR studies.

Data Presentation for SAR Analysis: Systematic organization of biological data is crucial for deriving meaningful conclusions.

Compound ID R¹ (N1-Position) R⁶ (C6-Position) R³ (C3-Amide) Biological Activity (IC₅₀, µM)
Parent-Cl -H-Cl-OEt> 50
1a -CH₃-Cl-OEt25.3
2a -CH₃-Morpholine-OEt10.1
2b -CH₃-NH(Ph)-OEt5.8
3a -CH₃-Morpholine-NH(Cyclopropyl)1.2
3b -CH₃-Morpholine-NH(Benzyl)0.95

Interpreting the SAR Table:

  • N1-Substitution: Comparing Parent-Cl and 1a suggests that small alkylation at N1 is tolerated and may be slightly beneficial.

  • C6-Substitution: The move from 1a to 2a and 2b shows a significant potency increase. This indicates that replacing the chloro group with nitrogen-containing heterocycles is a favorable strategy. The higher potency of the aniline derivative (2b ) over the morpholine (2a ) may suggest a preference for an aromatic or π-stacking interaction at this position.[2]

  • C3-Amide: Modification of the ester to small amides (3a , 3b ) dramatically improves activity. This suggests the amide N-H may be acting as a key hydrogen bond donor or that the lipophilic groups (cyclopropyl, benzyl) are accessing a hydrophobic pocket.

These initial findings guide the design of the next generation of compounds. For example, one might combine the C6-aniline with various C3-amides to find the optimal combination. The presence of electron-withdrawing groups on substituents can also play a vital role in modulating activity.[3]

References

  • El-Sayed, M. T., Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Gazzar, A. R. B. A. (2021). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 14(11), 1148. [Link]

  • Díaz-Alonso, A., Maestro, A. M., & Bañuelos, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • Al-Gorban, Z. M., Asiri, A. M., & El-Metwaly, N. M. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(3), 3329-3343. [Link]

  • Stavrou, M., Vronti, V. P., Papanastasiou, M., Michael, D., Nicolaou, G., Archontia, C., & Michael, B. M. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(16), 4963. [Link]

  • Bañuelos, J. I., Maestro, A. M., & Díaz-Alonso, A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU, 27(7), 2205. [Link]

  • Li, Y., Wang, Y., Zhang, J., Li, J., & Wang, Q. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6430. [Link]

  • Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1451. [Link]

  • Muthukumaran, J., Kumar, R. S., & Kant, R. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 555–559. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC medicinal chemistry, 13(11), 1403-1413. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Baklanov, M. V., Dar'in, D. V., & Krasavin, M. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4446. [Link]

  • Steel, P. G., & de L. E. Batista, R. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35151-35157. [Link]

Sources

laboratory scale-up synthesis of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Scale-Up Synthesis of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1][2][3] Derivatives of this structure are integral to drug discovery programs, demonstrating a wide range of therapeutic activities, including roles as kinase inhibitors and antileishmanial agents.[2][4][5] The successful and reproducible synthesis of these core structures is paramount for advancing preclinical and clinical research.

This application note provides a detailed, robust, and scalable laboratory protocol for the synthesis of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 1083181-27-4).[6][7] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also critical insights into the underlying chemical principles, safety considerations, and key factors for successful scale-up.

Synthetic Strategy and Mechanistic Considerations

The construction of the pyrazolo[3,4-b]pyridine ring system can be achieved through various synthetic routes.[3][8] A common and highly effective strategy involves building the pyridine ring onto a pre-existing, functionalized pyrazole core.[3] The protocol detailed herein employs a multi-step sequence starting with the synthesis of a key intermediate, ethyl 5-amino-1H-pyrazole-3-carboxylate. This is followed by a condensation-cyclization reaction with diethyl 2-(ethoxymethylidene)malonate, a classic approach related to the Gould-Jacobs reaction, to form the pyrazolopyridinone intermediate.[3] The final step involves a chlorination reaction to yield the target compound. This pathway was selected for its reliability, use of readily available starting materials, and amenability to scaling.

The overall synthetic transformation is depicted below:

Synthetic_Pathway A Hydrazine Hydrate + Diethyl 2-cyanobutanedioate B Ethyl 5-amino-1H-pyrazole-3-carboxylate A->B Step 1: Cyclocondensation D Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate B->D Step 2: Condensation & Thermal Cyclization C Diethyl 2-(ethoxymethylidene)malonate C->D Step 2: Condensation & Thermal Cyclization E Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate D->E Step 3: Chlorination (POCl3)

Caption: Overall synthetic scheme for the target molecule.

Critical Considerations for Laboratory Scale-Up

Transitioning a synthetic procedure from a small, exploratory scale to a larger, preparative scale (e.g., >50 g) introduces challenges that must be proactively managed.[9][10] A successful scale-up is not merely about using larger flasks and proportionally more reagent; it requires careful consideration of chemical engineering and safety principles.[11]

  • Thermal Management: Exothermic reactions pose a significant risk during scale-up. The surface-area-to-volume ratio of a reactor decreases as its size increases, making heat dissipation less efficient.[9][11] This can lead to a rapid temperature increase, potentially causing "runaway reactions," solvent boiling, and the formation of unstable byproducts.[12] It is critical to ensure adequate cooling capacity and to control the rate of reagent addition for any exothermic steps.

  • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients and hot spots, resulting in reduced yields and the formation of impurities. The choice of stirrer (e.g., overhead mechanical stirrer) and flask geometry becomes crucial at a larger scale to ensure the reaction mixture remains homogeneous.

  • Reaction Time: Heat-up and cool-down cycles are significantly longer in large vessels.[11] Reactions that are quick on a small scale may require extended periods on a larger scale, which could impact product stability or impurity profiles.

  • Safety and Hazard Analysis: A thorough risk assessment is mandatory before initiating any scale-up.[12] This includes understanding the hazards of all reagents, intermediates, and byproducts, as well as planning for potential emergencies such as power outages or cooling failures.

Scale_Up_Logic cluster_0 Phase 1: Bench Scale cluster_1 Phase 2: Pre-Scale-Up Analysis cluster_2 Phase 3: Scale-Up Execution A Initial Synthesis (1-5 g scale) B Process Optimization (Reagents, Temp, Time) A->B C Analytical Method Development (TLC, HPLC) B->C D Risk Assessment (Identify Hazards) C->D E Review Scale-Up Variables (Heat Transfer, Mixing) D->E F PI / Safety Officer Approval E->F G Scaled Synthesis Run (e.g., 50-100 g) F->G H Continuous Monitoring (Temp, Reaction Progress) G->H I Product Isolation & Purification H->I

Sources

Application of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds in Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD screens small, low-molecular-weight compounds (fragments) to identify weak but highly efficient binders to a biological target.[3][4] These initial "hits" serve as starting points for iterative chemical elaboration into potent and selective drug candidates.[5][6] A key strategy within FBDD is the utilization of "privileged scaffolds," molecular frameworks that are known to bind to multiple biological targets, often with high affinity.

The pyrazole nucleus and its fused derivatives, such as the 1H-pyrazolo[3,4-b]pyridine system, represent one such privileged scaffold.[7][8] This heterocyclic system is a common feature in a multitude of approved drugs and clinical candidates, particularly kinase inhibitors.[7][9][10] Its prevalence stems from its ability to form key hydrogen bond interactions within ATP-binding sites and other protein pockets.

This application note details the utility of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a versatile fragment for FBDD campaigns. We will outline its strategic advantages and provide detailed protocols for its application in hit identification, validation, and optimization against therapeutically relevant targets like protein kinases.

The Fragment: Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is an ideal candidate for an FBDD library. Its properties align well with the general guidelines for fragment selection (e.g., "Rule of Three").

Table 1: Properties of the Exemplar Fragment

PropertyValueRationale for FBDD
Molecular Weight 225.63 g/mol [11]Low complexity allows for more efficient exploration of chemical space.
Structure Pyrazolo[3,4-b]pyridine coreA "privileged" scaffold known to interact with various protein targets, especially kinases.[7][9]
Hydrogen Bond Donors 1 (pyrazole N-H)Enables key interactions with protein backbone or side-chain acceptors.
Hydrogen Bond Acceptors 3 (pyridine N, ester C=O)Provides multiple points for directed interactions within a binding pocket.
Key Features - Chloro group: Serves as a synthetic handle for "fragment growing" via cross-coupling reactions. - Ethyl ester: Can be hydrolyzed to a carboxylic acid for new interactions or used for amide coupling. - Rigid bicyclic core: Reduces conformational entropy upon binding, leading to higher ligand efficiency.Offers clear vectors for synthetic elaboration and optimization.[5][6][12]

FBDD Workflow: From Fragment Screening to Lead Generation

The successful application of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in an FBDD campaign follows a structured, multi-stage process designed to identify true binders and provide a clear path for optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screening (SPR) Validation Orthogonal Validation (NMR) Screening->Validation Initial Hits XRay X-ray Crystallography Validation->XRay Confirmed Hits SBDD Structure-Based Design XRay->SBDD Structural Data Synthesis Chemical Synthesis SBDD->Synthesis Iterative Cycles SAR SAR Analysis Synthesis->SAR Iterative Cycles SAR->SBDD Iterative Cycles

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Application Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding affinities typical of fragments.[13][14][15] It provides real-time kinetic data (association and dissociation rates) and affinity constants (K D).[15]

Objective: To rapidly screen a fragment library, including ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, to identify initial binders to a target protein (e.g., a protein kinase).

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling.

    • Include a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[16]

  • Fragment Preparation:

    • Prepare a stock solution of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in 100% DMSO.

    • Create a dilution series (e.g., 10 µM to 500 µM) in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%) to minimize solvent effects.[13]

  • SPR Analysis:

    • Inject the fragment solutions over the target and reference surfaces at a constant flow rate.

    • Monitor the change in response units (RU) during the association and dissociation phases.

    • Regenerate the sensor surface between injections using a mild, optimized regeneration solution (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis & Hit Triage:

    • Perform reference subtraction and buffer blank subtractions.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or 1:1 kinetics) to determine the equilibrium dissociation constant (K D).

    • Prioritize hits based on K D , ligand efficiency (LE), and visual inspection of the sensorgrams for specific binding characteristics.[16] Fragments with weak but measurable affinity (typically in the µM to mM range) are considered for the next stage.[2]

Application Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for confirming fragment binding and providing initial structural insights.[17][18][19] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust for validation.[17][18]

Objective: To confirm the binding of primary hits from SPR and to identify the binding site on the target protein.

NMR_Validation Protein ¹⁵N-Labeled Protein NMR ¹H-¹⁵N HSQC NMR Protein->NMR Fragment Fragment Hit (e.g., Pyrazolopyridine) Fragment->NMR Spectrum 2D Spectrum (One peak per residue) NMR->Spectrum CSP Chemical Shift Perturbation (CSP) Spectrum->CSP Peak shifts indicate binding Mapping Map CSPs onto Protein Structure CSP->Mapping BindingSite Identified Binding Site Mapping->BindingSite

Figure 2: Workflow for hit validation and binding site mapping using protein-observed NMR.

Methodology:

  • Protein Preparation:

    • Produce uniformly ¹⁵N-labeled target protein through expression in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.[17]

    • Purify the labeled protein and prepare a concentrated, stable sample (e.g., 50-100 µM) in a suitable NMR buffer.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.[17]

    • Prepare a sample of the ¹⁵N-labeled protein with the addition of the fragment hit (e.g., at a 1:5 or 1:10 protein-to-fragment molar ratio).

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the reference and complex spectra.

    • Identify amides whose peaks have shifted (a phenomenon known as Chemical Shift Perturbation, or CSP). These perturbations are direct evidence of the fragment binding to the protein.[18]

    • If backbone assignments for the protein are available, the perturbed residues can be mapped onto the 3D structure of the protein to reveal the location of the binding site.[17]

  • Affinity Estimation (Optional):

    • Perform an NMR titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.

    • Monitor the chemical shift changes and fit the data to a binding isotherm to calculate the K D , providing an independent confirmation of the affinity measured by SPR.[20]

Application Protocol 3: High-Resolution Structural Analysis by X-ray Crystallography

X-ray crystallography provides an atomic-resolution picture of how the fragment binds to its target, which is indispensable for the subsequent structure-based drug design phase.[21][22][23]

Objective: To determine the three-dimensional structure of the ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate-target complex.

Methodology:

  • Crystallization:

    • Obtain high-quality crystals of the target protein (apo form).

    • Use a crystal soaking method, where apo crystals are transferred to a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period.[22] This allows the fragment to diffuse into the crystal and bind to the protein.

    • Alternatively, co-crystallize the protein directly in the presence of the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked or co-crystals and collect X-ray diffraction data, preferably at a synchrotron source for higher resolution.[24]

    • Process the diffraction data and solve the crystal structure using molecular replacement if an apo structure is available.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and determine its precise orientation and interactions within the binding site.[23]

Expected Outcome: The crystal structure will reveal the specific hydrogen bonds, hydrophobic interactions, and other contacts between the pyrazolopyridine fragment and the protein. Crucially, it will show the vectors at the 6-position (chloro group) and the 3-position (ethyl ester) pointing out towards solvent-exposed regions, confirming their suitability for chemical elaboration.[12]

Phase 4: Fragment-to-Lead Optimization

With a confirmed hit and high-resolution structural information in hand, the low-affinity fragment can be optimized into a high-potency lead compound.[5] The most common strategy for this is "fragment growing" or "fragment evolution."[6][25]

Strategy: Fragment Growing

This approach involves adding chemical functionality to the fragment core to engage with adjacent pockets and form additional favorable interactions with the target.[5][6]

Fragment_Growing cluster_0 Initial Hit cluster_1 Synthetic Elaboration cluster_2 Optimized Lead Fragment Pyrazolopyridine Core (µM-mM Affinity) Vector1 Vector 1: C6-Cl (Suzuki/Buchwald Coupling) Fragment->Vector1 Grow into Pocket A Vector2 Vector 2: C3-Ester (Amide Coupling) Fragment->Vector2 Grow into Pocket B Lead Elaborated Compound (nM Affinity) Vector1->Lead Vector2->Lead

Figure 3: Strategy for "fragment growing" using the reactive handles of the pyrazolopyridine core.

Synthetic Protocol Example (Suzuki Coupling at C6-position):

  • Reaction Setup: In a microwave vial, combine ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a suitable boronic acid or ester (chosen based on structural data to occupy an adjacent pocket), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture (e.g., Dioxane/Water).

  • Reaction: Heat the mixture in a microwave reactor to drive the cross-coupling reaction to completion.

  • Purification: Purify the resulting product using flash column chromatography.

  • Characterization: Confirm the structure of the new, larger compound using ¹H NMR, LC-MS, and other appropriate analytical techniques.

  • Biological Evaluation: Test the new compound in the primary binding assay (e.g., SPR) to determine if the modification resulted in an improvement in binding affinity. This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.[2]

Conclusion

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a high-value fragment for FBDD campaigns. Its privileged pyrazolopyridine core provides a solid anchor for binding to a range of important drug targets, while its strategically positioned chloro and ester functionalities offer clear, synthetically tractable vectors for rapid optimization. The integrated workflow of SPR for primary screening, NMR for validation, and X-ray crystallography for structural elucidation provides a robust pathway for leveraging this fragment to discover novel, high-quality lead compounds.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Sci-Hub. [Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH National Library of Medicine. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Full article: Protein Crystallography and Fragment-Based Drug Design. Taylor & Francis Online. [Link]

  • Fragment-based lead discovery using X-ray crystallography. PubMed. [Link]

  • Fragment screening by surface plasmon resonance. SciSpace. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. SpringerLink. [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]

  • Systematic Assessment of Fragment Identification for Multitarget Drug Design. NIH National Library of Medicine. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH National Library of Medicine. [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • NMR screening and hit validation in fragment based drug discovery. PubMed. [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy. PubMed. [Link]

  • ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. ChemSynthesis. [Link]

  • Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PubMed. [Link]

  • Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. PrepChem.com. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. NIH National Library of Medicine. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. NIH National Library of Medicine. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. NIH National Library of Medicine. [Link]

  • Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. MySkinRecipes. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. NIH National Library of Medicine. [Link]

  • Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH National Library of Medicine. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. [Link]

  • Pyrazolo[5,1-c][5][13][21]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central. [Link]

Sources

Application Notes & Protocols: A Guide to the N-Alkylation of the Pyrazolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine ring system is a privileged scaffold in medicinal chemistry and drug development.[1] This nitrogen-containing heterocycle is a core structural component in a multitude of compounds exhibiting a wide array of biological activities, including roles as kinase inhibitors for cancer therapy, anti-leukemic agents, and potential treatments for neurodegenerative diseases.[2][3][4] The therapeutic potential of these molecules is often exquisitely sensitive to the substitution pattern on the bicyclic core.

N-alkylation of the pyrazole subunit is a critical synthetic step for modulating the pharmacological properties of these compounds. However, this reaction presents a significant regioselectivity challenge. The pyrazole ring possesses two nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to the formation of two distinct regioisomers.[5] While theoretical calculations and experimental observations have shown that the 1H-tautomer is generally the more stable form, controlling the outcome of an alkylation reaction is paramount for the unambiguous synthesis of targeted therapeutics.[5][6]

This guide provides an in-depth analysis of the factors governing the N-alkylation of the pyrazolo[3,4-b]pyridine core and presents detailed, field-proven protocols for achieving desired regioselectivity.

Understanding the Reaction: The Challenge of Regioselectivity

The fundamental reaction involves the deprotonation of the pyrazole N-H by a suitable base to form a nucleophilic pyrazolate anion, which then attacks an alkylating agent. The crux of the synthetic problem lies in directing the alkyl group to the desired nitrogen atom. The N1/N2 ratio of the products is a function of a delicate interplay between steric, electronic, and environmental factors.

sub Pyrazolo[3,4-b]pyridine anion Pyrazolate Anion sub->anion Deprotonation base Base rx Alkylating Agent (R-X) n1 N1-Alkylated Product n2 N2-Alkylated Product anion->n1 SN2 Attack anion->n2 SN2 Attack

Caption: General reaction scheme for the N-alkylation of the pyrazolo[3,4-b]pyridine core.

Key Factors Influencing Regioselectivity
  • Steric Hindrance : The steric environment around the two nitrogen atoms is often the dominant factor. The N1 position is generally less sterically encumbered than the N2 position, which is flanked by the fused pyridine ring. Consequently, many reactions show a preference for N1 alkylation, especially with bulky alkylating agents.[7][8]

  • Solvent Choice : The polarity of the solvent can dramatically influence the site of alkylation. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are known to favor the formation of the N1-alkylated isomer.[9] This is often attributed to the solvent's ability to solvate the cation of the base, creating a "freer" and more reactive pyrazolate anion where the less-hindered N1 position is more accessible. Conversely, less polar solvents like tetrahydrofuran (THF) may favor N2 alkylation under certain conditions.[9]

  • Choice of Base : The nature of the base affects the character of the intermediate anion. Strong, non-nucleophilic hydride bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, leading to the formation of the sodium pyrazolate salt. Weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) establish an equilibrium, which can sometimes be exploited to favor the thermodynamically more stable product.

  • Protecting Groups : In cases where achieving high regioselectivity is intractable, a protecting group strategy is a reliable approach. One nitrogen can be selectively protected (e.g., with a mesyl group), allowing for the unambiguous alkylation of the other, followed by deprotection.[9]

regio Regioselectivity (N1 vs. N2) sterics Steric Hindrance (N1 often favored) regio->sterics solvent Solvent Polarity (DMSO/DMF favor N1) regio->solvent base Base Strength (NaH vs. K2CO3) regio->base temp Temperature (Kinetic vs. Thermo) regio->temp

Caption: Key experimental factors that govern the regioselectivity of N-alkylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of the pyrazolo[3,4-b]pyridine core.

Protocol 1: Classical N-Alkylation using Sodium Hydride in DMF

This method is one of the most robust and widely used for achieving high yields of N1-alkylated products. The use of NaH ensures complete deprotonation, and DMF as a solvent promotes N1 selectivity.[10]

Expertise & Causality:

  • Inert Atmosphere: Sodium hydride reacts violently with water and can be pyrophoric in air. An inert atmosphere (N₂ or Ar) is critical for safety and to prevent quenching of the reagent.

  • Temperature Control: The reaction of NaH with the N-H proton is exothermic. Adding NaH portion-wise at 0 °C prevents a dangerous temperature spike and potential side reactions.

  • Reagent Order: The base is added first to generate the nucleophilic anion before introducing the electrophile (alkyl halide), ensuring the desired reaction pathway.

Step-by-Step Methodology:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the starting 1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the stirred solution in small portions over 10-15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes. Gas evolution (H₂) should be observed.

  • Add the desired alkyl halide (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Parameter Condition Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.
Solvent DMF (anhydrous)Polar aprotic solvent, favors N1-alkylation.
Temperature 0 °C to Room Temp.Controls exothermicity and ensures smooth reaction.
Atmosphere Inert (N₂ or Ar)Prevents reaction of NaH with air/moisture.
Typical Yields 90-94% for simple alkyl bromides[10]High efficiency under optimized conditions.
Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild and effective method for N-alkylation using an alcohol as the alkyl source. It is particularly valuable for introducing secondary alkyl groups where SN2 reactions with corresponding halides would be sluggish or prone to elimination. The reaction proceeds via an inversion of stereochemistry at the alcohol carbon.[11][12]

Expertise & Causality:

  • Reagent Complex: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) form a reactive betaine intermediate in situ. This complex activates the alcohol, converting the hydroxyl group into a good leaving group.[12]

  • Acidic Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa < 15. The pyrazole N-H is sufficiently acidic for this transformation.[11]

  • Purification Challenge: A significant drawback is the formation of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate as byproducts, which can co-elute with the desired product, often complicating purification.

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere, dissolve the 1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. A color change is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates completion.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can often be purified directly by flash column chromatography. Pre-trituration with a solvent like diethyl ether can sometimes help precipitate some of the triphenylphosphine oxide byproduct.

Parameter Condition Rationale
Activating Agents PPh₃ and DIAD/DEADForms the active complex to convert the alcohol into a leaving group.
Alkyl Source Primary or Secondary AlcoholAllows for alkylation under mild, neutral conditions.
Solvent THF, DCM (anhydrous)Common aprotic solvents that do not interfere with the reaction.
Temperature 0 °C to Room Temp.Controls the rate of formation of the reactive intermediate.
Key Advantage Mild conditions; Utilizes alcohols directly.Avoids the need to prepare potentially unstable alkyl halides.
Protocol 3: Green Chemistry Approaches - PTC and Microwave Assistance

Modern synthetic chemistry emphasizes environmentally benign methods. Phase-transfer catalysis and microwave-assisted synthesis offer significant advantages in this regard.

  • Phase-Transfer Catalysis (PTC): This technique is excellent for N-alkylation, often proceeding under solvent-free conditions.[7][13] A catalyst like tetrabutylammonium bromide (TBAB) transports the pyrazolate anion into an organic phase (or a molten state with the alkyl halide) to facilitate the reaction. This method avoids the use of large volumes of hazardous solvents and simplifies work-up.[13]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the N-alkylation reaction, reducing reaction times from hours to mere minutes.[14][15] This rapid, localized heating often leads to cleaner reactions and higher yields. Various protocols exist, including multicomponent reactions to build the pyrazolopyridine core followed by in situ functionalization.[14][16]

start Start: Dry Flask under N2 add_sub Add Pyrazolopyridine and Anhydrous DMF start->add_sub cool Cool to 0 °C add_sub->cool add_base Add NaH (portion-wise) cool->add_base stir1 Stir for 30 min (Anion Formation) add_base->stir1 add_rx Add Alkyl Halide (dropwise) stir1->add_rx warm Warm to RT Monitor by TLC/LC-MS add_rx->warm quench Quench with aq. NH4Cl warm->quench workup Extraction & Drying quench->workup purify Column Chromatography workup->purify end End: Pure N-Alkylated Product purify->end

Caption: Experimental workflow for the classical N-alkylation protocol.

Conclusion

The N-alkylation of the pyrazolo[3,4-b]pyridine core is a cornerstone transformation in the synthesis of novel therapeutics. While the potential for regioisomer formation presents a challenge, it can be effectively controlled through the rational selection of solvent, base, and reaction conditions. Classical methods using sodium hydride in DMF provide a reliable route to N1-substituted products, while the Mitsunobu reaction offers a mild alternative for alkylation with alcohols. Emerging green chemistry techniques such as phase-transfer catalysis and microwave-assisted synthesis promise to make these vital transformations more efficient and environmentally sustainable. By understanding the chemical principles outlined in this guide, researchers can confidently and precisely functionalize this important heterocyclic scaffold.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). Vertex AI Search.
  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. (n.d.). ChemistrySelect.
  • Synthesis of n-alkylpyrazoles by phase transfer catalysis. (1990).
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2018).
  • Mitsunobu Reaction. (2019). Organic Chemistry Portal.
  • Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis. (2025). BenchChem.
  • Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives. (2020). Chemistry of Heterocyclic Compounds.
  • View of MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-b]PYRIDINE DERIV
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (2006). NIH.
  • Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. (2022).
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2019). MDPI.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Journal of the Iranian Chemical Society.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). MDPI.

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrazolo[3,4-b]pyridine Core at the C5 Position

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant biological activities, including kinase inhibitors, antimalarials, and anticancer agents.[1][2] Its structural similarity to purine bases makes it a focal point in medicinal chemistry and drug discovery.[3] The ability to precisely introduce substituents at specific positions on this ring system is paramount for modulating pharmacological properties, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

This guide provides an in-depth exploration of established and robust methodologies for introducing chemical diversity at the C5 position of the pyrazolo[3,4-b]pyridine ring. We will move beyond simple procedural lists to explain the underlying chemical logic, helping researchers select and optimize the most suitable strategy for their specific synthetic goals.

Strategic Overview: Pathways to C5 Functionalization

The functionalization of the C5 position on the pyrazolo[3,4-b]pyridine core can be broadly categorized into three primary strategies. The choice of strategy depends on the availability of starting materials, the desired substituent, and the overall synthetic sequence.

G cluster_0 Strategic Approaches for C5-Substitution A Pyrazolo[3,4-b]pyridine Core B Strategy 1: Post-Annulation Modification A->B Functionalize existing scaffold D Strategy 3: Direct C-H Activation A->D Atom-economical route B_sub1 C5-Halogenation B->B_sub1 B_sub3 SNAr (with activation) B->B_sub3 C Strategy 2: De Novo Ring Construction C_sub1 Precursors with C5 substituent installed C->C_sub1 D_sub1 Metal-catalyzed C-H functionalization D->D_sub1 B_sub2 Cross-Coupling (Suzuki, Sonogashira, etc.) B_sub1->B_sub2 Start Acyclic/Monocyclic Precursors Start->C Cyclocondensation C_sub1->A Yields target directly G cluster_reactions Cross-Coupling Reactions cluster_products C5-Substituted Products Core C5-Halo-Pyrazolo[3,4-b]pyridine Pd_cat Pd Catalyst (e.g., Pd(PPh3)4) Core->Pd_cat Suzuki Suzuki (+ R-B(OH)2) Pd_cat->Suzuki Sonogashira Sonogashira (+ R-C≡CH) Pd_cat->Sonogashira Heck Heck (+ Alkene) Pd_cat->Heck Buchwald Buchwald-Hartwig (+ R2NH) Pd_cat->Buchwald Aryl C5-Aryl Suzuki->Aryl Alkynyl C5-Alkynyl Sonogashira->Alkynyl Alkenyl C5-Alkenyl Heck->Alkenyl Amino C5-Amino Buchwald->Amino

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this specific synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and successful outcomes.

I. Understanding the Core Synthesis Pathway

The synthesis of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and its analogs often involves the cyclization of a pyridine ring onto a pre-existing pyrazole core. A common approach is the reaction of an aminopyrazole derivative with a suitable biselectrophile. The Gould-Jacobs reaction, for instance, utilizes 3-aminopyrazole derivatives and diethyl 2-(ethoxymethylene)malonate to form the pyrazolopyridine scaffold. Subsequent chlorination, often with reagents like phosphorus oxychloride (POCl₃), introduces the chloro group at the 6-position.[1]

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Chlorination A 3-Aminopyrazole Derivative C Cyclization (e.g., Gould-Jacobs Reaction) A->C B 1,3-Dicarbonyl Compound (e.g., Diethyl 2-(ethoxymethylene)malonate) B->C D Pyrazolopyridine Intermediate C->D Pyrazolopyridine Intermediate F Chlorination D->F E Chlorinating Agent (e.g., POCl₃) E->F G G F->G Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Caption: Generalized two-step synthesis workflow.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, leading to diminished yields.

Q1: My overall yield is consistently low after the cyclization step. What are the likely causes?

A1: Low yields post-cyclization often point to issues with the reaction conditions, starting material quality, or competing side reactions.

Troubleshooting Steps:

  • Re-evaluate Starting Material Purity:

    • 3-Aminopyrazole: Impurities in the aminopyrazole can significantly hinder the reaction. Ensure it is pure and dry. Recrystallization or column chromatography may be necessary.

    • 1,3-Dicarbonyl Compound: The purity of the biselectrophile is also critical. For liquid reagents, distillation can remove non-volatile impurities.

  • Optimize Reaction Conditions:

    • Temperature: The optimal temperature for cyclization can be sensitive. Higher temperatures may lead to degradation, while lower temperatures can result in incomplete reactions.[2] A systematic temperature screen is recommended.

    • Solvent: The choice of solvent can have a significant impact on yield. While high-boiling point solvents are often used for cyclization, exploring alternatives like ethanol or even ionic liquids might be beneficial.[1][2] Some reactions can even be performed neat (without solvent) at elevated temperatures.[1]

    • Catalyst: Both acid and base catalysts are commonly employed to facilitate the reaction.[1] The choice and concentration of the catalyst should be optimized. For instance, acetic acid, sometimes in combination with triethylamine, has been shown to be effective.[1]

  • Investigate Potential Side Reactions:

    • Regioisomer Formation: If the 1,3-dicarbonyl compound is unsymmetrical, the formation of two different regioisomers is possible, which can complicate purification and lower the yield of the desired product.[1]

    • Polymerization/Degradation: Harsh acidic conditions and high temperatures can lead to the degradation or polymerization of starting materials and the product.[3]

Experimental Protocol: Optimizing Cyclization Conditions

ParameterRange to InvestigateRationale
Temperature 80°C - 160°CFinding the balance between reaction rate and thermal stability of reactants and products.[1][2]
Solvent Ethanol, Acetic Acid, Dioxane, NeatSolvent polarity and boiling point can influence reaction kinetics and solubility.[1][2]
Catalyst Acetic Acid, HCl, L-proline, Lewis Acids (e.g., CuCl₂)Catalysts can enhance electrophilicity or assist in deprotonation, accelerating the reaction.[1]
Reaction Time 30 min - 24 hEnsuring the reaction goes to completion without significant product degradation.[1]
Q2: I am observing the formation of multiple byproducts during the reaction. How can I identify and minimize them?

A2: Side product formation is a common issue, often stemming from the reactivity of the starting materials under the reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Self-condensation of the Carbonyl Compound: If the dicarbonyl compound is enolizable, it can undergo self-condensation under acidic conditions.

    • Solution: Carefully control the addition of the acid catalyst and consider running the reaction at a lower temperature.

  • N-N Bond Cleavage: In reactions analogous to the Fischer indole synthesis, electron-donating groups can destabilize the hydrazine N-N bond, leading to cleavage as a major side reaction instead of cyclization.[4][5][6]

    • Solution: While less common in this specific synthesis, if aniline or related byproducts are detected, it may indicate a similar cleavage pathway. Adjusting the acidity and temperature may help favor the desired cyclization.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage.

    • Solution: Increase the reaction time or temperature cautiously. Ensure the catalyst is active and present in the correct amount.

Diagnostic Workflow for Byproduct Identification:

Byproduct_Analysis Start Low Yield with Multiple Spots on TLC Crude_NMR Analyze Crude Reaction Mixture by ¹H NMR Start->Crude_NMR LCMS Analyze Crude Reaction Mixture by LC-MS Start->LCMS Identify_SM Identify Signals of Starting Materials Crude_NMR->Identify_SM Identify_Intermediates Look for Masses of Potential Intermediates LCMS->Identify_Intermediates Identify_Byproducts Identify Masses and Fragmentation of Unknowns LCMS->Identify_Byproducts Compare Compare with Expected Product and Known Side Products Identify_Intermediates->Compare Identify_Byproducts->Compare Optimize Optimize Reaction Conditions to Minimize Byproducts Compare->Optimize

Caption: A logical workflow for identifying reaction byproducts.

Q3: The chlorination step with POCl₃ is resulting in a dark, tar-like mixture and a very low yield of the desired product. What is going wrong?

A3: The use of phosphorus oxychloride (POCl₃) for chlorination is effective but can be aggressive, leading to decomposition if not properly controlled.

Troubleshooting the Chlorination Step:

  • Temperature Control is Crucial: The reaction with POCl₃ is often exothermic. It is essential to control the temperature, typically by slow addition of the reagent at a low temperature (e.g., 0°C) and then gradually warming to reflux.[7]

  • Ensure Anhydrous Conditions: POCl₃ reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents should be used if the reaction is not performed neat.

  • Work-up Procedure: The quenching of excess POCl₃ must be done carefully. Pouring the reaction mixture onto ice is a common method, but it should be done slowly and with vigorous stirring in a well-ventilated fume hood.[7]

  • Alternative Chlorinating Agents: If POCl₃ consistently leads to decomposition, consider milder chlorinating agents. For some heterocyclic systems, reagents like SOCl₂ can be an alternative.[1]

Step-by-Step Protocol for a Controlled Chlorination:

  • Place the pyrazolopyridine intermediate in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the flask in an ice bath (0°C).

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for the specified time (e.g., 5 hours).[7]

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Q4: I am struggling with the purification of the final product. It seems to be co-eluting with impurities on the silica gel column.

A4: Purification of N-heterocyclic compounds can be challenging due to their polarity and potential for interaction with the stationary phase.

Purification Strategies:

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems for thin-layer chromatography (TLC) to achieve better separation. A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone) is a good starting point.

    • Additives: Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 1%) to the eluent can help reduce tailing of basic compounds on silica gel.

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or reverse-phase silica (C18).

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyrazolopyridine ring allow for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

III. Summary of Key Parameters for Optimization

ParameterPotential IssueRecommended Action
Starting Material Purity Side reactions, incomplete conversionVerify purity by NMR, LC-MS; purify if necessary.
Reaction Temperature Degradation or slow reactionSystematically screen a range of temperatures.
Solvent Choice Poor solubility, side reactionsTest different solvents (polar aprotic, polar protic, non-polar).[2]
Catalyst Selection Inefficient reaction, side reactionsOptimize catalyst type (acid/base) and loading.[1]
Chlorination Conditions Product decompositionEnsure strict temperature control and anhydrous conditions.
Purification Method Co-elution of impuritiesOptimize chromatography, consider recrystallization or acid-base extraction.

By systematically addressing these common issues, researchers can significantly improve the yield and purity of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, leading to more efficient and reproducible synthetic outcomes.

IV. References

  • ResearchGate. (n.d.). The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a). Retrieved from ResearchGate.

  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. Retrieved from BenchChem.

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from MDPI.

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from PubMed Central.

  • Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Retrieved from RSC Publishing.

  • National Center for Biotechnology Information. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from PubMed Central.

  • National Center for Biotechnology Information. (n.d.). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Retrieved from PubMed Central.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from BenchChem.

  • ResearchGate. (n.d.). Solid acid-catalysed synthesis of pyrazolopyridines. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. Retrieved from ResearchGate.

  • ACS Publications. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from ACS Omega.

  • ResearchGate. (n.d.). Optimization of cyclization reaction 1. Retrieved from ResearchGate.

  • ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Retrieved from ResearchGate.

  • National Center for Biotechnology Information. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Retrieved from PubMed Central.

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from Reddit.

  • National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from PubMed Central.

  • ACS Publications. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.

  • PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from PrepChem.com.

Sources

Technical Support Center: Purification of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with comprehensive purification methods for ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 1083181-27-4). This document outlines frequently asked questions, detailed troubleshooting guides, and step-by-step protocols for recrystallization and column chromatography, grounded in established chemical principles and practices for related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?

A1: Based on typical synthetic routes for pyrazolopyridines, such as the Gould-Jacobs reaction, potential impurities include:

  • Unreacted Starting Materials: Such as aminopyrazole precursors and diethyl ethoxymethylenemalonate or its derivatives.

  • Reaction Intermediates: Incomplete cyclization can leave intermediate compounds in the crude product.

  • Regioisomers: Depending on the symmetry of the precursors, the formation of isomeric pyrazolopyridine structures is possible.

  • Hydrolyzed Product: The ethyl ester may be partially hydrolyzed to the corresponding carboxylic acid, 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

  • Dechlorinated Byproducts: Reductive conditions during synthesis or workup could potentially lead to the formation of the dechlorinated analog.[1]

Q2: What is the general stability of this compound during purification?

A2: Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a relatively stable heterocyclic compound. However, prolonged exposure to strong acids or bases can promote hydrolysis of the ethyl ester functional group. It is advisable to use neutral to mildly acidic or basic conditions during aqueous workups and chromatography.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring purification. A common mobile phase for this class of compounds is a mixture of n-hexane and ethyl acetate. The components can be visualized under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the primary methods for purifying this compound?

A4: The two most effective and commonly used methods for purifying pyrazolopyridine derivatives are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used to achieve high purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Recrystallization Troubleshooting
Problem/Symptom Potential Cause Suggested Solution
Compound "oils out" instead of crystallizing. The solvent is too nonpolar for the compound at the given temperature, or the compound has a low melting point.Add a more polar co-solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. Alternatively, try a different solvent system.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then re-cool. If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise. Seeding with a small crystal of the pure compound can also induce crystallization.
Poor recovery of the compound. The compound has significant solubility in the cold solvent, or too much solvent was used.Reduce the amount of solvent used for dissolution. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still colored or contains visible impurities. The impurity is co-crystallizing with the product or is adsorbed onto the crystal surface.Consider treating the hot solution with activated charcoal to remove colored impurities before filtration and cooling. A second recrystallization may be necessary. For persistent impurities, column chromatography is recommended.
Column Chromatography Troubleshooting
Problem/Symptom Potential Cause Suggested Solution
Poor separation of the product from an impurity (overlapping spots on TLC). The chosen eluent system does not have sufficient selectivity for the compounds.Systematically vary the polarity of the eluent. A common starting point is a hexane/ethyl acetate mixture. Small additions of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter selectivity. For basic compounds like pyrazolopyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and resolution by neutralizing acidic sites on the silica gel.
The compound is not eluting from the column. The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For example, if you are using 20% ethyl acetate in hexane, try increasing to 30%, 40%, and so on. A step gradient or a continuous gradient can be employed.
Streaking or tailing of the compound band on the column and TLC. The compound is interacting strongly with the stationary phase, or the column is overloaded.Add a small amount of a competing base, like triethylamine, to the eluent. This is particularly effective for nitrogen-containing heterocycles. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
The product elutes with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system, for example, a higher percentage of hexane in the hexane/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is designed to purify the crude product when it is relatively free of impurities with similar solubility profiles.

Rationale: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will show poor solubility at room temperature and high solubility upon heating. Based on data for similar compounds, ethanol or a hexane/ethyl acetate mixture are promising candidates.[2]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Rationale: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Compounds with higher polarity will adhere more strongly to the polar silica gel and thus elute more slowly.

Step-by-Step Methodology:

  • TLC Analysis: Analyze the crude mixture by TLC using various ratios of hexane and ethyl acetate to determine the optimal eluent system for separation. The ideal system will give a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the predetermined solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent. For analogous compounds, eluent systems such as 10% ethyl acetate in dichloromethane or varying gradients of ethyl acetate in n-hexane have been shown to be effective.[3]

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

PurificationWorkflow start Crude Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate tlc_analysis TLC Analysis (e.g., Hexane:EtOAc) start->tlc_analysis decision Purity Assessment tlc_analysis->decision recrystallization Recrystallization (e.g., from Ethanol or Hexane/EtOAc) decision->recrystallization High Purity (minor impurities) column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) decision->column_chromatography Low Purity (multiple impurities) final_product Pure Product (Verify by NMR, MS, etc.) recrystallization->final_product column_chromatography->final_product

Caption: Decision workflow for purification.

Summary of Purification Parameters

ParameterRecrystallizationColumn Chromatography
Primary Use Removal of minor impurities; large-scale purification.Separation of complex mixtures; high-purity applications.
Stationary Phase Not applicableSilica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) Ethanol, Methanol, Hexane/Ethyl AcetateGradients of n-Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate
Key Advantage Simple, scalable, and cost-effective.High resolution and versatility for a wide range of impurities.
Key Disadvantage Less effective for impurities with similar solubility.More time-consuming, requires larger solvent volumes.

References

  • Patel, M., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of Pharmaceutical Sciences and Research, 7(11), 4423-4431.
  • PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Al-Ostath, A., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 633. Available at: [Link]

  • Rao, H. S. P., Gunasundari, R., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
  • PubChem. (n.d.). Pyrazolo[1,5-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Liu, Y., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology.
  • Google Patents. (2000). US6051714A - Processes for dechlorinating pyridines.
  • DAU Institutional Repository. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Mumtaz, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(1), 1.
  • Miyaura, S., & Inazu, T. (1990). Chloropicrin dechlorination in relation to toxic action. Archives of Toxicology, 64(5), 418-421.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Taylor & Francis. (n.d.). Dechlorination – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). 6H-Isoxazolo[3,4-d]pyrazolo[3,4-b]pyridines, a process for their preparation and their use as medicaments.
  • CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Retrieved from [Link]

  • Nasresfahani, Z., et al. (2022).

Sources

Technical Support Center: Synthesis of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This molecule is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including kinase inhibitors.[1][2] Achieving high purity is paramount for downstream applications, ensuring reproducible results and preventing the introduction of confounding variables in biological assays.

This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis. We will move from high-level frequently asked questions to a detailed, impurity-specific troubleshooting guide, supplemented with validated protocols and mechanistic insights.

Frequently Asked Questions (FAQs)

Q1: My final product purity by HPLC is consistently low (<95%), with several small peaks. Where should I start troubleshooting?

A: A general low purity with multiple minor impurities often points to issues with starting materials or suboptimal reaction conditions.

  • Starting Material Integrity: First, verify the purity of your starting materials (e.g., a substituted 3-aminopyrazole and a diethyl malonate derivative). Contaminants in the initial reagents will carry through and generate a complex impurity profile.

  • Reaction Control: Ensure strict control over reaction temperature and atmosphere. Many cyclization reactions are sensitive to temperature fluctuations, which can promote side-product formation.[3] Running the reaction under an inert atmosphere (N2 or Argon) is highly recommended to prevent oxidative side reactions.

Q2: I've isolated an impurity with the same mass as my product but a different retention time and NMR spectrum. What is it likely to be?

A: This is a classic sign of a regioisomer or a tautomeric isomer that has been captured through an N-alkylation side reaction. The pyrazolo[3,4-b]pyridine core has multiple nitrogen atoms that can be the site of reactions. The 1H-tautomer is generally more stable than the 2H-tautomer, but certain conditions can lead to the formation of the 2H isomer.[3] Detailed 2D NMR studies (HSQC, HMBC) are essential for definitive structural elucidation.

Q3: What is the most effective general method for purifying the final product?

A: For ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a two-step purification process is often most effective.

  • Flash Column Chromatography: This is the primary method for removing most impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a common starting point.

  • Recrystallization: Following chromatography, recrystallization can be used to remove any remaining trace impurities and obtain a highly crystalline final product. Ethanol or a mixture of ethyl acetate and hexane are often suitable solvent systems.[4][5]

Q4: How can I definitively identify an unknown impurity?

A: A combination of hyphenated analytical techniques is the gold standard for impurity identification.[6][7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the impurity, which is the first crucial piece of information.

  • High-Resolution Mass Spectrometry (HRMS): Gives the exact mass, allowing you to determine the elemental formula.

  • Preparative HPLC: Allows for the isolation of a sufficient quantity of the impurity for structural analysis.

  • NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC): This is the most powerful tool for elucidating the precise chemical structure of the isolated impurity.

Impurity Troubleshooting Guide

This section details the most common impurities, their origins, and specific strategies for their mitigation and elimination.

Impurity 1: Carboxylic Acid Analogue (Hydrolysis Product)
  • Structure: 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

  • Identification:

    • HPLC: Appears as a more polar peak (earlier retention time on reverse-phase columns) than the desired ethyl ester.

    • MS: Mass will be 28 mass units lower than the product (loss of C2H4).

    • NMR (1H): Disappearance of the characteristic ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D2O.

  • Root Cause Analysis: The ethyl ester functional group is susceptible to hydrolysis. This is typically caused by:

    • Presence of water in reaction solvents.

    • Exposure to acidic or basic conditions during aqueous workup or purification.

    • Prolonged storage under humid conditions.

  • Corrective & Preventive Actions (CAPA):

    • Prevention: Use anhydrous solvents for the reaction and ensure all glassware is thoroughly dried. During workup, use a neutral wash (e.g., saturated sodium chloride solution) instead of acidic or basic washes if possible.

    • Removal: This impurity is often difficult to remove via standard silica gel chromatography due to streaking. If present in significant amounts, it can be removed by re-esterification or by performing a basic liquid-liquid extraction to separate the acidic impurity from the neutral product.

Impurity 2: Unreacted Starting Materials
  • Identification:

    • HPLC/TLC: Compare the retention times/Rf values of the crude product with authentic standards of the starting materials.

  • Root Cause Analysis:

    • Incorrect Stoichiometry: An excess of one reactant will remain at the end of the reaction.

    • Incomplete Reaction: Insufficient reaction time, low temperature, or poor catalyst activity.

    • Poor Reagent Quality: Degradation or impurities in starting materials can inhibit the reaction.

  • Corrective & Preventive Actions (CAPA):

    • Prevention: Carefully control the stoichiometry of the reactants. Perform small-scale time-course studies to determine the optimal reaction time. Increase the reaction temperature or screen alternative catalysts if the reaction is sluggish. Always use high-purity, validated starting materials.

    • Removal: Unreacted starting materials are typically easier to remove than side-products due to significant differences in polarity. Flash column chromatography is usually sufficient.

Impurity 3: Dimerization Products
  • Identification:

    • MS: Peaks corresponding to approximately double the molecular weight of a starting material or intermediate.

    • NMR: The spectrum will be significantly more complex than the desired product.

    • HPLC: Usually appears as less polar (longer retention time) peaks.

  • Root Cause Analysis: Dimerization can occur through various mechanisms, often promoted by specific catalysts or oxidative conditions.[8] For instance, copper-catalyzed reactions can sometimes promote the self-coupling of aminopyrazole starting materials.[9] Aromatic systems can also form dimers through intermolecular face-to-face interactions.[10]

  • Corrective & Preventive Actions (CAPA):

    • Prevention: Run the reaction under a strict inert atmosphere (N2 or Ar) to minimize oxidative dimerization. If a metal catalyst is used, screen different catalysts or ligands to find conditions that favor the desired intramolecular cyclization over intermolecular dimerization. Running the reaction at a higher dilution may also disfavor bimolecular side reactions.

    • Removal: These higher molecular weight, often non-polar impurities are typically well-separated from the product by flash column chromatography.

Impurity 4: Hydroxy-Precursor (Incomplete Chlorination)
  • Structure: Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Identification: This impurity is relevant if the synthesis involves a final chlorination step (e.g., converting the 6-hydroxy analogue to the 6-chloro product using POCl3 or a similar reagent).[5]

    • HPLC: Appears as a significantly more polar peak.

    • MS: Mass will be lower than the product, corresponding to the replacement of -Cl with -OH.

  • Root Cause Analysis:

    • Insufficient Chlorinating Reagent: Not enough POCl3 or other reagent was used.

    • Suboptimal Reaction Conditions: Reaction time was too short or the temperature was too low for the conversion to complete.

  • Corrective & Preventive Actions (CAPA):

    • Prevention: Increase the equivalents of the chlorinating reagent. Extend the reaction time or increase the reflux temperature. Ensure the precursor is fully soluble in the reaction medium.

    • Removal: The polarity difference between the hydroxy (-OH) and chloro (-Cl) compounds is substantial, making separation by flash chromatography straightforward.

Data Summary & Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving impurity issues during your synthesis.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Root Cause & CAPA cluster_3 Phase 4: Resolution Start Crude Product Analysis (HPLC, TLC, LC-MS) Decision1 Purity > 98%? Start->Decision1 KnownImpurity Known Impurity? Decision1->KnownImpurity No End Purified Product Decision1->End Yes Identify Identify Unknown (HRMS, Prep-HPLC, NMR) KnownImpurity->Identify No Troubleshoot Consult Troubleshooting Guide (This Document) KnownImpurity->Troubleshoot Yes Identify->Troubleshoot ImplementCAPA Implement Corrective & Preventive Actions Troubleshoot->ImplementCAPA Repurify Re-purify Batch ImplementCAPA->Repurify Resynthesize Re-synthesize with Modified Protocol ImplementCAPA->Resynthesize Repurify->End Resynthesize->Start

Caption: Troubleshooting workflow for impurity analysis and resolution.

Common Impurity Characteristics
Impurity TypeTypical ΔMW (vs. Product)Expected HPLC Behavior (RP)Key NMR Signal(s)
Carboxylic Acid -28 DaMore Polar (Shorter RT)Broad -OH (>10 ppm), loss of ethyl signals
Hydroxy-Precursor -16.5 Da (-Cl vs -OH)More Polar (Shorter RT)Broad Ar-OH signal
Dimer ~+150 to +250 DaLess Polar (Longer RT)Complex, doubled set of signals
Regioisomer 0 DaDifferent RT (longer or shorter)Significant shifts in aromatic/heterocyclic region

Validated Experimental Protocols

Protocol 1: Standard HPLC Method for Purity Analysis

This protocol provides a baseline for assessing the purity of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 10% B

    • 19-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

Protocol 2: Bench-Scale Purification by Flash Chromatography

This protocol is suitable for purifying 1-5 g of crude product.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (~2-3 times the weight of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Dry-pack a glass column with silica gel (typically 50-100x the weight of the crude material) in hexanes.

  • Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

    • 2 column volumes (CV) of 100% Hexanes

    • 2 CV of 5% EtOAc in Hexanes

    • 5-10 CV of a 5% to 40% EtOAc/Hexanes gradient

    • Monitor the elution by TLC. The desired product typically elutes at an Rf of ~0.3-0.4 in 30% EtOAc/Hexanes.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

References

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • National Institutes of Health (NIH). (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
  • Royal Society of Chemistry (RSC). (n.d.). I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon.
  • ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • PubMed. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents.
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
  • Royal Society of Chemistry (RSC). (n.d.). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters.
  • National Institutes of Health (NIH). (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules.

Sources

Technical Support Center: Optimizing Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purine bases, leading to a wide range of biological activities.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of these compounds, ensuring the efficiency and success of your experiments.

I. Foundational Knowledge: Understanding the Core Synthesis

The construction of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main retrosynthetic strategies:

  • Strategy A: Pyridine Ring Formation onto a Pre-existing Pyrazole

  • Strategy B: Pyrazole Ring Formation onto a Pre-existing Pyridine

This guide will primarily focus on Strategy A, which is more commonly employed and often utilizes 5-aminopyrazole derivatives as key starting materials.[1][5]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of pyrazolo[3,4-b]pyridines in a practical question-and-answer format.

FAQ 1: Low or No Yield in Three-Component Reactions

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am experiencing very low yields or failing to obtain the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of your reactants, especially the 5-aminopyrazole, is critical. Impurities can significantly interfere with the reaction progress.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the 5-aminopyrazole and other reactants before use.[6]

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction outcome.

    • Recommendation: A catalyst screen is advisable. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have demonstrated high efficacy.[6][7] Catalyst loading is also a crucial parameter to optimize. For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was identified as the optimal amount.[6]

  • Solvent Effects: The solvent plays a pivotal role in the solubility of reactants and the overall reaction kinetics.

    • Recommendation: Performing a solvent screen is highly recommended. Ethanol is a frequently used solvent.[6] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have been shown to produce high yields.[6]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product.

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others may require heating.[6] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed quenching of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization method for these N-heterocycles is UV light (254 nm), where aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be an effective visualization technique for many organic compounds.[6]

FAQ 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

Answer:

The formation of regioisomers is a well-known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials such as non-symmetrical 1,3-dicarbonyl compounds.[1][5]

  • Controlling Regioselectivity:

    • Reactant Choice: The electrophilicity of the two carbonyl groups in a non-symmetrical 1,3-dicarbonyl compound will dictate the regioselectivity. If the electrophilicity is similar, a nearly 1:1 mixture of regioisomers can be expected. To achieve higher regioselectivity, choose 1,3-dicarbonyl compounds with significantly different electrophilic centers.[1] For example, using 1,1,1-trifluoropentane-2,4-dione can direct the reaction due to the higher electrophilicity of the carbonyl group adjacent to the trifluoromethyl group.[5]

    • Reaction Conditions: In some instances, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[6]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[6]

      • Stationary Phase: Silica gel is the most commonly used stationary phase.[6]

      • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[6]

FAQ 3: Difficulties with Product Purification

Question: I have successfully synthesized my target pyrazolo[3,4-b]pyridine derivative, but I am facing challenges in purifying the final product. What are some effective purification strategies?

Answer:

The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with a variety of solvents to identify one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is a commonly used solvent for the recrystallization of these compounds.[6]

  • Column Chromatography:

    • As mentioned previously, silica gel is the standard stationary phase.

    • A methodical approach to selecting the mobile phase is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Work-up Procedure: A proper work-up is essential to remove catalysts and inorganic salts prior to purification. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine, and drying the organic layer over an anhydrous salt like Na₂SO₄ before concentrating the solution.[6]

III. Data-Driven Optimization

To aid in the optimization of your reaction conditions, the following tables summarize quantitative data from various studies.

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis
CatalystCatalyst LoadingYield (%)Reference
AC-SO₃H5 mg80[8]
AC-SO₃H10 mg75[8]
AC-SO₃H15 mg72[8]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂20 mg95[7]
ZrCl₄0.15 mmol13-28[9]
Cu(II) acetylacetonate0.1 equiv94[10]
Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis with Cu(II) acetylacetonate catalyst
SolventYield (%)Reference
Acetonitrile20[10]
Benzene40[10]
Toluene68[10]
CHCl₃94[10]
n-hexane43[10]
CH₂Cl₂85[10]
THF30[10]
Dichloroethane52[10]

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for common synthetic routes to pyrazolo[3,4-b]pyridines.

Protocol 1: Three-Component Synthesis using an Amorphous Carbon-Supported Sulfonic Acid Catalyst

This protocol is adapted from a procedure for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[8]

Step-by-Step Methodology:

  • To a suitable reaction vessel, add 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and AC-SO₃H (5 mg).

  • Add ethanol (2.0 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 30–45 minutes.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture and wash the solid with ethanol (3 x 5.0 mL).

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis from α,β-Unsaturated Ketones Catalyzed by ZrCl₄

This protocol describes a general procedure for the synthesis of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones.[6][9]

Step-by-Step Methodology:

  • In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).

  • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) to the reaction mixture at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After cooling to room temperature, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

V. Visualizing the Workflow

The following diagrams illustrate key concepts and workflows discussed in this guide.

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low or No Yield purity Check Starting Material Purity start->purity catalyst Optimize Catalyst (Type and Loading) purity->catalyst If pure solvent Screen Solvents catalyst->solvent temp_time Optimize Temperature and Reaction Time solvent->temp_time monitoring Implement Reaction Monitoring (TLC) temp_time->monitoring success Improved Yield monitoring->success

Caption: A decision tree for troubleshooting low product yields.

General Synthetic Scheme: Three-Component Reaction

ThreeComponentSynthesis sub1 5-Aminopyrazole product Pyrazolo[3,4-b]pyridine sub1->product sub2 Aldehyde sub2->product sub3 Active Methylene Compound sub3->product catalyst Catalyst (e.g., Acidic, Lewis Acid) catalyst->product solvent_heat Solvent / Heat solvent_heat->product

Caption: A generalized three-component synthesis of pyrazolo[3,4-b]pyridines.

VI. References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • PubMed. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2025). [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6487. [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Gomaa, A. M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Charalampous, S., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(23), 8235. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Eldebss, T. M. A., et al. (2015). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Medicinal Chemistry Research, 24(1), 381-390. [Link]

  • ResearchGate. (n.d.). Reaction conditions for the synthesis of 1H-pyrazolo[3,4-b]pyridines 1... [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]

  • Gupta, P., & Paul, S. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1841. [Link]

  • Baklanov, O. V., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds, 59(11-12), 855-865. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1436-1444. [Link]

  • Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. [Link]

  • ResearchGate. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF. [Link]

Sources

side reactions and byproduct formation in the synthesis of pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your research and development efforts.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses the most common issues reported by researchers in the field. Each problem is presented in a question-and-answer format, followed by a detailed explanation and actionable troubleshooting steps.

FAQ 1: Low or No Product Yield in Three-Component Reactions

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I'm observing very low yields or no desired product at all. What are the likely causes and how can I resolve this?

Answer: Low yields in multicomponent reactions for synthesizing pyrazolo[3,4-b]pyridines are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is essential.[1]

Causality and Troubleshooting Steps:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as catalysts poisons or participate in side reactions, consuming your starting materials.

    • Recommendation: Always ensure high purity of your starting materials. If in doubt, purify them by recrystallization or column chromatography before use.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical as it affects reactant solubility and reaction kinetics.[1]

      • Recommendation: Screen a variety of solvents. While ethanol or acetic acid are common, sometimes a switch to a higher boiling point solvent like DMF or a greener solvent can be beneficial.[2]

    • Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product or starting materials.[1]

      • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, many require heating.[1] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Catalyst: The choice and amount of catalyst can significantly impact the reaction outcome.

    • Recommendation: For acid-catalyzed reactions, common choices include acetic acid or p-toluenesulfonic acid. For base-catalyzed reactions, triethylamine or piperidine are often used.[3] The catalyst loading should also be optimized.

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed quenching of the reaction.

    • Recommendation: Use TLC to track the disappearance of starting materials and the appearance of the product. UV light (254 nm) is a common visualization technique for these aromatic compounds.[1] Staining with iodine vapor can also be effective.[1]

FAQ 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a well-documented challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials like unsymmetrical 1,3-dicarbonyl compounds.[1][4]

Mechanistic Insight:

The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. The more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[4] For example, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl group is more electrophilic and will react first.[4]

Strategies for Controlling Regioselectivity:

  • Starting Material Selection: The electronic and steric properties of the substituents on your starting materials are the primary determinants of regioselectivity.[1] Careful selection of a symmetrical dicarbonyl compound, if the target molecule allows, can completely avoid this issue.

  • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical outcome. It is highly recommended to consult the literature for syntheses of analogous compounds to find conditions that favor the desired isomer.[1]

Separation of Regioisomers:

  • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[1]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A shallow gradient is often necessary to achieve good separation.

FAQ 3: Unwanted N-Alkylation

Question: I'm observing N-alkylation on the pyrazole ring as a side reaction. How can I prevent this?

Answer: Unwanted N-alkylation is a common side reaction due to the nucleophilicity of the nitrogen atoms in the pyrazole ring.[5] This can occur either during the core synthesis if alkylating agents are present or during subsequent functionalization steps.

Preventative Measures:

  • Regioselective Synthesis Strategy: Design your synthetic route to establish the desired N-substitution pattern early. Starting with an appropriately N-substituted aminopyrazole is a robust strategy.

  • Use of Protecting Groups: If you need to perform reactions with electrophiles after the core is formed, protecting the pyrazole nitrogen is essential. The choice of protecting group should be orthogonal to the subsequent reaction conditions.[5] For example, a Boc group can be used if the subsequent steps are not acidic, while a SEM group might be suitable for other transformations.[6]

  • Optimization of Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the site of alkylation. For some related heterocyclic systems, polar aprotic solvents like DMSO favor N-1 alkylation, while less polar solvents like THF may favor N-2 alkylation.[5]

    • Base and Temperature: Carefully select the base and control the temperature to minimize side reactions.

Section 2: Byproduct Formation and Mechanistic Insights

Understanding the potential byproducts and their formation mechanisms is key to developing a robust and clean synthesis.

Common Byproducts and Their Origins
Byproduct TypeProbable CauseProposed MechanismMitigation Strategy
Partially Reduced/Oxidized Products Spontaneous oxidation or reduction during the reaction or workup.In reactions involving α,β-unsaturated ketones, the initial Michael addition product can undergo spontaneous oxidation to form the aromatic pyridine ring.[4] Incomplete oxidation can lead to dihydro- or tetrahydro-pyrazolo[3,4-b]pyridine byproducts.Use of a mild oxidizing agent (e.g., air, DDQ) if spontaneous aromatization is slow. Ensure anhydrous conditions to prevent unwanted reductions.
Dimerization Products High concentration of reactive intermediates or prolonged reaction times.Self-condensation of starting materials or intermediates can occur, especially at elevated temperatures.Use of high dilution conditions, controlled addition of reagents, and optimization of reaction time.
Hydrolysis Products Presence of water in the reaction mixture, especially under acidic or basic conditions.Ester or nitrile functionalities on the pyrazolo[3,4-b]pyridine core can be hydrolyzed to carboxylic acids or amides, respectively.Use of anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Visualizing Reaction Pathways

Understanding the flow of a reaction can help in troubleshooting. Below is a generalized workflow for a typical three-component synthesis.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products A 5-Aminopyrazole D Knoevenagel Condensation/ Michael Addition A->D B 1,3-Dicarbonyl Compound B->D C Aldehyde/Ketone C->D E Cyclization D->E F Dehydration/Aromatization E->F G Pyrazolo[3,4-b]pyridine F->G H Byproducts (e.g., Regioisomers) F->H Side Reaction

Caption: A simplified workflow for a three-component synthesis of pyrazolo[3,4-b]pyridines.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for a Three-Component Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-aminopyrazole (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the aldehyde or ketone (1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., a few drops of piperidine or acetic acid).

  • Reaction: Stir the mixture at the optimized temperature (e.g., reflux) for the determined amount of time (monitor by TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: TLC Monitoring of the Reaction
  • Sample Preparation: Periodically (e.g., every 30 minutes), take a small aliquot of the reaction mixture using a capillary tube. Dissolve the aliquot in a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the dissolved aliquot onto a TLC plate alongside spots of the starting materials for comparison.

  • Elution: Develop the TLC plate in an appropriate solvent system that gives good separation of the starting materials and the product (Rf of the product should be around 0.3-0.4).

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., iodine vapor or potassium permanganate).

  • Analysis: The reaction is complete when the starting material spots have disappeared or are no longer being consumed, and the product spot is at its maximum intensity.

Section 4: Advanced Topics and Mechanistic Considerations

Tautomerism in Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers.[4] Computational studies have shown that the 1H-tautomer is significantly more stable, by approximately 9 kcal/mol.[4] For this reason, the 1H-isomer is the predominantly isolated and studied form. However, it is important to be aware of the possibility of tautomerism, as it can affect spectroscopic characterization and biological activity.

Tautomers T1 1H-Pyrazolo[3,4-b]pyridine (More Stable) T2 2H-Pyrazolo[3,4-b]pyridine (Less Stable) T1->T2 Tautomerization

Caption: Tautomeric forms of the pyrazolo[3,4-b]pyridine core.

References

Sources

stability and proper storage conditions for ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Here's how you know

Technical Support Center: Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Welcome to the technical support guide for ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common questions and troubleshooting scenarios encountered during its handling, storage, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?

For maximal stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric moisture, oxygen, and light. Based on data from structurally related compounds and general principles of chemical stability, we recommend the following.

  • Temperature: Store at 2-8°C (refrigerated). While some suppliers may ship the compound at room temperature, long-term storage at lower temperatures is advisable to slow down any potential degradation pathways.[1] For related pyrazolopyridines, storage conditions range from room temperature to refrigerated, with inert atmosphere often recommended.[2][3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][3] This is crucial to prevent slow oxidation and reactions with atmospheric moisture. The container should be tightly sealed.

  • Light: Protect from light. Pyridine and its derivatives can be photosensitive and may degrade upon exposure to UV or even ambient light over extended periods.[4][5] Store the vial in a dark location or use an amber-colored vial.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions are more susceptible to degradation than the solid material.

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Ensure the solvent is of high purity and has a low water content.

  • Preparation: Allow the vial of the solid compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Prepare the solution under an inert atmosphere if possible.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and accelerate degradation. The pyrazolopyridine derivatives used in one study were diluted in DMSO and stored at –20 °C.[6]

  • Usage: For experiments, use freshly prepared dilutions from the stock solution. Do not store the compound in aqueous or protic solvents (like methanol or ethanol) for extended periods, as this will promote hydrolysis.[7][8]

Q3: What is the primary degradation pathway for this molecule?

The most significant and probable degradation pathway is the hydrolysis of the ethyl ester functional group.[9][10] This reaction can be catalyzed by trace amounts of acid or base, or it can occur slowly in the presence of water.[8][11] The hydrolysis reaction cleaves the ester bond, resulting in the formation of 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and ethanol.[11][12] This degradant will have different polarity, solubility, and biological activity, which can significantly impact experimental results.

Q4: Is the compound sensitive to acidic or basic conditions?

Yes, extremely. The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions.[11]

  • Acid-catalyzed hydrolysis is a reversible reaction where water attacks the protonated carbonyl carbon.[7][12]

  • Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt.[9][13] This process is generally faster and more complete than acid-catalyzed hydrolysis.[7]

Therefore, it is critical to avoid exposing the compound to acidic or basic aqueous solutions, buffers, or additives during storage or in experimental setups where long-term stability is required.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, linking them to potential stability problems.

Scenario 1: Inconsistent or reduced activity in biological assays.

  • Problem: You observe a decrease in the compound's expected biological effect over time or between experiments.

  • Probable Cause: Compound degradation, most likely due to hydrolysis of the ethyl ester into the corresponding carboxylic acid. The carboxylic acid will have different physicochemical properties (e.g., cell permeability, target binding affinity) and is unlikely to have the same activity as the parent ester.

  • Solution Protocol:

    • Prepare Fresh Solutions: Discard the old working solution. Prepare a new one from a frozen stock aliquot or, ideally, from freshly weighed solid material.

    • Analytical Verification: If the problem persists, verify the purity of your solid material and stock solution using LC-MS or HPLC. Look for a peak corresponding to the hydrolyzed product (molecular weight of the acid is 211.59 g/mol , compared to 239.64 g/mol for the ethyl ester).

    • Experimental Controls: In your assay, include a positive control with a known stable compound to ensure the assay itself is performing correctly.

Scenario 2: Appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate.

  • Problem: When analyzing your compound by TLC, you notice a new spot, typically with a lower Rf value (more polar), that was not present initially.

  • Probable Cause: This is a classic sign of the formation of the carboxylic acid via hydrolysis. Carboxylic acids are significantly more polar than their corresponding ethyl esters and will adhere more strongly to the silica gel on the TLC plate.

  • Troubleshooting Workflow:

G start New, polar spot observed on TLC check_source Is the sample from an aqueous or protic solution? start->check_source check_solid Has the solid been exposed to air/moisture? start->check_solid confirm Confirm identity via LC-MS. Look for M-28 peak (loss of ethylene). check_source->confirm Yes check_solid->confirm Yes action Purify compound via chromatography or use a fresh, verified batch. confirm->action

Caption: Troubleshooting workflow for identifying degradation via TLC.

Scenario 3: The solid compound has changed color (e.g., yellowing).

  • Problem: The white or off-white solid has developed a yellow or brownish tint over time.

  • Probable Cause: This often indicates photodecomposition or a slow oxidative process. Heterocyclic compounds, particularly those containing pyridine-like structures, can be susceptible to photoreactions that generate colored byproducts.[4]

  • Solution:

    • Discard and Replace: A color change is a clear indicator of impurity. It is highly recommended to discard the batch and obtain a fresh supply.

    • Review Storage Protocol: Ensure future batches are rigorously protected from light by using amber vials and storing them in the dark. Also, confirm that the container is sealed tightly under an inert atmosphere.

Data Summary & Key Protocols

Table 1: Storage Conditions and Stability Summary
ParameterRecommended ConditionRationale & Potential Consequences of Deviation
Temperature 2-8°C (Solid) ≤ -20°C (Solution)Rationale: Reduces the rate of all chemical reactions. Consequence: Higher temperatures accelerate hydrolysis and other degradation pathways.
Atmosphere Inert Gas (Argon/Nitrogen)Rationale: Prevents hydrolysis from atmospheric moisture and oxidation.[1][3] Consequence: Exposure to air can lead to slow hydrolysis and potential oxidative degradation.
Light Protect from Light (Amber Vial)Rationale: The pyrazolopyridine core may be photolabile.[4][14] Consequence: UV/light exposure can cause photochemical decomposition, leading to impurities and color change.
pH Neutral (Aprotic Solvents)Rationale: The ethyl ester is highly susceptible to acid/base catalyzed hydrolysis.[9][11] Consequence: Rapid degradation to the corresponding carboxylic acid in acidic or basic aqueous media.
Protocol: Hydrolysis Degradation Pathway

The primary degradation mechanism involves the nucleophilic attack on the carbonyl carbon of the ethyl ester.

G cluster_0 Base-Catalyzed Hydrolysis (Saponification) cluster_1 Acid-Catalyzed Hydrolysis Ester_B Ethyl Ester Tetrahedral_B Tetrahedral Intermediate Ester_B->Tetrahedral_B + OH⁻ Carboxylate Carboxylate Salt Tetrahedral_B->Carboxylate - EtOH Ester_A Ethyl Ester Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H₃O⁺ Tetrahedral_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_A + H₂O Carboxylic_Acid Carboxylic Acid Tetrahedral_A->Carboxylic_Acid - EtOH, - H⁺

Caption: Key steps in base- and acid-catalyzed ester hydrolysis.

References

  • Al-Amiery, A. A. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.

  • Sigma-Aldrich. (n.d.). ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Retrieved from

  • BenchChem. (2025). Photophysical properties of novel pyridine derivatives. Retrieved from

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179.

  • ChemScene. (n.d.). ethyl 6-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Retrieved from

  • Fisher Scientific. (2011). Pyridine Material Safety Data Sheet. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from

  • Chiralen. (n.d.). Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Retrieved from

  • BLDpharm. (n.d.). Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Retrieved from

  • Wikipedia. (2023). Ester hydrolysis. Retrieved from

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate. Retrieved from

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from

  • Silvi, M., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.

  • Smolecule. (2023). ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride. Retrieved from

  • De V. D., & Sammes, M. P. (1972). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 251-254.

  • Fluorochem. (2024). Safety Data Sheet - ETHYL 1H-PYRAZOLO[4,3-B]PYRIDINE-3-CARBOXYLATE. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from

  • LabSolu. (n.d.). ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Retrieved from

  • Capot Chemical. (2011). MSDS of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from

  • ChemSynthesis. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from

  • Gomes, A. C. C., et al. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals, 14(9), 850.

  • Sobekbio. (n.d.). Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Retrieved from

  • Al-Tel, T. H. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5003.

  • Papakyriakou, A., et al. (2019). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 24(18), 3368.

  • Al-Issa, S. A., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 603.

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from

Sources

Technical Support Center: Regioselective Synthesis of Pyrazolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyridine scaffolds. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and expert insights to navigate the common challenges associated with achieving regioselectivity in your synthetic routes.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to purine bases and forming the foundation of numerous therapeutic agents.[1] However, its synthesis is often plagued by challenges in controlling regioselectivity, leading to isomeric mixtures that are difficult to separate and can compromise yield and purity. This guide will address these critical issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers I should be aware of in pyrazolo[3,4-b]pyridine synthesis?

There are two main types of isomerism to consider:

  • Tautomerism: Pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen can exist as two tautomeric forms: the 1H- and 2H-isomers.[2] Computational studies have shown that the 1H-tautomer is generally more stable by a significant margin (approximately 9 kcal/mol), making it the predominant form in most cases.[2]

  • Regioisomerism: When using unsymmetrical precursors, such as a non-symmetrical 1,3-dicarbonyl compound, the cyclization reaction can lead to the formation of two different regioisomers, for instance, a 4-substituted versus a 6-substituted pyrazolo[3,4-b]pyridine.[2][3]

Q2: I'm using an unsymmetrical 1,3-diketone and getting a mixture of 4- and 6-substituted isomers. How can I control the regioselectivity?

This is a classic challenge. The regioselectivity in the reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound is primarily dictated by the relative electrophilicity of the two carbonyl carbons.[2][3]

  • Underlying Principle: The reaction proceeds via a condensation mechanism. The initial nucleophilic attack can occur at either carbonyl group. The subsequent cyclization and dehydration form the pyridine ring. If one carbonyl group is significantly more electrophilic than the other, the reaction will favor the formation of one regioisomer.

  • Practical Advice:

    • Highly Differentiated Electrophiles: To achieve high regioselectivity (often >80%), choose a 1,3-dicarbonyl compound with electronically distinct carbonyl groups. For example, using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic.[2] This directs the initial reaction to that site, leading to a predictable regioisomeric outcome.

    • Similar Electrophiles: If the two carbonyl groups have similar electronic environments, you will likely obtain a mixture of isomers approaching a 1:1 ratio.[2][3] In such cases, chromatographic separation of the final products will be necessary.

Troubleshooting Guides

Problem 1: Low or No Yield in a Three-Component Synthesis

Scenario: "I am attempting a one-pot, three-component synthesis of a pyrazolo[3,4-b]pyridine derivative using an aldehyde, a ketone, and a 5-aminopyrazole, but I'm observing very low yields or no desired product."

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.[4]

Troubleshooting Steps:

  • Purity of Starting Materials:

    • Insight: The purity of the 5-aminopyrazole is particularly critical. Impurities can inhibit the reaction or lead to unwanted side products.[4]

    • Action: Ensure all reactants are of high purity. Recrystallize or purify the 5-aminopyrazole if necessary.

  • Catalyst and Reaction Conditions:

    • Insight: Many of these reactions are acid or base-catalyzed. The choice and amount of catalyst can be crucial.

    • Action:

      • If using a catalyst (e.g., p-toluenesulfonic acid, zirconium tetrachloride), ensure it is fresh and anhydrous where required.[1][5]

      • Optimize the catalyst loading. Too much or too little can be detrimental.

      • Consider the solvent. The solvent affects the solubility of reactants and reaction kinetics.[4] Common solvents include ethanol, DMF, or acetic acid.

  • Reaction Temperature and Time:

    • Insight: Suboptimal temperature can lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.[4]

    • Action:

      • Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).

      • Experiment with a temperature gradient. Some reactions proceed at room temperature, while others require reflux.[4]

  • Order of Addition:

    • Insight: In some multicomponent reactions, the pre-formation of an intermediate, like an α,β-unsaturated ketone from the aldehyde and ketone, can be beneficial before adding the aminopyrazole.[3]

    • Action: Try a stepwise approach where you first react the aldehyde and ketone under appropriate conditions to form the enone, and then add the 5-aminopyrazole.

Workflow for Optimizing a Three-Component Reaction:

Caption: A systematic workflow for troubleshooting low yields in three-component pyrazolo[3,4-b]pyridine synthesis.

Problem 2: My reaction is producing a mixture of regioisomers. How do I separate them and confirm their structures?

Scenario: "My synthesis using an unsymmetrical precursor has resulted in an isomeric mixture. Standard column chromatography is not providing good separation."

Troubleshooting and Characterization:

  • Separation of Regioisomers:

    • Insight: Pyrazolo[3,4-b]pyridine isomers can have very similar polarities, making separation challenging.[4]

    • Action:

      • Column Chromatography Optimization:

        • Stationary Phase: While silica gel is standard, consider using alumina or a reverse-phase C18 column if silica fails.

        • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient is often more effective than a steep one.[4]

      • Recrystallization: If the isomers are crystalline, fractional recrystallization can be an effective purification method. Experiment with different solvent systems.

      • Preparative HPLC: For high-purity samples, especially for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Structural Confirmation of Isomers:

    • Insight: Differentiating between, for example, a 4-substituted and a 6-substituted isomer requires careful spectroscopic analysis.

    • Action:

      • ¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridine and pyrazole rings are key indicators. For example, the singlet for the H-3 proton and the H-5 proton will have characteristic chemical shifts that can help in assignment.[1] The position of a substituent will influence the chemical shifts of adjacent protons.

      • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY or ROESY are powerful tools for unambiguous structure determination. An NOE between a substituent and a specific proton on the heterocyclic core can confirm its position.

      • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the bicyclic system will differ between isomers.

      • X-ray Crystallography: If you can obtain a single crystal of one or both isomers, X-ray diffraction provides definitive structural proof.

Decision Tree for Isomer Separation and Identification:

Isomer_Separation Start Isomeric Mixture Obtained Column Attempt Separation by Optimized Column Chromatography Start->Column Recrystallization Try Fractional Recrystallization Column->Recrystallization Unsuccessful Separated Isomers Separated Column->Separated Successful Prep_HPLC Use Preparative HPLC Recrystallization->Prep_HPLC Unsuccessful Recrystallization->Separated Successful Prep_HPLC->Separated NMR_1D Acquire ¹H and ¹³C NMR Separated->NMR_1D NMR_2D Perform 2D NMR (NOESY/ROESY) for Unambiguous Assignment NMR_1D->NMR_2D Ambiguous? Structure_Confirmed Structure Confirmed NMR_1D->Structure_Confirmed Clear? NMR_2D->Structure_Confirmed Xray Obtain Single Crystal X-ray Structure (if possible) Structure_Confirmed->Xray Further validation

Caption: A decision-making workflow for the separation and structural elucidation of pyrazolo[3,4-b]pyridine isomers.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 4-Substituted Pyrazolo[3,4-b]pyridine

This protocol is adapted from syntheses utilizing α,β-unsaturated ketones, which can offer good regiocontrol.[1]

Objective: To synthesize 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • (E)-4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one (α,β-unsaturated ketone)

  • 5-amino-1-phenyl-pyrazole

  • Zirconium tetrachloride (ZrCl₄)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Water

Procedure:

  • In a reaction vial, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).

  • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in EtOH (0.5 mL) at room temperature (25 °C).

  • Degas the reaction mixture (e.g., by bubbling argon through it for 5-10 minutes).

  • Add ZrCl₄ (0.15 mmol, 35 mg) to the mixture.

  • Seal the vial and stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate it in vacuo.

  • To the residue, add CHCl₃ and water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous phase twice more with CHCl₃.

  • Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Kertész, I., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Miao, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine derivatives. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

Sources

Technical Support Center: Minimizing Dimer Formation in Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including kinase inhibitors and treatments for hypertension.[1][2] Its synthesis is a cornerstone of many drug discovery programs.[3][4] However, chemists frequently encounter challenges with side reactions that can significantly lower the yield and complicate purification. One of the most persistent and often misidentified issues is the formation of high-molecular-weight dimeric byproducts.

This technical support guide provides researchers, scientists, and drug development professionals with a set of in-depth troubleshooting strategies and frequently asked questions (FAQs) to diagnose, understand, and ultimately minimize dimer formation during the synthesis of pyrazolo[3,4-b]pyridines.

Section 1: Understanding the Problem: Dimer Formation FAQs

This section addresses the fundamental questions surrounding the identity and mechanistic origins of dimeric byproducts.

Q1: What are "dimers" in the context of pyrazolo[3,4-b]pyridine synthesis?

Answer: In this context, a "dimer" is not one specific structure but a class of high-molecular-weight byproducts formed when two molecules of a reactive intermediate or starting material combine instead of proceeding through the desired intramolecular cyclization pathway.

The exact structure of the dimer depends on the synthetic route. For the common synthesis involving a 5-aminopyrazole and an α,β-unsaturated ketone, a likely dimeric byproduct results from the Michael adduct intermediate reacting with a second molecule of the unsaturated ketone before it can cyclize.

Q2: What is the primary mechanistic pathway that leads to dimer formation?

Answer: Dimerization is a competing reaction that intercepts a key intermediate before the final ring-closing step. The core issue is a competition between an intramolecular reaction (desired cyclization) and an intermolecular reaction (dimer formation).

The mechanism below illustrates this competition. The initial Michael addition of 5-aminopyrazole to an α,β-unsaturated ketone forms Intermediate A.

  • Desired Pathway (Intramolecular Cyclization): The free amino group of Intermediate A attacks the carbonyl carbon, leading to cyclization, dehydration, and formation of the target pyrazolo[3,4-b]pyridine. This is a first-order kinetic process.

  • Dimerization Pathway (Intermolecular Reaction): The enolate of Intermediate A, or the initial aminopyrazole, can act as a nucleophile and attack a second molecule of the α,β-unsaturated ketone. This is a second-order kinetic process, highly dependent on the concentration of the reactants.

G cluster_start Reactants cluster_intermediate Key Intermediate cluster_product Products Aminopyrazole 5-Aminopyrazole Intermediate_A Intermediate A (Michael Adduct) Aminopyrazole->Intermediate_A + Enone (Michael Addition) Enone α,β-Unsaturated Ketone Enone->Intermediate_A Product Desired Product (Pyrazolo[3,4-b]pyridine) Intermediate_A->Product Intramolecular Cyclization (1st Order) Dimer Dimeric Byproduct Intermediate_A->Dimer Intermolecular Reaction (+ another Enone molecule) (2nd Order)

Caption: Competing pathways: intramolecular cyclization vs. intermolecular dimerization.

Section 2: Troubleshooting Guide: Strategies to Minimize Dimers

This section provides actionable solutions to common experimental problems leading to dimer formation.

Q3: My reaction is producing a significant amount of a high-molecular-weight byproduct. How can I confirm it's a dimer?

Answer: The first step in troubleshooting is accurate characterization.

  • Mass Spectrometry (LC-MS): This is the most direct method. A dimeric byproduct will have a mass that corresponds to a combination of the starting materials (e.g., [1 x Aminopyrazole + 2 x Ketone - H₂O] or [2 x Aminopyrazole + 2 x Ketone - 2H₂O]). Compare the observed mass with calculated masses of plausible dimer structures.

  • Thin Layer Chromatography (TLC): Dimeric byproducts are typically less polar than the desired product and starting materials, resulting in a higher Rf value in normal-phase chromatography. However, they will be significantly less mobile than non-polar starting materials. Use TLC to monitor the reaction for the appearance of this new, higher Rf spot relative to your product spot.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If isolated, the ¹H NMR spectrum of a dimer will be more complex than that of the desired product. Look for duplicated or overlapping signals and an integration that accounts for a higher number of protons than expected for the monomeric product.

Q4: How does reactant stoichiometry affect dimer formation?

Answer: Incorrect stoichiometry is a common cause of side reactions. If the Michael acceptor (e.g., the α,β-unsaturated ketone) is present in excess, it creates a higher probability for the key intermediate to react with a second molecule of the ketone rather than cyclizing.

Recommendation:

  • Use Precise Equivalents: Start with a 1:1 molar ratio of the 5-aminopyrazole and the carbonyl compound.

  • Consider a Slight Excess of the Pyrazole: In some cases, using a slight excess (e.g., 1.05 to 1.1 equivalents) of the aminopyrazole can help ensure the complete consumption of the more reactive carbonyl partner, suppressing the dimerization pathway that requires a second molecule of the ketone.

Q5: What is the role of reaction concentration, and how can I optimize it?

Answer: This is the most critical factor. As shown in the mechanism diagram, the desired intramolecular cyclization is a first-order process, while intermolecular dimerization is a second-order process. This means that the rate of dimerization is much more sensitive to reactant concentration.

Recommendation: Employ High-Dilution Conditions. By lowering the overall concentration of the reaction, you slow down the rate of the intermolecular dimerization significantly more than you slow down the rate of the intramolecular cyclization, thereby favoring the formation of the desired product.

Experimental Protocol: Optimizing Reaction Concentration

  • Baseline Experiment: Run the reaction at your standard concentration (e.g., 0.5 M) and determine the product-to-dimer ratio by LC-MS or crude NMR.

  • Serial Dilution: Set up parallel reactions where you decrease the concentration by a factor of 2, 5, and 10 (e.g., 0.25 M, 0.1 M, and 0.05 M).

  • Monitor and Analyze: Monitor all reactions by TLC.[5] Upon completion, analyze the product-to-dimer ratio for each concentration.

  • Identify Optimum: Choose the concentration that provides the best balance between a high product-to-dimer ratio and a practical reaction time.

Q6: Can the order of addition of reagents help minimize dimerization?

Answer: Yes, the order and rate of addition are crucial for controlling the instantaneous concentration of the most reactive species. This technique, often called "pseudo-dilution," can be highly effective.

Recommendation: Slow Addition of the Limiting Reagent. Instead of mixing all reagents at once, slowly add the limiting or most reactive component (often the carbonyl compound) to a solution containing the other reactant and the catalyst. This keeps the concentration of the added reagent low at any given moment, starving the intermolecular dimerization pathway.

G A Step 1: Prepare Solution A Dissolve 5-Aminopyrazole and Catalyst in chosen solvent. C Step 3: Slow Addition Add Solution B to Solution A dropwise over 2-4 hours using a syringe pump. A->C B Step 2: Prepare Solution B Dissolve α,β-Unsaturated Ketone in a small amount of solvent. B->C D Step 4: Reaction & Monitoring Stir at the optimized temperature. Monitor progress via TLC/LC-MS. C->D E Step 5: Workup Quench, extract, and purify the desired pyrazolo[3,4-b]pyridine. D->E

Caption: Workflow for slow addition protocol to minimize dimer formation.

Q7: Which catalysts are recommended to favor the desired cyclization over dimerization?

Answer: The right catalyst can accelerate the intramolecular cyclization step, allowing it to outcompete the dimerization pathway. The choice depends heavily on the specific substrates.

Recommendation: Screen a panel of catalysts. While traditional methods use Brønsted acids like acetic acid, modern syntheses often benefit from Lewis acids or metal catalysts that can coordinate to the carbonyl group and facilitate the ring-closing step.

Catalyst TypeExample(s)Typical ConditionsRationale & Comments
Lewis Acid ZrCl₄DMF/EtOH, 95 °CHighly effective for activating α,β-unsaturated ketones towards cyclization with aminopyrazoles.[5][6]
Metal Acetylacetonate Cu(acac)₂CHCl₃, Room Temp.Shown to be highly efficient and high-yielding under mild conditions for formal [3+3] cycloadditions.[1]
Brønsted Acid Acetic Acid (AcOH)Ethanol, RefluxA classic choice, but may require higher temperatures which can sometimes promote side reactions.[7]
Nanocatalyst Fe₃O₄-basedSolvent-free, 100 °COffers advantages in green chemistry and catalyst recyclability for three-component reactions.[8]
Q8: How do solvent and temperature influence the formation of dimeric byproducts?

Answer: Solvent and temperature are interconnected variables that affect both reactant solubility and reaction rates.

Recommendations:

  • Solvent Selection: The ideal solvent should fully dissolve all starting materials to ensure a homogeneous reaction. Chloroform and ethanol are commonly used.[1][5] A solvent screen is highly recommended, as changing polarity can alter the transition state energies for the desired versus undesired pathways.[1]

  • Temperature Optimization: Higher temperatures increase the rates of all reactions. However, the activation energy for dimerization may be different from that of cyclization. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature if using a highly active catalyst like Cu(acac)₂[1]) to suppress the higher-order side reaction. If a reaction must be heated, carefully control the temperature to avoid excessive byproduct formation.

Section 3: Optimized Experimental Protocol

This section provides a generalized, step-by-step methodology incorporating the principles discussed above.

Protocol: Optimized Synthesis of a 4-Substituted 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from methodologies known to be effective and incorporates best practices for minimizing dimer formation.[5][6]

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 5-amino-1-phenyl-pyrazole (1.0 eq) and the chosen catalyst (e.g., ZrCl₄, 0.15 eq).

  • Solvent Addition: Add the optimized solvent (e.g., a 1:1 mixture of DMF/EtOH) to achieve the desired high-dilution concentration (e.g., 0.1 M). Begin vigorous stirring.

  • Prepare Reagent Solution: In a separate flask, dissolve the α,β-unsaturated ketone (0.95 eq, as the limiting reagent) in a minimal amount of the reaction solvent.

  • Slow Addition: Draw the ketone solution into a syringe and place it in a syringe pump. Add the solution to the stirred pyrazole/catalyst mixture dropwise over 2-4 hours.

  • Reaction Monitoring: Heat the reaction to the optimized temperature (e.g., 95 °C for ZrCl₄).[6] Monitor the reaction progress every hour using TLC, observing the consumption of the pyrazole and the appearance of the product spot versus any potential high-Rf dimer spots.

  • Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Concentrate the mixture in vacuo. Add an appropriate organic solvent (e.g., CHCl₃ or Ethyl Acetate) and water.

  • Extraction: Separate the layers and extract the aqueous phase twice more with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the crude material and purify by flash column chromatography, using a gradient elution (e.g., hexane/ethyl acetate) to separate the desired product from any residual starting materials and high-Rf dimeric byproducts.

By systematically applying these principles of stoichiometry control, high dilution, slow addition, and catalyst optimization, researchers can significantly suppress the formation of dimeric byproducts, leading to higher yields and cleaner syntheses of valuable pyrazolo[3,4-b]pyridine compounds.

References

  • Al-Ostath, A. et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Zhang, Y. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, L. et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]

  • Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • ResearchGate (2025). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Putsyk, M. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Kumar, A. et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. Available at: [Link]

  • Sghaier, R. et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • ResearchGate (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]

  • Zare, K. et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available at: [Link]

  • ResearchGate (2022). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... ResearchGate. Available at: [Link]

  • Wrona, I. et al. (2005). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron. Available at: [Link]

  • ResearchGate (2022). Reaction conditions for the synthesis of 1H-pyrazolo[3,4-b]pyridines 1... ResearchGate. Available at: [Link]

  • Dodiya, A. et al. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry. Available at: [Link]

  • Nikoloudaki, F. et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. Available at: [Link]

  • El-Naggar, M. et al. (2018). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Journal of the Iranian Chemical Society. Available at: [Link]

  • El-Sayed, N. et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]

Sources

Technical Support Center: Workup Procedures to Remove Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction workup and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of isolating a desired product from unreacted starting materials and other impurities. The following sections provide in-depth, experience-based answers to common challenges, structured to help you make informed decisions and troubleshoot effectively.

Choosing Your Purification Strategy: A Logic-Based Approach

The first and most critical step in any workup is selecting the appropriate technique. The choice is dictated by the fundamental physicochemical properties of your desired compound versus those of the unreacted starting materials. Key differentiating properties include polarity, solubility, volatility, and thermal stability.

The following flowchart provides a general decision-making framework:

Workup Decision Tree Decision Tree for Selecting a Workup Procedure start Reaction Mixture q_solubility Are product & starting materials differentially soluble in immiscible solvents? start->q_solubility q_volatility Is there a significant boiling point difference (>25 °C)? q_solubility->q_volatility No proc_lle Liquid-Liquid Extraction (LLE) q_solubility->proc_lle Yes q_solid Is the desired product a solid? q_volatility->q_solid No proc_distill Distillation q_volatility->proc_distill Yes q_polarity Are there significant polarity differences? q_solid->q_polarity No proc_recrystallize Recrystallization / Precipitation q_solid->proc_recrystallize Yes proc_chromatography Column Chromatography q_polarity->proc_chromatography Yes end Purified Product q_polarity->end No (Advanced techniques needed) proc_lle->end proc_distill->end proc_recrystallize->end proc_chromatography->end

Caption: High-level decision tree for selecting a primary purification method.

Section 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a cornerstone of reaction workups, leveraging differential solubility of compounds between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[1]

Troubleshooting & FAQs

Q: My extraction is forming a stable emulsion. What should I do?

A: Emulsion formation is a common and frustrating issue, often caused by surfactant-like impurities or vigorous shaking.[2][3] The goal is to disrupt the stable interface between the two liquid phases.

  • Causality: An emulsion is a suspension of fine droplets of one liquid in another, stabilized by molecules that have affinity for both phases. To break it, you must alter the properties of the aqueous phase to force these emulsifying agents into one layer.

  • Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[4]

    • Gentle Swirling: Instead of vigorous shaking, gently invert and swirl the separatory funnel. This minimizes the energy input that creates emulsions while still allowing for surface area contact for the extraction to occur.[2]

    • Add Brine: Introduce a saturated sodium chloride (NaCl) solution (brine). This significantly increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break up the emulsion in a process known as "salting out".[2][5]

    • Filtration: Pass the entire mixture through a plug of glass wool or phase separation filter paper. This can physically disrupt the emulsion layer.[2][5]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force the separation of the layers.[5][6][7]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and help break the emulsion.[5]

Q: How do I choose the right extraction solvent?

A: The ideal extraction solvent should have high solubility for your target compound, be immiscible with the other phase (usually water), have a low boiling point for easy removal, and be relatively non-toxic and inexpensive.[8][9]

  • Causality: The principle "like dissolves like" is paramount. The polarity of the solvent must be matched to the polarity of the compound you wish to extract.[8][10]

  • Common Choices:

    • Non-polar compounds (e.g., hydrocarbons, lipids): Hexane, heptane.[1][8][11]

    • Moderately polar compounds: Diethyl ether, ethyl acetate, dichloromethane (DCM).[1][8][11] Dichloromethane is denser than water, which is an important practical consideration.[11]

    • Polar compounds: While less common for extracting into, these compounds are often left in the aqueous phase.

  • Validation: A quick test is to add a small amount of your reaction mixture to a test tube with the proposed solvent and water, shake, and see which layer your product favors (e.g., by spotting each layer on a TLC plate).

Q: Why is a brine wash necessary at the end of an extraction?

A: A final wash with brine is a crucial step to remove bulk amounts of dissolved water from the organic layer before final drying with an agent like anhydrous sodium sulfate or magnesium sulfate.[12][13][14]

  • Causality: Organic solvents have some degree of water miscibility. The highly concentrated salt solution draws water out of the organic phase into the aqueous phase due to osmotic pressure and the high affinity of water for the dissolved ions.[12][13][14] This makes the subsequent drying step much more efficient.

Experimental Protocol: Standard Aqueous Workup
  • Transfer: Carefully transfer the reaction mixture to a separatory funnel of appropriate size (it should not be more than two-thirds full).

  • Dilute: Add the chosen organic extraction solvent (e.g., ethyl acetate) and water.

  • Mix: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently shake or swirl for 1-2 minutes, venting frequently.[15]

  • Separate: Clamp the funnel to a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower (denser) layer. If your organic layer is on the bottom (e.g., DCM), drain it into a clean flask. If it's on top (e.g., ethyl acetate), drain the aqueous layer and then pour the organic layer out through the top of the funnel to avoid contamination.

  • Repeat: Perform a second extraction on the aqueous layer with fresh organic solvent to maximize yield. Combine the organic layers.

  • Wash: Wash the combined organic layers with brine.

  • Dry: Drain the washed organic layer into a flask containing a solid drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it stand until the solvent is clear.

  • Isolate: Filter or decant the dried organic solution away from the drying agent and concentrate it using a rotary evaporator.

Liquid-Liquid Extraction cluster_funnel Separatory Funnel Organic Layer\n(Lower Polarity)\nProduct + Starting Material Organic Layer (Lower Polarity) Product + Starting Material Aqueous Layer\n(Higher Polarity)\nSalts, Polar Impurities Aqueous Layer (Higher Polarity) Salts, Polar Impurities Reaction Mixture Reaction Mixture Reaction Mixture->Organic Layer\n(Lower Polarity)\nProduct + Starting Material Add Immiscible Organic Solvent & Aqueous Solution

Caption: Principle of Liquid-Liquid Extraction based on polarity.

Section 2: Column Chromatography

Flash column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[16][17] It is indispensable when extraction is insufficient.

Troubleshooting & FAQs

Q: My compounds are not separating on the column (co-elution). How can I improve resolution?

A: Poor resolution is a common problem. Improving it involves optimizing several kinetic and thermodynamic factors.[18]

  • Causality: Separation occurs because compounds have different affinities for the stationary phase (e.g., silica gel) versus the mobile phase (solvent).[16][19] To improve separation, you must amplify these differences.

  • Solutions:

    • Weaker Mobile Phase: Decrease the polarity of the solvent system. This will increase the retention time of all compounds, but often enhances the separation between them.[20]

    • Longer Column: Increasing the column length provides more theoretical plates for the separation to occur, directly improving resolution.[21][22][23]

    • Smaller Particle Size: Using a stationary phase with a smaller particle size increases the surface area and efficiency of the column, leading to sharper peaks and better separation.[20][21] However, this will increase backpressure.[21][22]

    • Slower Flow Rate: Reducing the flow rate gives molecules more time to equilibrate between the stationary and mobile phases, which can improve separation.[22][23]

    • Optimize Sample Loading: Do not overload the column. The sample should be loaded in a minimal volume of solvent as a tight, concentrated band.[22]

Q: How do I choose the right solvent system (mobile phase)?

A: The goal is to find a solvent system where your desired compound has an Rf (retention factor) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, with good separation from the starting material spot.

  • Causality: The mobile phase's role is to carry the compounds through the column. Its polarity competes with the stationary phase for interaction with the sample molecules.[10]

  • Common Systems:

    • Non-polar to Moderately Polar Compounds: Ethyl Acetate/Hexanes is a workhorse system. Start with a low percentage of ethyl acetate (e.g., 5-10%) and increase its polarity as needed.[24]

    • Polar Compounds: Methanol/Dichloromethane is a good choice for more polar molecules.[24]

  • Validation: Always develop your solvent system using TLC first. Test various ratios of a polar and a non-polar solvent until you achieve the desired separation.

Data Presentation: Stationary Phase Comparison
Stationary PhasePrimary InteractionBest For Separating...Notes
Silica Gel (SiO₂) Polar (H-bonding)Most neutral or acidic organic compounds with varying polarities.The most common and versatile stationary phase.[19][25]
Alumina (Al₂O₃) Polar (Lewis acid sites)Good for separating less polar compounds, amines, and hydrocarbons.Can be basic, neutral, or acidic. Can sometimes catalyze reactions.
Reversed-Phase (C18) Non-polar (van der Waals)Polar compounds that are poorly retained on silica.The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile) is used.[25]

Section 3: Distillation

Distillation separates liquids based on differences in their boiling points. It is highly effective for removing a volatile starting material from a non-volatile product, or vice-versa.

Troubleshooting & FAQs

Q: My product is thermally sensitive. Can I still use distillation?

A: Yes, by using vacuum distillation .

  • Causality: A liquid boils when its vapor pressure equals the ambient pressure. By reducing the pressure in the apparatus using a vacuum pump, you lower the temperature at which the liquid boils. This allows for the distillation of high-boiling or heat-sensitive compounds without decomposition.

  • Validation: Always check the literature for the boiling point of your compound at a given pressure. A pressure-temperature nomograph can be used to estimate the boiling point under vacuum.

Q: Even under vacuum, nothing is distilling over. What's wrong?

A: This is a common issue often related to heat loss or leaks in the system.

  • Solutions:

    • Check for Leaks: Ensure all glass joints are properly sealed and greased. A leak will prevent the system from reaching the required low pressure.[26]

    • Insulate the Apparatus: The distillation column and head lose a significant amount of heat to the surrounding air, especially in a fume hood.[26] Wrap the column and still head with glass wool or aluminum foil to minimize heat loss and maintain the vapor temperature.[26]

    • Ensure Proper Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it's too high, the vapor will condense before reaching the bulb, leading to an inaccurate, low temperature reading.[26]

Data Presentation: Distillation Method Comparison
Distillation TypePrincipleIdeal Use Case
Simple Distillation Separation based on large boiling point differences.Removing a low-boiling solvent or separating compounds with a boiling point difference >100 °C.
Fractional Distillation Multiple vaporization-condensation cycles on a fractionating column.Separating liquids with closer boiling points (typically 25-100 °C difference).
Vacuum Distillation Lowering the boiling point by reducing pressure.Purifying high-boiling compounds (>150 °C at atm. pressure) or thermally unstable compounds.

Section 4: Recrystallization & Precipitation

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that a compound is soluble in a hot solvent but much less soluble in the same solvent when it's cold.[27]

Troubleshooting & FAQs

Q: My compound is 'oiling out' instead of crystallizing. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution's temperature is still above the melting point of the solute.[28][29] The resulting liquid droplets are often impure and rarely crystallize well.[28]

  • Causality: This happens if the boiling point of the solvent is higher than the melting point of your compound, or if the compound is very impure, causing a significant melting point depression.[28][29][30]

  • Solutions:

    • Add More Solvent: The most common fix is to reheat the solution to dissolve the oil, then add more of the "good" solvent to lower the saturation point. Cool the solution again, more slowly this time.[28][29]

    • Lower the Temperature: Try cooling the solution much more slowly. A sudden temperature drop encourages oiling out. Let it cool to room temperature first, then move to an ice bath.

    • Change Solvents: Choose a new solvent or solvent system with a lower boiling point.

    • Scratch and Seed: Vigorously scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. Adding a tiny "seed crystal" of the pure compound can also initiate crystallization.[29]

Q: How do I choose the perfect solvent system for recrystallization?

A: The perfect solvent will dissolve your compound when hot but not when cold.[31] Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or very soluble in the cold solvent (so they remain in the mother liquor).[31]

  • Causality: The difference in solubility at different temperatures is the driving force for purification.

  • Selection Process:

    • Literature Search: Check if a recrystallization solvent has been reported for your compound or a similar one.[32]

    • Small-Scale Testing: Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents. A good candidate will not dissolve the solid at room temperature but will dissolve it upon heating.[32] Upon cooling, pure crystals should form.

    • Mixed-Solvent Systems: If no single solvent works, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[32]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • How Do You Improve Separation in Column Chromatography? Technology Networks. [Link]

  • Common Extraction Washes. Chemistry LibreTexts. [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. [Link]

  • Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Economy Process Solutions. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. [Link]

  • Extractions vs Washes. University of York Chemistry Teaching Labs. [Link]

  • How To Improve Column Chromatography Separation? Chemistry For Everyone. [Link]

  • How Does Flash Column Chromatography Work? Chromatography Today. [Link]

  • The Ultimate Guide to Flash Chromatography: Principles and Techniques. Microbioz India. [Link]

  • How to increase separation in column chromatography. Quora. [Link]

  • Liquid-Liquid Extractors: A Comparative Analysis of Solvent Selection. Koch Modular. [Link]

  • How To Improve Resolution In Column Chromatography? Chemistry For Everyone. [Link]

  • Solvent Choice. University of York Chemistry Teaching Labs. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]

  • Principle of Flash Column. Hawach Chromatography Columns. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • What Are My Options to Improve My Separation? Part I: Foundational Concepts. LCGC International. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Distillation. Chemistry LibreTexts. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Picking a recrystallization solvent? Reddit. [Link]

  • Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

  • What is the purpose of adding brine during an extraction. Study.com. [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments. [Link]

  • Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. ACS Publications. [Link]

  • What is the purpose of a brine wash at the end of the liquid-liquid extraction? Chegg. [Link]

  • Why is a brine solution used in organic chemistry extraction? Brainly. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • What is the best solvent for recrystallization? Quora. [Link]

  • Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • Troubleshooting Distillation Column Malfunctions: Expert Guide. Ship & Shore Environmental, Inc. [Link]

  • How Do You Troubleshoot Common Distillation Column Issues? Chemistry For Everyone. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate. [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? Reddit. [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch Modular. [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. AIDIC. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone. [Link]

  • What is a good way to select mobile phase in chromatography? ResearchGate. [Link]

  • Distillation Pressure Control Troubleshooting. YouTube. [Link]

Sources

Validation & Comparative

Comparative Analysis of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Guide to NMR and Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazolopyridine core is a key scaffold in the development of various therapeutic agents, including kinase inhibitors. Accurate structural elucidation and purity assessment are paramount for its application in synthesis and biological screening. This guide provides an in-depth analysis of the characterization of this compound using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the expected spectral features, compare them with potential alternatives and impurities, and provide detailed experimental protocols.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectral Analysis

The proton NMR spectrum of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazolopyridine core and the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylate group.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H4~8.3d1H~2.0
H5~7.5d1H~2.0
NH~13.0-14.0br s1H-
-OCH₂-~4.4q2H~7.1
-CH₃~1.4t3H~7.1

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

The downfield chemical shift of the NH proton is characteristic of pyrazole protons and is often broad due to quadrupole broadening and exchange. The two aromatic protons, H4 and H5, are expected to appear as doublets with a small coupling constant, typical for meta-coupling in a pyridine ring. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectral Analysis

The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
C=O~162
C3~140
C3a~148
C4~135
C5~115
C6~150
C7a~145
-OCH₂-~61
-CH₃~14

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Comparative NMR Analysis with a Related Compound

To illustrate the importance of detailed spectral analysis, let's compare the expected ¹H NMR data of our target compound with a potential regioisomeric impurity, ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

CompoundH5 Chemical Shift (δ, ppm)H6 Chemical Shift (δ, ppm)
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate~7.5 (d)-
Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate~8.2 (d)~7.4 (d)

The distinct chemical shifts and coupling patterns of the aromatic protons would allow for the clear differentiation between these two isomers.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry

For a polar molecule like ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, ESI is the ionization method of choice. In positive ion mode, the compound is expected to be observed as the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺226.04
[M+Na]⁺248.02

The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2+H]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak, which is a key signature for monochlorinated compounds.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Expected HRMS Data for C₉H₉ClN₃O₂ ([M+H]⁺):

  • Calculated: 226.0383

  • Observed: Within 5 ppm of the calculated value

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Vortex the sample until it is fully dissolved.

  • Place the NMR tube in the spectrometer for analysis.

Mass Spectrometry Sample Preparation (for ESI)
  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of the solvent and a small amount of formic acid (0.1%) to promote protonation.

  • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

Workflow for Structural Characterization

Caption: Workflow for the synthesis, purification, and structural characterization of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Conclusion

The combined use of NMR spectroscopy and mass spectrometry provides a comprehensive and robust analytical workflow for the structural confirmation and purity assessment of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. The detailed analysis of spectral data, including chemical shifts, coupling constants, and isotopic patterns, allows for the unambiguous identification of the compound and its differentiation from potential isomers and impurities. This rigorous characterization is essential for ensuring the quality and reliability of the compound in subsequent research and development applications.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).

Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl 6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its structural resemblance to purines allows it to interact with a variety of enzymes and receptors, making it a fertile ground for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives synthesized from the versatile starting material, ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. We will delve into their anticancer and antimicrobial properties, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in this dynamic field.

The Central Scaffold: Ethyl 6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

The core molecule, ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, serves as a key intermediate for the synthesis of a diverse library of derivatives. The presence of a chlorine atom at the C6 position and an ethyl carboxylate group at the C3 position offers reactive handles for facile chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR). These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of cancer. The pyrazolo[3,4-b]pyridine scaffold has proven to be an effective template for the design of potent kinase inhibitors.

One notable area of investigation is the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. For instance, structure-activity relationship studies on 1H-pyrazolo[3,4-b]pyridine derivatives have led to the discovery of highly potent and selective CDK1/CDK2 inhibitors. A key finding was that the substitution with a 2,6-difluorophenyl group was critical for potent inhibitory activity. This led to the development of compounds like BMS-265246, with IC50 values of 6 nM for CDK1/cyclin B and 9 nM for CDK2/cyclin E[1]. The co-crystal structure of a similar analog with CDK2 revealed that the inhibitor occupies the ATP purine binding site, forming crucial hydrogen bonds with the protein backbone[1].

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a kinase implicated in innate immunity and oncogenesis[2][3]. Through rational drug design and optimization, a derivative, compound 15y, emerged as a highly potent TBK1 inhibitor with an impressive IC50 value of 0.2 nM[2]. This compound also demonstrated antiproliferative effects on several cancer cell lines[2].

Another significant target for this class of compounds is Topoisomerase IIα (TOPIIα), an enzyme essential for DNA replication and transcription. A series of novel pyrazolo[3,4-b]pyridines were synthesized and evaluated for their anti-leukemic activity and TOPIIα inhibition. Compound 8c from this series exhibited potent, broad-spectrum antiproliferative activity across the NCI 60 human cancer cell line panel, with a GI50 MG-MID value of 1.33 µM[4]. Mechanistic studies confirmed that this compound induced DNA damage, S-phase cell cycle arrest, and apoptosis, and it significantly inhibited the DNA relaxation activity of TOPIIα in a dose-dependent manner[4].

The following diagram illustrates the general mechanism of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives, where the scaffold competes with ATP for binding to the kinase's active site.

G cluster_kinase Kinase Active Site ATP ATP Substrate Substrate Protein ATP->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate No_Phosphorylation No Phosphorylation Pyrazolopyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolopyridine->ATP Blocks Binding Inhibition Competitive Inhibition G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Data Analysis & Comparison Start Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Deriv Synthesized Derivatives Start->Deriv Agar Agar Well Diffusion Deriv->Agar Broth Broth Macrodilution (MIC determination) Deriv->Broth Compare Compare with Standard Antimicrobials Agar->Compare Broth->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Sources

A Comparative Guide to the Structure-Activity Relationships of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

Protein kinases, critical regulators of cellular signaling, have become premier targets in modern drug discovery, particularly in oncology.[1] The pyrazolo[3,4-b]pyridine core is a "privileged scaffold," a molecular framework that consistently appears in compounds targeting various kinases.[2][3] Its defining feature is the pyrazole nitrogen, which acts as a crucial hydrogen bond donor, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding pocket. This interaction mimics the binding of adenine from ATP, providing a strong foundation for potent and selective inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of inhibitors, focusing on key kinase targets like Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1), supported by experimental data and protocols.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of pyrazolo[3,4-b]pyridine derivatives can be systematically modulated by substitutions at various positions around the core structure. The general scaffold and key modification points are illustrated below.

SAR_Scaffold cluster_scaffold Pyrazolo[3,4-b]pyridine Core cluster_substitutions Key Substitution Points & SAR Insights core_img R1 R1 (N1-Position) - Steric bulk here is often detrimental. - Often an H-bond donor (NH). [12] - Can be substituted to modulate solubility. core_img->R1 N1 R3 R3-Position - Critical for selectivity. - Bulky aromatic groups can target unique pockets. core_img->R3 C3 R4 R4-Position - Often targets solvent-exposed region. - Site for introducing solubilizing groups or vectors for PROTACs. core_img->R4 C4 R6 R6-Position - Can influence kinase selectivity. - Small alkyl or aryl groups are common. core_img->R6 C6

Caption: General scaffold of pyrazolo[3,4-b]pyridine inhibitors and key SAR points.

Comparative Analysis Across Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold is evident in its application against a diverse range of kinases. The following sections compare the SAR for specific, well-studied kinase families.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are central to cell cycle regulation, and their inhibition is a validated anticancer strategy.[4] Several studies have optimized pyrazolo[3,4-b]pyridines as potent CDK inhibitors.[5][6][7]

Key SAR Insights for CDKs:

  • N1-Position: Maintaining an unsubstituted pyrazole N-H is often crucial for forming a key hydrogen bond with the kinase hinge region.

  • C3-Position: Substitutions here significantly impact selectivity. For instance, introducing a 4-methoxyphenyl group has shown to be favorable.[7]

  • C4-Position: The nature of the aryl group at C4 dictates potency. Unsubstituted phenyl rings or those with specific substitutions can enhance activity against cell lines like HeLa and HCT-116.[4][7]

  • C6-Position: Small groups like methyl are well-tolerated and often present in active compounds.

Comparative Data for CDK Inhibitors:

Compound IDR3-SubstituentR4-SubstituentTarget KinaseIC50 (µM)Cell Line Activity (IC50, µM)Reference
9a 4-methoxyphenylPhenylCDK21.630Hela: 2.59[4][7]
14g 4-methoxyphenyl4-(trifluoromethyl)phenylCDK20.460HCT-116: 1.98[4][7]
8 NH2Thiophen-2-ylCDK2/cyclin A20.65-[6]

Rationale for substituent choice: The introduction of a trifluoromethyl group in 14g at the para-position of the C4-phenyl ring likely enhances hydrophobic interactions within the ATP binding pocket, leading to a near 4-fold increase in CDK2 inhibitory potency compared to the unsubstituted phenyl in 9a .[4][7] The amine at C3 in compound 8 provides a strong hydrogen bonding group, contributing to its sub-micromolar activity.[6]

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK fusions are oncogenic drivers in various cancers, making TRK inhibitors valuable therapeutics. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to generate potent TRK inhibitors.[8][9]

Key SAR Insights for TRKs:

  • Scaffold Hopping: The pyrazolo[3,4-b]pyridine core serves as an effective bioisostere for other hinge-binding motifs found in known TRK inhibitors like larotrectinib. The pyrazole portion provides the hydrogen bond center, while the pyridine can engage in π–π stacking with key phenylalanine residues in the active site.[8]

  • C3-Position: Small, flexible linkers connecting to cyclic amines (e.g., piperazine) are often optimal for achieving high potency.

  • C4-Position: Aromatic rings with specific substitutions (e.g., fluoro-substituted phenyl) are critical for binding affinity.

Comparative Data for TRK Inhibitors:

Compound IDR3-SubstituentR4-SubstituentTarget KinaseIC50 (nM)Cell Line Activity (IC50, µM)Reference
A01 VariesVariesTRKA293-[8]
C03 2-(pyrrolidin-1-yl)ethylamino2-fluoro-4-iodophenylTRKA56Km-12: 0.304[8]
C09 2-(azetidin-1-yl)ethylamino2-fluoro-4-iodophenylTRKA57-[8]
C10 2-(pyrrolidin-1-yl)ethylamino2,4-difluorophenylTRKA26-[8]

Rationale for substituent choice: The initial hit A01 showed weak activity. Optimization at the R3 and R4 positions led to compound C03 , which demonstrated a significant increase in potency.[8] Further refinement, such as replacing the 4-iodo group with a more compact fluoro group (C10 ), doubled the potency against TRKA, likely due to a more favorable fit and electronic profile within the binding site.[8]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a key regulator of innate immunity and is implicated in inflammation and some cancers. Developing selective inhibitors is of high therapeutic interest.[10]

Key SAR Insights for TBK1:

  • C3-Position: This position is critical for potency. Small aromatic rings like furan or thiophene are well-tolerated.

  • C4-Position: A key interaction is formed by an amino linker at this position connecting to a substituted pyrimidine ring. This mimics the binding mode of other known TBK1 inhibitors.

  • N1-Position: Substitution at the pyrazole nitrogen with groups like cyclopropylmethyl is essential for achieving high potency, likely by providing additional hydrophobic interactions.

Comparative Data for TBK1 Inhibitors:

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentTarget KinaseIC50 (nM)Reference
BX795 ---TBK17.1[10]
MRT67307 ---TBK128.7[10]
15y CyclopropylmethylFuran-2-ylN-(pyrimidin-4-yl)anilineTBK10.2[10]

Rationale for substituent choice: Through several rounds of optimization, compound 15y emerged as an exceptionally potent TBK1 inhibitor, with an IC50 of 0.2 nM. This high affinity is attributed to the synergistic effect of the N1-cyclopropylmethyl group, the C3-furan ring, and the specific aniline-pyrimidine moiety at C4, which collectively occupy the binding site with high complementarity.[10]

Experimental Protocols: Ensuring Data Integrity

The reliability of SAR data hinges on robust and reproducible bioassays. Kinase inhibition is typically quantified by measuring the reduction in the phosphorylation of a substrate. Homogeneous Time-Resolved Fluorescence (HTRF®) and Scintillation Proximity Assays (SPA) are two widely used, high-throughput methods.[11][12]

Workflow for a Typical Kinase Inhibitor SAR Study

SAR_Workflow design_node design_node synthesis_node synthesis_node assay_node assay_node analysis_node analysis_node decision_node decision_node A 1. Target Selection & Scaffold Identification B 2. Library Design (Computational Modeling) A->B C 3. Chemical Synthesis of Analogs B->C D 4. Primary Screening (In Vitro Kinase Assay) C->D E 5. IC50 Determination (Dose-Response) D->E F 6. SAR Analysis E->F G Potent Hits? F->G H 7. Secondary Assays (Selectivity, Cell-Based) G->H Yes J Stop/Redesign G->J No I 8. Lead Optimization H->I I->C Iterate J->B

Caption: Iterative workflow for SAR studies of kinase inhibitors.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic, robust method for measuring kinase activity, adaptable for high-throughput screening.[11][13] The assay detects the phosphorylated product using antibodies labeled with fluorescent donor (Europium cryptate) and acceptor (XL665) molecules.

Principle: When the substrate is phosphorylated, an antibody sandwich forms, bringing the donor and acceptor into proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The signal is proportional to the amount of phosphorylated substrate.

Step-by-Step Methodology: [11][14][15]

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the pyrazolo[3,4-b]pyridine inhibitors in 100% DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well low-volume plate, add:

    • 0.5 µL of diluted inhibitor (or DMSO for control).

    • 5.5 µL of kinase solution (diluted in enzymatic buffer).

    • Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.

  • Initiate Kinase Reaction: Add the following to initiate the reaction:

    • 2.0 µL of biotinylated peptide substrate.

    • 2.0 µL of ATP solution. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate for 30-60 minutes at room temperature. Incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop and Detect: Add 10 µL of HTRF® detection buffer containing EDTA (to stop the reaction by chelating Mg2+), Europium cryptate-labeled anti-phospho antibody, and SA-XL665 (streptavidin-labeled acceptor).

  • Final Incubation & Readout: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (E665nm / E620nm * 10,000). Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[16]

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous radioactive assay that measures the transfer of [γ-³³P]ATP to a biotinylated substrate.[17][18][19]

Principle: A biotinylated substrate peptide is captured by streptavidin-coated SPA beads. If the kinase has phosphorylated the substrate using [γ-³³P]ATP, the radioactive phosphate is brought close to the scintillant within the bead. The emitted beta particles from the ³³P excite the scintillant, producing light. Unreacted [γ-³³P]ATP in solution is too far away to excite the beads, eliminating the need for wash steps.[20]

Step-by-Step Methodology:

  • Reaction Mix Preparation: Prepare a master mix containing kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2), the desired kinase, and the biotinylated peptide substrate.

  • Assay Plate Setup: In a 384-well plate, add inhibitor dilutions.

  • Kinase Reaction:

    • Add the kinase/substrate master mix to the wells containing the inhibitor.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear phase.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop buffer containing EDTA and a suspension of streptavidin-coated SPA beads.

    • Incubate for 30 minutes to allow the biotinylated substrate to bind to the beads.

  • Data Acquisition: Seal the plate and count using a microplate scintillation counter. The signal (in counts per minute) is directly proportional to the level of substrate phosphorylation.

  • Data Analysis: Plot the counts per minute against the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Outlook

The pyrazolo[3,4-b]pyridine scaffold remains a highly productive starting point for the design of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to substituents at the N1, C3, C4, and C6 positions can dramatically alter inhibitory profiles against diverse kinases like CDKs, TRKs, and TBK1. The future of drug development with this scaffold lies in leveraging this detailed SAR knowledge to design next-generation inhibitors with improved selectivity profiles, thereby minimizing off-target effects, and to develop multi-kinase inhibitors that can address complex diseases driven by multiple signaling pathways.

References

  • Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and ... - PubMed.
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH.
  • HTRF KinEASE TK Kit, 1,000 Assay Points - Revvity.
  • Kinase Scintillation Proximity Assay - MedchemExpress.com.
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology.
  • HTRF ® Kinase Assay Protocol | Download Table - ResearchGate.
  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio - YouTube. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. Available from: [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed. Available from: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Available from: [Link]

  • Scintillation proximity assay - Wikipedia. Available from: [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC - NIH. Available from: [Link]

  • In vitro kinase assay - Protocols.io. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

  • Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis, SAR and biological evaluation of 1,6-disubstituted-1H-pyrazolo [3,4-d]pyrimidines as dual inhibitors of Aurora kinases and CDK1 - ResearchGate. Available from: [Link]

  • Novel pyrazolo[3,4‐b]pyridine derivatives: Synthesis, structure–activity relationship studies, and regulation of the AMPK/70S6K pathway | Request PDF - ResearchGate. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available from: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Semantic Scholar. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed. Available from: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC - PubMed Central. Available from: [Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors | Request PDF - ResearchGate. Available from: [Link]

Sources

A Comparative Analysis of Synthetic Routes to Pyrazolo[3,4-b]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The arrangement of nitrogen atoms in this fused bicyclic system allows for a variety of intermolecular interactions with biological targets, making it a highly sought-after structure for the development of novel therapeutics.[2][4] This guide provides a comparative analysis of the most prominent synthetic routes to 1H-pyrazolo[3,4-b]pyridines, the more stable tautomer, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each methodology.[5][6]

Retrosynthetic Strategies: Two Fundamental Approaches

The construction of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two primary retrosynthetic strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine template.[5][7] A third, increasingly popular approach involves the concurrent formation of both rings through multicomponent reactions.

Strategy 1: Pyridine Ring Annulation onto a Pyrazole Core

This is a widely employed and versatile strategy that leverages the availability of substituted 5-aminopyrazoles as key building blocks.

The Combes and Gould-Jacobs Type Reactions

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a cornerstone of pyrazolo[3,4-b]pyridine synthesis.

Mechanism: The synthesis proceeds through an initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine ring system. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is dictated by the relative electrophilicity of the two carbonyl groups.[5] For instance, using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl adjacent to the trifluoromethyl group reacts preferentially.[5]

Gould-Jacobs Reaction: A variation of this approach, the Gould-Jacobs reaction, utilizes diethyl 2-(ethoxymethylene)malonate. The reaction with a 3-aminopyrazole derivative typically leads to a 4-chloro-1H-pyrazolo[3,4-b]pyridine.[5][7]

Experimental Protocol: Synthesis of a 1H-pyrazolo[3,4-b]pyridine using a 1,3-dicarbonyl compound

  • To a solution of a 5-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), the corresponding 1,3-dicarbonyl compound (1.1 mmol) is added.

  • The reaction mixture is heated to reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-b]pyridine.

Cycloaddition Reactions

Diels-Alder type reactions offer a more convergent approach to the pyrazolo[3,4-b]pyridine core.

Mechanism: This strategy involves the [4+2] cycloaddition of a pyrazolyl imine (acting as the azadiene) with an electron-deficient alkene (dienophile), such as a nitroalkene. The reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.[8][9] The regiochemistry of the cycloaddition is governed by the frontier molecular orbital interactions between the diene and the dienophile.[8]

Experimental Protocol: Microwave-Assisted Cycloaddition

  • A mixture of the pyrazolyl imine (1.0 mmol) and the nitroalkene (1.2 mmol) is subjected to microwave irradiation in a sealed vessel.

  • Typical reaction conditions are 150-200°C for 5-20 minutes.[8][10]

  • After cooling, the reaction mixture is purified by column chromatography on silica gel to isolate the desired pyrazolo[3,4-b]pyridine.

Strategy 2: Pyrazole Ring Formation on a Pyridine Template

This approach starts with a suitably functionalized pyridine derivative and constructs the pyrazole ring onto it.

Mechanism: A common method involves the cyclization of a 3-acylpyridine N-oxide tosylhydrazone.[11] The reaction proceeds by treatment with an electrophilic additive and a base at room temperature. This method offers the advantage of not requiring a leaving group on the pyridine ring.[11]

Experimental Protocol: Cyclization of a Pyridine N-oxide Hydrazone

  • To a solution of the 3-acylpyridine N-oxide tosylhydrazone (1.0 mmol) in a suitable solvent (e.g., dichloromethane), an electrophilic additive (e.g., acetic anhydride, 1.2 mmol) and a base (e.g., triethylamine, 1.5 mmol) are added.

  • The reaction mixture is stirred at room temperature overnight.[11]

  • The product mixture is then purified by column chromatography to separate the regioisomeric pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine products.[11]

Strategy 3: Multicomponent Reactions (MCRs)

MCRs have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.[12][13]

One-Pot Synthesis from Aminopyrazoles, Aldehydes, and Active Methylene Compounds

Mechanism: A typical MCR for pyrazolo[3,4-b]pyridines involves the condensation of an aminopyrazole, an aldehyde, and an active methylene compound (e.g., ethyl cyanoacetate, malononitrile). The reaction is often catalyzed by a base or a Lewis acid.[12][13] The proposed mechanism generally starts with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrazole to the resulting electron-deficient alkene. Subsequent intramolecular cyclization and aromatization (often through oxidation or elimination) lead to the final product.[12]

Experimental Protocol: Microwave-Assisted Multicomponent Synthesis

  • A mixture of 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (1 mmol) is prepared in an aqueous medium.[12][13]

  • A catalytic amount of a base, such as triethylamine (TEA), is added.[12]

  • The reaction is carried out under microwave irradiation at a controlled temperature (e.g., 40°C) for a short duration (e.g., 20 minutes).[12][13]

  • The product often precipitates from the reaction mixture and can be isolated by simple filtration, yielding a high-purity product without the need for chromatographic purification.[12]

Comparative Analysis of Synthetic Routes

Synthetic Strategy Key Starting Materials Typical Reaction Conditions Typical Yields Advantages Disadvantages
Pyridine Annulation (Combes Type) 5-Aminopyrazoles, 1,3-DicarbonylsReflux in acetic acid or other solventsGood to excellentReadily available starting materials, well-establishedCan require harsh conditions (high temperatures), regioselectivity issues with unsymmetrical dicarbonyls
Pyridine Annulation (Cycloaddition) Pyrazolyl imines, NitroalkenesMicrowave irradiation, high temperatureModerate to goodConvergent, rapid synthesisRequires synthesis of specific precursors (pyrazolyl imines), can have regioselectivity issues
Pyrazole Annulation 3-Acylpyridine N-oxide tosylhydrazonesRoom temperature, base, electrophilic additiveGoodMild reaction conditions, avoids pre-functionalization of the pyridine ringMay produce regioisomers, limited to specific hydrazone isomers
Multicomponent Reactions (MCRs) Aminopyrazoles, Aldehydes, Active Methylene CompoundsMicrowave irradiation, various catalysts (base, Lewis acid), often in green solventsHigh to excellentHigh atom economy, operational simplicity, rapid, environmentally friendly, high yieldsOptimization of reaction conditions can be required for different substrates

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

G cluster_0 Strategy 1: Pyridine Ring Annulation 5-Aminopyrazole 5-Aminopyrazole Combes-Type Reaction Combes-Type Reaction 5-Aminopyrazole->Combes-Type Reaction 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Combes-Type Reaction Pyrazolyl Imine Pyrazolyl Imine Cycloaddition Cycloaddition Pyrazolyl Imine->Cycloaddition Nitroalkene Nitroalkene Nitroalkene->Cycloaddition Pyrazolo[3,4-b]pyridine_1 Pyrazolo[3,4-b]pyridine Combes-Type Reaction->Pyrazolo[3,4-b]pyridine_1 Cycloaddition->Pyrazolo[3,4-b]pyridine_1

Caption: Overview of Pyridine Ring Annulation Strategies.

G cluster_1 Strategy 2: Pyrazole Ring Annulation 3-Acylpyridine N-oxide\nTosylhydrazone 3-Acylpyridine N-oxide Tosylhydrazone Cyclization Cyclization 3-Acylpyridine N-oxide\nTosylhydrazone->Cyclization Pyrazolo[3,4-b]pyridine_2 Pyrazolo[3,4-b]pyridine Cyclization->Pyrazolo[3,4-b]pyridine_2

Caption: Pyrazole Ring Annulation via Cyclization.

G cluster_2 Strategy 3: Multicomponent Reactions (MCRs) Aminopyrazole Aminopyrazole One-Pot Reaction One-Pot Reaction Aminopyrazole->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->One-Pot Reaction Pyrazolo[3,4-b]pyridine_3 Pyrazolo[3,4-b]pyridine One-Pot Reaction->Pyrazolo[3,4-b]pyridine_3

Sources

A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug discovery professionals. This guide provides an in-depth comparison and detailed protocols for selecting and performing in vitro kinase assays tailored for pyrazolo[3,4-b]pyridine derivatives. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently found in potent inhibitors of various protein kinases due to its structural similarity to the adenine ring of ATP.[1][2] This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your screening campaigns are both efficient and mechanistically insightful.

Section 1: The First Critical Decision: Choosing Your Assay Platform

The success of any screening effort hinges on selecting an assay format that aligns with your research goals, be it high-throughput screening (HTS), lead optimization, or mechanistic studies.[3] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate; virtually all assay technologies measure this event by tracking either substrate phosphorylation or ATP consumption.[4]

For pyrazolo[3,4-b]pyridine derivatives, which are predominantly ATP-competitive inhibitors, the choice of assay can significantly influence the results.[5][6] Here, we compare the most common formats.

Comparative Overview of Major Kinase Assay Technologies
Assay FormatPrincipleAdvantagesDisadvantagesBest For
Radiometric Assays Measures the transfer of radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a substrate.[3]Considered the "gold standard" for direct, accurate measurement; highly sensitive and not prone to compound interference; accommodates diverse substrates.[3][7][8]Requires handling and disposal of radioactive materials; cumbersome washing steps; not ideal for HTS.[3][8]Orthogonal validation, detailed mechanistic studies, low-activity kinases.
Luminescence-Based Measures remaining ATP after the kinase reaction using a luciferase/luciferin system (e.g., Promega's Kinase-Glo®). Signal is inversely proportional to kinase activity.[9][10]Homogeneous "add-mix-read" format; high sensitivity and Z'-factors >0.7 are routinely achievable; excellent for HTS.[11][12]Indirect measurement (ATP depletion); susceptible to inhibitors of the coupling enzyme (luciferase); requires significant ATP consumption for a robust signal.[13]High-throughput screening (HTS), primary hit identification, IC50 determination.
Fluorescence-Based Detects either the phosphorylated product or ADP formation via changes in fluorescence polarization (FP), intensity (FI), or FRET.[3][14]Non-radioactive; often homogeneous formats available; continuous assays allow for real-time kinetic monitoring.[14][15]Can be susceptible to compound interference (autofluorescence, light scattering); may require modified substrates or specific antibodies.[3][13]HTS, lead optimization, studying inhibitor kinetics (continuous assays).

Section 2: Understanding the Target: ATP-Competitive Inhibition

The vast majority of pyrazolo[3,4-b]pyridine inhibitors function by competing directly with ATP for binding within the kinase's catalytic domain.[5][6] This mechanism has critical implications for assay design and data interpretation. The apparent potency (IC50) of an ATP-competitive inhibitor is dependent on the concentration of ATP in the assay.[5] Therefore, running assays at a consistent and physiologically relevant ATP concentration—often close to the Michaelis constant (Kₘ) for ATP—is essential for generating comparable and meaningful data.[16]

Diagram: Mechanism of ATP-Competitive Inhibition

The following diagram illustrates how pyrazolo[3,4-b]pyridine derivatives compete with ATP for the kinase active site, thereby preventing substrate phosphorylation.

ATP_Competition cluster_0 Kinase Reaction cluster_1 Inhibition K Kinase K_ATP Kinase-ATP-Substrate Complex K->K_ATP ATP ATP ATP->K_ATP Substrate Substrate Substrate->K_ATP Product Phospho-Substrate + ADP K_ATP->Product Phosphorylation I Pyrazolo[3,4-b]pyridine Inhibitor K_I Inactive Kinase-Inhibitor Complex I->K_I K2 Kinase K2->K_I ATP2 ATP ATP2->K_I Binding Blocked

Caption: ATP-competitive inhibitors bind to the kinase active site, preventing ATP binding and subsequent catalysis.

Section 3: Field-Proven Experimental Protocols

Here we provide two robust, detailed protocols for assessing the inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against a target kinase (e.g., Src, EGFR, VEGFR).[17][18][19]

Protocol 1: High-Throughput IC50 Determination via Luminescence (Kinase-Glo®)

This protocol is adapted from the widely used Promega Kinase-Glo® platform and is ideal for screening and generating dose-response curves.[9][20] The principle is based on measuring the amount of ATP remaining after the kinase reaction; a high luminescent signal indicates low kinase activity (i.e., potent inhibition).[11]

A. Reagent Preparation:

  • Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and keep on ice.

  • Enzyme Stock: Prepare a 2X working solution of the purified kinase (e.g., 2 nM Src) in 1X Kinase Buffer. The optimal concentration must be determined empirically to achieve ~50-80% ATP consumption in the linear range of the reaction.[13]

  • Substrate/ATP Mix (2X): Prepare a solution containing the specific peptide substrate (e.g., 0.2 mg/mL poly[Glu, Tyr] 4:1 for Src) and ATP (e.g., 20 µM, approximating the Kₘ) in 1X Kinase Buffer.[18]

  • Inhibitor Solutions: Prepare a serial dilution of your pyrazolo[3,4-b]pyridine compounds in 100% DMSO (e.g., 10-point, 3-fold dilutions starting from 10 mM). Then, create an intermediate dilution in 1X Kinase Buffer.

  • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® Substrate with Kinase-Glo® Buffer according to the manufacturer's instructions.[11] Allow it to equilibrate to room temperature before use.

B. Assay Procedure (384-well plate format):

  • Compound Addition: Add 1 µL of the serially diluted inhibitor to the appropriate wells of a white, opaque 384-well plate. For controls, add 1 µL of DMSO (0% inhibition, high kinase activity) and 1 µL of a known potent inhibitor like staurosporine (100% inhibition, low kinase activity).[21]

  • Kinase Addition: Add 10 µL of the 2X enzyme solution to all wells except the "no enzyme" background controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]

  • Initiate Reaction: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the enzyme reaction.[21]

  • ATP Detection: Add 20 µL of the equilibrated Kinase-Glo® Reagent to all wells.

  • Detection Incubation: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Read Plate: Measure luminescence using a plate-reading luminometer.

C. Self-Validation and Controls:

  • Positive Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO.

  • Negative Control (100% Inhibition): Enzyme + Substrate + ATP + potent inhibitor (e.g., Staurosporine).

  • Background Control: Substrate + ATP + DMSO (no enzyme).

  • Z'-Factor Calculation: Use the positive and negative controls to calculate the Z'-factor. An assay with a Z' > 0.5 is considered excellent for HTS.[12]

Protocol 2: Continuous Fluorescence Assay for Mechanistic Insights

This protocol uses a fluorescent peptide substrate to monitor kinase activity in real-time, which is invaluable for identifying time-dependent or slow-binding inhibitors.[14][15] The principle relies on an increase in fluorescence intensity upon phosphorylation of a strategically placed residue near a fluorophore (e.g., a Sox-labeled peptide).[14]

A. Reagent Preparation:

  • Kinase Buffer (1X): 20 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT.[22]

  • Enzyme Stock (10X): Prepare a 10X working solution of the kinase (e.g., 50 nM EGFR) in 1X Kinase Buffer.

  • Substrate/ATP Mix: Prepare a solution of the fluorescent peptide (e.g., 5 µM Y12-Sox peptide) and ATP (e.g., 15 µM) in 1X Kinase Buffer.[22]

  • Inhibitor Solutions: Prepare serial dilutions in DMSO as described in Protocol 1.

B. Assay Procedure (384-well plate format):

  • Pre-incubation: In a white, non-binding 384-well plate, pre-incubate 5 µL of the 10X enzyme stock with 0.5 µL of serially diluted inhibitor (or DMSO) for 30 minutes at 27°C.[22]

  • Initiate and Read: Place the plate in a fluorescence plate reader pre-set to the correct excitation/emission wavelengths (e.g., λex360/λem485 for Sox peptide).[22]

  • Start Reaction: Program the reader to inject 45 µL of the Substrate/ATP mix into each well.

  • Monitor Kinetics: Immediately begin monitoring the fluorescence signal every 60-90 seconds for 30-60 minutes.[22]

C. Data Analysis:

  • Calculate Initial Velocity: For each well, plot the relative fluorescence units (RFU) against time. The initial reaction velocity is the slope of the linear portion of this curve (typically the first 5-10% of the reaction).[14]

  • Generate IC50 Curve: Plot the initial velocities against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.

  • Causality Check: Non-linear progress curves in the presence of an inhibitor can indicate time-dependent inhibition, a crucial mechanistic insight not easily captured by endpoint assays.[15]

Section 4: Overall Experimental Workflow

A successful kinase inhibitor screening project follows a logical progression from initial setup to final data analysis.

Diagram: In Vitro Kinase Assay Workflow

Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A 1. Compound Dilution (Serial Dilutions in DMSO) B 2. Reagent Preparation (Buffer, Enzyme, Substrate, ATP) C 3. Plate Setup (Add Inhibitors & Controls) B->C D 4. Kinase Reaction (Add Enzyme, Incubate, Add Substrate/ATP) C->D E 5. Signal Development (Add Detection Reagent) D->E F 6. Read Plate (Luminometer/Fluorometer) E->F G 7. Data Processing (% Inhibition Calculation) F->G H 8. Curve Fitting (IC50 Determination) G->H I 9. Quality Control (Z'-Factor Analysis) H->I

Caption: A generalized workflow for determining the IC50 of pyrazolo[3,4-b]pyridine kinase inhibitors.

By carefully selecting an assay platform that matches your research goals and understanding the ATP-competitive nature of pyrazolo[3,4-b]pyridine derivatives, you can generate high-quality, reproducible, and insightful data to drive your drug discovery programs forward.

References

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available from: [Link]

  • An, W. F., & Tolliday, N. (2010). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 5(2), 191–202. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Available from: [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. Available from: [Link]

  • Kummer, L., & Imperiali, B. (2010). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, 2, 127–141. Available from: [Link]

  • ProQinase GmbH. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13_Supplement), 4186. Available from: [Link]

  • Promega GmbH. (2015). Kinase-Glo® Luminescent Kinase Assay Platform Protocol. Technical Bulletin #TB372. Available from: [Link]

  • Zuercher, W. J., & Glick, G. D. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 803, 23–40. Available from: [Link]

  • Ali, M. R., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 12345. Available from: [Link]

  • Gomaa, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 169-183. Available from: [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8731. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Invitrogen. (n.d.). Methods: EGFR Biochemical Assays.
  • Gee, K., et al. (2011). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society, 133(20), 7901–7907. Available from: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • González-Vera, J. A., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 64(14), 10174–10194. Available from: [Link]

  • Zhang, Q., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435–1450. Available from: [Link]

  • González-Vera, J. A., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available from: [Link]

  • El-Gamal, M. I., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(3), 102983. Available from: [Link]

  • Abdel-Aziz, A. A., et al. (2016). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Archiv der Pharmazie, 349(6), 455-469. Available from: [Link]

  • El-Adl, K., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Scientific Reports, 14, 25779. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1541-1550. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]

  • El-Naggar, M., et al. (2022). New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Scientific Reports, 12, 1898. Available from: [Link]

  • ProQinase GmbH. (2025). Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. Cancer Research, 85(6_Supplement), 6966. Available from: [Link]

  • Alam, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 28(19), 6799. Available from: [Link]

  • Park, H., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(10), 2463–2467. Available from: [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

Sources

The Ascendance of Pyrazolo[3,4-b]pyridines: A Comparative Guide to Efficacy in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The relentless pursuit of novel scaffolds that offer enhanced potency, selectivity, and the ability to overcome resistance has led medicinal chemists to explore a diverse array of heterocyclic systems. Among these, the pyrazolo[3,4-b]pyridine core has garnered significant attention, demonstrating remarkable versatility and potent inhibitory activity against a range of therapeutically relevant kinases. This guide provides an in-depth, objective comparison of the efficacy of pyrazolo[3,4-b]pyridine-based kinase inhibitors against other prominent heterocyclic classes, namely quinazolines, pyrimidines, and indoles. Supported by experimental data, we will delve into the structural nuances, mechanisms of action, and clinical performance that define these critical classes of anticancer agents.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Heterocycle in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a fused bicyclic heterocycle that has proven to be a "privileged" structure in medicinal chemistry. Its unique arrangement of nitrogen atoms allows for multiple points of interaction within the ATP-binding pocket of kinases, often forming key hydrogen bonds with the hinge region, a critical determinant of inhibitor binding. This scaffold's rigidity and planarity, coupled with the potential for diverse substitutions at various positions, provide a versatile platform for optimizing potency and selectivity against specific kinase targets.

Research has shown that pyrazolo[3,4-b]pyridine derivatives exhibit a broad spectrum of anticancer properties by targeting a multitude of kinases involved in oncogenic signaling pathways. These include Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), and Topoisomerase IIα.[1]

Comparative Efficacy Analysis: Pyrazolo[3,4-b]pyridines Versus Other Heterocyclic Kinase Inhibitors

To provide a clear and objective comparison, we will examine the efficacy of pyrazolo[3,4-b]pyridines in the context of other well-established heterocyclic kinase inhibitors. The following sections will present a head-to-head analysis based on preclinical inhibitory activity (IC50 values) and clinical trial outcomes.

Pyrazolo[3,4-b]pyridines: A New Wave of Potent and Selective Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has given rise to a new generation of highly potent and selective kinase inhibitors, some of which have already gained regulatory approval or are in late-stage clinical development.

One notable example is Selpercatinib (Retevmo) , a potent and selective inhibitor of rearranged during transfection (RET) kinases. In the LIBRETTO-001 trial, selpercatinib demonstrated impressive efficacy in patients with RET fusion-positive non-small cell lung cancer (NSCLC). In treatment-naïve patients, the objective response rate (ORR) was 83-85%, while in previously treated patients, the ORR was 62-64%.[2][3][4] The median progression-free survival (PFS) was 22.0 months for treatment-naïve patients and 16.5-26.2 months for previously treated patients.[4][5]

Olverembatinib (HQP1351) is another promising pyrazolo[3,4-b]pyridine derivative, a third-generation BCR-ABL1 inhibitor. It has shown significant efficacy in patients with chronic myeloid leukemia (CML) who are resistant to other tyrosine kinase inhibitors (TKIs), including those with the challenging T315I mutation.[6] In a phase 1b trial, olverembatinib demonstrated strong antileukemic activity in heavily pretreated patients.[7]

Glumetinib (SCC244) , a highly selective c-Met inhibitor, has shown clinical activity in advanced NSCLC with MET alterations.[8][9] Camonsertib (RP-3500) , an ATR inhibitor, is currently in clinical trials and has demonstrated safety, tolerability, and early efficacy in combination with other agents across various tumor types.[10][11][12][13][14]

The following table summarizes the preclinical and clinical efficacy of selected pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Compound (Target)IC50 (nM)Disease IndicationObjective Response Rate (ORR)Progression-Free Survival (PFS)Overall Survival (OS)
Selpercatinib (RET)-RET fusion+ NSCLC (treatment-naïve)83-85%[2][3][4]22.0 months[4]Not Reached (at 3-year follow-up, 66% of patients were alive)[4][5]
RET fusion+ NSCLC (previously treated)62-64%[2][3][4]16.5-26.2 months[4][5]47.6 months[5]
Olverembatinib (BCR-ABL1)-TKI-resistant CML-36-month PFS rate of 86.3% (CML-CP with T315I)[15]36-month OS rate of 95.1% (CML-CP with T315I)[15]
Glumetinib (c-Met)Subnanomolar (c-Met kinase activity)[16]Advanced NSCLC with MET alterations1 patient with partial response, 4 with stable disease in a Phase I trial[8]--
Camonsertib (ATR)-Advanced solid tumors with DDR alterations13% (monotherapy)[13][14]--
Pyrazolo[3,4-b]pyridine derivative (TBK1)0.2 nM (15y)[17]Preclinical---
Pyrazolo[3,4-b]pyridine derivative (TRK)56 nM (C03)[18]Preclinical---
Quinazoline Scaffolds: The Pioneers of EGFR Inhibition

The quinazoline core is a well-established pharmacophore in kinase inhibitor design, most notably for its role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Gefitinib (Iressa) and Erlotinib (Tarceva) are first-generation reversible EGFR-TKIs that have been instrumental in treating NSCLC patients with activating EGFR mutations. Lapatinib (Tykerb), a dual EGFR and HER2 inhibitor, also features a quinazoline scaffold. While effective, resistance often develops, primarily through the T790M "gatekeeper" mutation.[19]

Compound (Target)IC50 (nM)Disease IndicationORRPFSOS
Gefitinib (EGFR)-EGFR-mutated NSCLC72.1%[9]-20.2 months[9]
Erlotinib (EGFR)-EGFR-mutated NSCLC81.1%[9]-26.3 months[9]
Lapatinib (EGFR/HER2)-HER2+ Breast Cancer40-15% (depending on criteria) in heavily pretreated patients[20]14.6 weeks[20]8.4 months[20]
Pyrimidine Core: The Foundation of BCR-ABL Inhibitors

The pyrimidine scaffold is another cornerstone of kinase inhibitor development, famously exemplified by Imatinib (Gleevec) , the first-in-class BCR-ABL inhibitor that revolutionized the treatment of CML. Second-generation pyrimidine-based inhibitors like Dasatinib (Sprycel) and Nilotinib (Tasigna) offer improved potency and activity against many imatinib-resistant mutations.

Compound (Target)IC50 (nM)Disease IndicationComplete Cytogenetic Response (CCyR)Major Molecular Response (MMR)
Imatinib (BCR-ABL)-CML (first-line)65-66%[2]22-28%[2]
Dasatinib (BCR-ABL)-CML (first-line)77%[2]46%[2]
Nilotinib (BCR-ABL)-CML (first-line)78-80%[2]43-44%[2]
Indole-Based Inhibitors: Multi-Targeted Approaches

The indole nucleus is a versatile scaffold found in numerous kinase inhibitors, often exhibiting multi-targeted activity. Sunitinib (Sutent) and Sorafenib (Nexavar) are prominent examples that inhibit multiple receptor tyrosine kinases, including VEGFR and PDGFR, and are used in the treatment of various solid tumors, such as renal cell carcinoma (RCC).

Compound (Target)IC50 (nM)Disease IndicationPFSOS
Sunitinib (VEGFR, PDGFR, c-KIT)-Metastatic RCC20.0 months[3]-
Sorafenib (VEGFR, PDGFR, Raf)-Metastatic RCC14.1 months[3]-
Pazopanib (VEGFR, PDGFR, c-KIT)-Metastatic RCC14.1 months[3]-

Mechanistic Insights and Structural Causality

The efficacy of a kinase inhibitor is intrinsically linked to its ability to interact with the specific amino acid residues within the ATP-binding pocket. The choice of the heterocyclic scaffold plays a pivotal role in dictating these interactions.

dot

Kinase_Inhibitor_Binding_Modes cluster_Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine cluster_Quinazoline Quinazoline cluster_Pyrimidine Pyrimidine cluster_Indole Indole Pyrazolo_Node Forms multiple H-bonds with hinge region. Versatile substitution patterns for selectivity. Quinazoline_Node Well-established hinge binder. Prone to resistance via gatekeeper mutations. Pyrazolo_Node->Quinazoline_Node Often higher selectivity Pyrimidine_Node Core of many successful BCR-ABL inhibitors. Often exhibits good oral bioavailability. Pyrazolo_Node->Pyrimidine_Node Emerging as a strong competitor Quinazoline_Node->Pyrimidine_Node Different primary targets Indole_Node Versatile scaffold for multi-targeted inhibitors. Can lead to broader off-target effects. Pyrimidine_Node->Indole_Node Generally more targeted

Figure 1: Comparative attributes of different heterocyclic kinase inhibitor scaffolds.

Pyrazolo[3,4-b]pyridines often exhibit a Type I binding mode, interacting with the active conformation of the kinase. Their unique nitrogen arrangement allows for a bidentate hydrogen bond with the hinge region, contributing to their high potency. The ability to modify multiple positions on the scaffold allows for fine-tuning of selectivity by exploiting subtle differences in the ATP-binding sites of various kinases.

Quinazolines , particularly the 4-anilinoquinazoline derivatives, are classic examples of Type I inhibitors. They form a crucial hydrogen bond between the N1 of the quinazoline ring and the backbone NH of a hinge residue. However, their efficacy can be compromised by mutations in the "gatekeeper" residue, which can sterically hinder inhibitor binding.

Pyrimidines , as seen in imatinib, can exhibit a Type II binding mode, stabilizing the inactive (DFG-out) conformation of the kinase. This can lead to higher selectivity as it exploits a less conserved binding pocket adjacent to the ATP site.

Indoles are present in a variety of kinase inhibitors with both Type I and Type II binding modes. Their ability to be readily functionalized makes them suitable for developing multi-targeted inhibitors, though this can sometimes lead to a less desirable off-target profile.

Experimental Protocols: A Framework for Comparative Evaluation

To ensure a rigorous and objective comparison of different kinase inhibitors, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Example: TRKA)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human TRKA kinase

    • ATP

    • Biotinylated peptide substrate

    • Test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Detection reagents (e.g., HTRF-based assay)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents and incubate to allow for signal development.

    • Read the plate on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Kinase_Inhibition_Assay Start Prepare Reagents Dilute Serially Dilute Test Compounds Start->Dilute Mix Mix Kinase, Substrate, and Compound Dilute->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Stop Reaction with EDTA Incubate->Stop Detect Add Detection Reagents Stop->Detect Read Read Plate Detect->Read Analyze Calculate IC50 Read->Analyze

Sources

A Comparative Guide to the X-ray Crystallography of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy.[1][2] The precise three-dimensional arrangement of atoms within these molecules is critical as it dictates their interaction with biological targets, thereby influencing their efficacy and selectivity. Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of crystalline compounds.

This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the characterization of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to offer a comprehensive resource for researchers in drug discovery and chemical sciences.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography provides an unparalleled level of structural detail, offering precise measurements of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and stereochemistry. This technique is indispensable when the connectivity of atoms is known, but the spatial arrangement is ambiguous. For pyrazolo[3,4-b]pyridine derivatives, this is crucial for understanding intermolecular interactions in the solid state, which can provide insights into crystal packing and potential polymorphic forms.[3][4]

The process begins with the challenging yet critical step of growing a high-quality single crystal. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are directly related to the arrangement of electrons, and by extension, atoms, within the crystal lattice. Sophisticated computational methods are then used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification of Derivative B Solvent Screening & Optimization A->B C Crystallization (e.g., Slow Evaporation) B->C D Single Crystal Selection C->D E Mount Crystal on Diffractometer D->E F X-ray Diffraction E->F G Collect Diffraction Data F->G H Data Processing & Integration G->H I Structure Solution (e.g., Direct Methods) H->I J Structure Refinement I->J K Validation & Analysis J->K L L K->L Final Structural Model (CIF)

Caption: Experimental workflow for single-crystal X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the gold standard for solid-state structure determination, it is often used in conjunction with other analytical methods. Each technique provides a unique piece of the structural puzzle, and understanding their respective strengths and limitations is key to a comprehensive characterization of novel pyrazolo[3,4-b]pyridine derivatives.

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5]Unambiguous structural determination.Requires a high-quality single crystal, which can be difficult to obtain.[6] Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.[7]Provides information about the molecule's structure and dynamics in solution. Non-destructive.Does not provide absolute 3D structure. Can be complex to interpret for highly substituted derivatives.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).[3]High sensitivity, requires very small sample amounts.Provides no information about the connectivity or spatial arrangement of atoms.
FT-IR Spectroscopy Presence of specific functional groups.[5]Fast, simple, and non-destructive.Provides limited information about the overall molecular structure.

In practice, these techniques are complementary. NMR and MS are typically used to confirm the successful synthesis and purity of a new derivative.[8] FT-IR can quickly verify the presence of key functional groups, such as the ester carbonyl. Once the compound's identity is confirmed, X-ray crystallography can be employed to definitively determine its three-dimensional structure.

Experimental Protocol: Synthesis and Crystallization

The synthesis of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives often involves multi-component reactions.[9] A general procedure for the synthesis and subsequent crystallization of a representative derivative is provided below.

Synthesis of Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting materials in a suitable solvent, such as ethanol or dimethylformamide.[10]

  • Catalysis: Add a catalytic amount of a base, like piperidine, to facilitate the reaction.[10]

  • Reflux: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

  • Purification: Collect the solid by filtration and purify it by recrystallization or column chromatography to yield the desired product.

Crystallization via Slow Evaporation:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.

The choice of solvent is critical for successful crystallization. It should be a solvent in which the compound has moderate solubility, allowing for a slow and controlled precipitation as the solvent evaporates.

Quantitative Data Summary

The following table summarizes representative crystallographic data for two different pyrazolo[3,4-b]pyridine derivatives, illustrating the level of detail obtained from a single-crystal X-ray diffraction study.

Parameter Derivative 1 [11]Derivative 2 [4]
Compound Name Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateEthyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Formula C₁₈H₁₈ClN₃O₂SC₂₅H₂₅N₃O₃S
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 12.028(3)12.158(3)
b (Å) 7.915(2)16.793(4)
c (Å) 19.680(5)11.530(3)
β (°) 98.435(9)99.309(8)
Volume (ų) 1852.1(8)2322.8(10)
Dihedral Angle (pyrazole-pyridine) 3.81(9)°1.76(7)°

These data not only confirm the molecular structure but also provide insights into the subtle conformational differences that can arise from changes in substitution on the pyrazolo[3,4-b]pyridine core.[4][11]

Caption: Structure of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Conclusion

For the structural elucidation of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides the most definitive and detailed structural information, which is crucial for understanding structure-activity relationships and for rational drug design. While other techniques such as NMR, MS, and FT-IR are vital for confirming synthesis and providing complementary data, they cannot replace the unambiguous three-dimensional insights offered by X-ray crystallography. The judicious application of these techniques in a complementary fashion will undoubtedly continue to accelerate the development of novel therapeutics based on the pyrazolo[3,4-b]pyridine scaffold.

References

  • Al-Warhi, T., Al-Ghorbani, M., Hadda, T. B., Mabkhot, Y. N., & Jasinski, J. P. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 12(35), 22763-22777. [Link]

  • Al-Zahrani, L. A., El-Faham, A., Al-Otaibi, E. A., Al-Sheikh, M. A., & Al-Kahtani, A. A. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4′-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 1-19. [Link]

  • Sharma, S., & Kumar, V. (2021). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 58(1), 5-26. [Link]

  • Iriepa, I., Moraleda, I., & Bellido, M. L. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 24(10), 1953. [Link]

  • Tan, Y. S., Basirun, W. J., Ng, S. W., & Tiekink, E. R. (2022). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. Zeitschrift für Kristallographie-Crystalline Materials, 237(1-2), 1-9. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Liu, Q. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 30, 115939. [Link]

  • Al-Ghorbani, M., Al-Warhi, T., Hadda, T. B., Mabkhot, Y. N., & Jasinski, J. P. (2022). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances, 12(16), 9839-9850. [Link]

  • Caffrey, M. (2015). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 10(10), 1075-1087. [Link]

  • Gheidari, D., Shahraki, M., & Jafari, M. (2023). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 13(1), 1-17. [Link]

  • EnergyBin. (n.d.). X-Ray Crystallography Alternative. Retrieved January 18, 2026, from [Link]

  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal, 2(2), 22-23. [Link]

  • Xu, S., Zhu, J., Liu, Y., Zhang, Y., Li, Y., & Zhang, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1541-1556. [Link]

  • Physics Today. (2013). X-ray crystallography without the crystals. [Link]

  • Gheidari, D., Shahraki, M., Jafari, M., & Zand, A. (2023). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific reports, 13(1), 11846. [Link]

  • El-Sayed, W. A., El-Essawy, F. A., & Ali, O. M. (2019). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Serbian Chemical Society, 84(1), 25-36. [Link]

  • Baklanov, M. A., Dar'in, D. V., & Krasavin, M. Y. (2021). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 26(16), 4987. [Link]

  • Mohammed, A. A., & Al-Mokhtar, M. A. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 12(54), 35198-35207. [Link]

  • Widdifield, C. M., Farrell, J. D., Cole, J. C., Howard, J. A. K., & Hodgkinson, P. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science, 11(13), 3464-3474. [Link]

  • Rao, K. N., Kumar, M. J., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 565-569. [Link]

  • Rao, K. N., Kumar, M. J., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 414-418. [Link]

  • ChemSynthesis. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved January 18, 2026, from [Link]

  • Rao, K. N., Kumar, M. J., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 565-569. [Link]

  • Al-Ghorbani, M., Al-Warhi, T., Hadda, T. B., Mabkhot, Y. N., & Jasinski, J. P. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(1), 1076-1087. [Link]

  • Barghash, A. E., El-Naggar, M., El-Damasy, D. A., & El-Sayed, M. A. A. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7808. [Link]8/)

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity Profile of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to protein substrates.[1] This seemingly simple act governs a vast array of cellular processes, from growth and proliferation to differentiation and apoptosis.[1] Given their central role, it is no surprise that dysregulated kinase activity is a hallmark of many diseases, most notably cancer.[2][3] This has made kinases one of the most intensely pursued classes of drug targets.[3]

However, the very nature of the kinome—the full complement of protein kinases—presents a formidable challenge. The human genome encodes over 500 kinases, many of which share a high degree of structural similarity, particularly within the ATP-binding site targeted by most inhibitors.[3][4] This conservation makes achieving absolute specificity for a single kinase incredibly difficult.[3] Consequently, most kinase inhibitors exhibit a degree of polypharmacology, binding to multiple "off-target" kinases.[5][6]

This promiscuity can be a double-edged sword. On one hand, unintended off-target effects can lead to cellular toxicity and adverse clinical outcomes.[2] On the other, inhibiting multiple nodes in a disease-driving pathway can lead to enhanced efficacy or provide opportunities for drug repurposing.[2][6] Therefore, a comprehensive and accurate assessment of a kinase inhibitor's selectivity profile is not merely a characterization step; it is a critical component of drug discovery that informs lead optimization, predicts potential toxicities, and uncovers new therapeutic hypotheses.[4][7]

This guide provides an in-depth comparison of the principal methodologies used to profile kinase inhibitor selectivity. We will delve into the causality behind experimental choices, provide actionable protocols for key assays, and offer insights into data interpretation to empower researchers in drug development to make informed decisions.

Comparative Analysis of Selectivity Profiling Methodologies

Choosing the right method to assess kinase inhibitor selectivity depends on the stage of drug discovery, the specific scientific question, and the resources available. The three main pillars of selectivity profiling are biochemical assays, competitive binding assays, and chemoproteomic approaches, with a growing emphasis on cell-based assays to provide physiological context. Each approach offers a unique lens through which to view a compound's interaction with the kinome.

dot

Caption: Overview of major kinase inhibitor selectivity profiling strategies.

Methodology Principle Primary Output Throughput Physiological Relevance Key Advantages Limitations
Biochemical Assays Measures inhibition of purified, recombinant kinase enzymatic activity.[4]IC₅₀HighLowDirect measure of functional inhibition; highly customizable.Lacks cellular context (scaffolding proteins, ATP levels); uses recombinant enzymes.[8]
Competitive Binding Assays Measures displacement of an immobilized, broad-spectrum ligand by a test compound.[1]KdVery HighLowATP-independent; highly standardized; broad kinome coverage.[9]Indirect measure of activity; may miss allosteric inhibitors.
Chemoproteomics Affinity capture of endogenous kinases from cell lysates that bind to immobilized probes.[2][3]Apparent KdMediumMediumUnbiased; uses native kinases in complexes; identifies novel targets.[3]Technically complex; competition dynamics can be difficult to interpret.[1]
Cell-Based Assays Measures target engagement or downstream substrate phosphorylation in intact cells.[8][10]Cellular IC₅₀ / % OccupancyMedium-HighHighMost physiologically relevant; accounts for cell permeability and intracellular ATP.[10]Indirect measure of direct target binding; technically more challenging than biochemical assays.

Biochemical Assays: The Functional Workhorse

Biochemical assays are a cornerstone of kinase inhibitor profiling, directly measuring a compound's ability to inhibit the catalytic activity of a purified kinase.[4] The primary output, the IC₅₀ value, represents the concentration of inhibitor required to reduce kinase activity by 50%.

Causality Behind Experimental Choices: The choice of assay format is driven by the need for sensitivity, scalability, and safety. While traditional radiometric assays using ³²P- or ³³P-labeled ATP are considered a gold standard for their directness, safety concerns and disposal costs have led to the dominance of non-radioactive methods.[1][11][12] Luminescence-based assays, which measure the depletion of ATP, have become exceptionally popular due to their high sensitivity, broad applicability, and automation-friendliness.[12]

Featured Technology: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay (Promega) is a robust, homogeneous luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal directly proportional to the initial kinase activity.[13][14]

dot

Caption: Principle of the KINOMEscan® competitive binding assay.

Chemoproteomics: Unbiased Profiling in a Native Context

Chemoproteomics provides a powerful method for identifying inhibitor targets directly from a complex biological sample, such as a cell or tissue lysate. [2][15]This approach maintains kinases in their native confirmation and within their endogenous protein complexes, offering a more physiologically relevant view of inhibitor interactions. [2] Causality Behind Experimental Choices: The goal of chemoproteomics in this context is to perform an unbiased survey of the "druggable" kinome. By using a mixture of broad-spectrum kinase inhibitors immobilized on beads (e.g., "Kinobeads"), a large portion of the kinome can be affinity-purified from a lysate. [3][16][17]A free test compound then competes with the beads for kinase binding. This method can identify completely unexpected off-targets that might be missed by panels of recombinant kinases. [3][7]

Featured Technology: Kinobeads

Developed by Cellzome (a GSK company), the Kinobeads technology uses a carefully optimized cocktail of non-selective kinase inhibitors covalently attached to Sepharose beads. [3][18][19]These beads are incubated with cell lysates in the presence of increasing concentrations of a test inhibitor. Kinases that are bound by the free inhibitor in the lysate will not bind to the beads. After washing, the bead-bound proteins are eluted and quantified using mass spectrometry. [16][20]This generates dose-response curves and apparent Kd values for hundreds of endogenous kinases simultaneously. [3] dot

Caption: Workflow for a competitive chemoproteomics experiment using Kinobeads.

Cell-Based Assays: The Ultimate Litmus Test

While in vitro and lysate-based methods are powerful, they cannot fully recapitulate the complex environment of a living cell. Factors like cell membrane permeability, efflux pumps, high intracellular ATP concentrations (~1-10 mM), and the requirement for kinases to be in a specific conformational or activation state can dramatically alter an inhibitor's apparent potency and selectivity. [1][8][10]Cell-based assays are therefore essential for validating in vitro findings. [10] Causality Behind Experimental Choices: The imperative for cell-based assays is to confirm target engagement in the most physiologically relevant setting. [8]A compound that is potent in a biochemical assay may fail to engage its target in a cell due to poor permeability. Conversely, some inhibitors, particularly Type II inhibitors that bind to the inactive DFG-out conformation, may show unexpected interactions in a cellular context that are not observed in assays using activated recombinant kinases. [8][21]

Featured Technology: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay (Promega) is a proximity-based method that measures compound binding to a specific kinase target in living cells. The kinase of interest is expressed as a fusion to a bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is then added to the cells. In the absence of a competing compound, energy transfer (BRET) occurs between the luciferase and the tracer when they are in close proximity. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal. [8]This allows for the quantitative determination of intracellular target occupancy and affinity.

Data Interpretation and Case Study: Dasatinib

Dasatinib is a clinically approved inhibitor known to target the BCR-ABL fusion protein in chronic myeloid leukemia, but it also potently inhibits SRC family kinases and a number of other off-targets. [2]Its profile makes it an excellent case study for comparing selectivity data.

Key Metrics & Interpretation:

  • IC₅₀ vs. Kd: An IC₅₀ from a biochemical assay is a measure of functional potency and is dependent on assay conditions, especially ATP concentration. [1]A Kd from a binding assay is a measure of intrinsic binding affinity and is independent of ATP. [4]Both are valuable, and discrepancies between them can provide mechanistic insights.

  • Selectivity Score (S-score): A simple way to quantify selectivity is to count the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1µM) and divide by the total number of kinases tested. [22]A lower score indicates higher selectivity. For Dasatinib, this score would be relatively high, reflecting its multi-targeted nature.

  • Visualizing Data: Selectivity data is most commonly visualized on a kinome dendrogram ("kinome tree"), where inhibited kinases are marked with circles. The size and color of the circle typically represent the potency of the interaction.

Case Study: Dasatinib Signaling

Dasatinib's efficacy in CML stems from its potent inhibition of the constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation.

dot

BCR_ABL_Pathway cluster_downstream Downstream Pro-Survival Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT-mTOR BCR_ABL->PI3K_AKT STAT5 JAK-STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.

A comprehensive profiling campaign would show Dasatinib potently binding BCR-ABL and SRC family kinases across all platforms. However, a cell-based assay would be critical to confirm that the compound effectively engages these targets inside leukemia cells and inhibits downstream signaling, validating its mechanism of action. [8][10]

Conclusion

Assessing the selectivity of a kinase inhibitor is a multifaceted process that requires an integrated strategy. No single method tells the whole story.

  • Biochemical and binding assays are indispensable for high-throughput screening and initial characterization of potency and kinome-wide interactions. [4]* Chemoproteomics offers an unparalleled, unbiased view of potential targets in a native protein environment. [7]* Cell-based assays provide the ultimate validation, confirming that a compound can reach its target in a living system and exert a biological effect. [10] By thoughtfully combining these approaches, researchers can build a comprehensive and reliable selectivity profile, enabling them to de-risk potential liabilities, understand the full therapeutic potential of their compounds, and ultimately accelerate the development of safer and more effective kinase-targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Axtman, A. D. (2020). The chemical biology of protein kinases. Bioorganic & medicinal chemistry, 28(1), 115182. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 14(3), 1574-1586. [Link]

  • Ward, R. A., & сайті, В. І. (2019). Chemoproteomic method for profiling inhibitor-bound kinase complexes. Journal of the American Chemical Society, 141(28), 10958-10963. [Link]

  • Fedorov, O., Marsden, B., Pogacic, V., Rellos, P., Müller, S., Bullock, A. N., ... & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • An, W. F., & Tolliday, N. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 15(5), 467-477. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Klaeger, S. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. PubMed. [Link]

  • Promega GmbH. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. [Link]

  • van der Wouden, P. E., van den Berg, M., & van der Vlag, J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(6), 1545-1558. [Link]

  • GenomeWeb. (2012). Cellzome Uses New, High-Throughput Kinobeads Platform to Develop Inhibitor for PI3K Isoform. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Guo, Y., Turek, M., & Zhang, J. H. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS chemical biology, 12(11), 2731-2736. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Bantscheff, M. (2012). Chemoproteomic applications in kinase drug discovery. SlideShare. [Link]

  • Binder, M. J., Bashore, F. M., Hoffman, K. K. D., Daamgard, C., Slater, M. R., Drewry, D. H., ... & Axtman, A. D. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Lo, Y. C., Sen, S., & Gsponer, J. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(22), 3577-3585. [Link]

  • Binder, M. J., Bashore, F. M., Hoffman, K. K. D., Daamgard, C., Slater, M. R., Drewry, D. H., ... & Axtman, A. D. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Sciety. [Link]

  • Scott, D. C., Hammill, J. S., Min, J., & Westover, K. D. (2023). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. [Link]

  • Lo, Y. C., Sen, S., & Gsponer, J. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(22), 3577-3585. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Lo, Y. C., Sen, S., & Gsponer, J. (2017). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. [Link]

  • ResearchGate. Kinase binding activity analysis using DiscoverX Kinomescan profiling. [Link]

  • Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105. [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Eurofins DiscoverX. DiscoverX Solutions for Drug Discovery. [Link]

  • Ojo, K. K., Arakaki, T. L., Napuli, A. J., Inampudi, K. K., Keyloun, K. R., Lynch, J. J., ... & Van Voorhis, W. C. (2012). Chemical proteomic analysis reveals the drugability of the kinome of Trypanosoma brucei. ACS chemical biology, 7(9), 1536-1545. [Link]

  • Hewitt, J. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a halogenated heterocyclic compound frequently utilized in drug discovery and development. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined are based on established principles of chemical waste management for chlorinated pyridine derivatives.

Hazard Identification and Risk Assessment

Understanding the inherent risks of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is the foundation of its safe management. While specific toxicological data for this exact compound is not extensively published, the hazards can be inferred from its chemical class—halogenated pyridines and pyrazoles.

The primary risks associated with this and similar compounds include:

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Toxicity: Harmful if swallowed or in contact with skin.[3]

  • Respiratory Effects: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][6]

During thermal decomposition, such as in a fire or improper incineration, this compound is expected to release highly toxic and corrosive gases, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl) gas[5][6]

The generation of HCl gas is a primary concern, necessitating specialized disposal methods to prevent environmental release and equipment corrosion.

Hazard Classification (Inferred)CategoryPrecautionary Statement Reference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[2][4]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Effective containment and personal protection are non-negotiable when handling this chemical waste.

Engineering Controls:

  • All handling of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning certified laboratory chemical fume hood.[7]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[7][8]

Personal Protective Equipment (PPE): Your first line of defense is a complete barrier against exposure.

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves, which are resistant to pyridine compounds.[9] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5][6]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Skin and Body Protection: A lab coat is mandatory.[9] For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[8]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the laboratory waste management workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Collection Procedure:

  • Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Solid Waste .

  • Select a Container: Use a dedicated, chemically compatible container with a secure, tight-fitting lid.[10] The container must be clearly labeled.

  • Labeling: Immediately label the waste container with "Halogenated Organic Waste" and list the full chemical name: "ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate." Avoid using abbreviations or chemical formulas.[11]

  • Collection:

    • For pure, unused, or expired product, place the original container directly into a larger, sealable container for disposal.

    • For contaminated labware (e.g., weigh boats, gloves, pipette tips), collect these items in the designated halogenated solid waste container.[11]

  • Crucial Segregation Rules:

    • DO NOT mix this waste with non-halogenated solvents or solids.[11][12][13]

    • DO NOT mix with incompatible materials such as strong oxidizing agents, strong acids, or bases.[7][8]

    • DO NOT pour any amount, no matter how small, down the drain.[4][9] Discharge into the environment is to be avoided.[14]

Final Disposal Procedure

The final disposal of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate must be handled by professionals. Your role is to prepare the waste safely for pickup.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area away from heat or ignition sources.[7][9]

  • Contact EHS: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[5]

  • Transportation and Destruction: The licensed contractor will transport the waste to a permitted facility. The recommended and most environmentally sound method of destruction for chlorinated heterocyclic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and a flue gas scrubber .[4][5][14] The scrubber is essential for neutralizing the acidic hydrogen chloride gas produced during combustion.[4]

Emergency Procedures

Accidents require immediate and correct responses to minimize harm.

Spill Management:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5][9]

  • Wear PPE: Don appropriate PPE before attempting cleanup.

  • Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[7][9]

  • Collection: Carefully sweep or scoop the absorbed material without creating dust.[5][8]

  • Disposal: Place the collected material into a suitable, sealed container. Label it as "Spill Debris containing ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate" and dispose of it as halogenated organic waste.[11]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][14]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][4]

Disposal Workflow Diagram

This diagram outlines the decision-making process for the safe handling and disposal of waste generated from ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collect Segregation & Collection cluster_disposal Final Disposal Start Waste Generation (Pure chemical, contaminated labware) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Step 2: Work in Fume Hood PPE->FumeHood Segregate Step 3: Identify as 'Halogenated Organic Solid Waste' FumeHood->Segregate Container Step 4: Place in a Labeled, Compatible Waste Container Segregate->Container Label Label must include: - 'Halogenated Organic Waste' - Full Chemical Name Container->Label Store Step 5: Store Securely in Satellite Accumulation Area Container->Store EHS Step 6: Arrange Pickup via EHS or Licensed Contractor Store->EHS Incinerate Final Disposition: High-Temperature Incineration with Flue Gas Scrubbing EHS->Incinerate

Caption: Decision workflow for proper disposal.

References

  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2011). MSDS of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from a general university guideline source.
  • Capot Chemical. (n.d.). MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from a general university safety handbook.
  • Unknown. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Unknown. (n.d.). Pyridine Waste Disposal Procedures.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • AMERICAN ELEMENTS. (n.d.). Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Public Health England. Retrieved from [Link]

Sources

Personal protective equipment for handling ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Handling Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is fundamental to discovery. This compound, a member of the pyrazolopyridine class, shows potential in various therapeutic areas.[1] However, realizing this potential requires a foundation of rigorous safety protocols. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond basic compliance to instill a culture of proactive safety.

The procedural guidance herein is based on a thorough hazard assessment of the compound, which is classified as a skin, eye, and respiratory irritant.[2][3][4] Our objective is to equip you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing contamination and unforeseen reactions.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is selected, a clear understanding of the compound's hazards is essential. This informs the primary safety measures: engineering and administrative controls.

Hazard Profile: Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is identified with the following hazard statements:

  • H315: Causes skin irritation[2][3][4][5][6]

  • H319: Causes serious eye irritation[2][3][4][5][6]

  • H335: May cause respiratory irritation[2][3][4][5][6][7]

These classifications indicate that the compound, likely a solid powder, can cause localized irritation upon direct contact with the skin, eyes, or respiratory system. The primary routes of exposure are therefore dermal contact, eye contact, and inhalation of airborne particles.

Hazard StatementDescriptionPrimary Exposure Route
H315 Causes skin irritationDermal (Skin) Contact
H319 Causes serious eye irritationOcular (Eye) Contact
H335 May cause respiratory irritationInhalation

Engineering Controls are Non-Negotiable: PPE should never be the sole method of protection. The following engineering controls are mandatory when handling this compound:

  • Chemical Fume Hood: All weighing and solution preparation activities must be conducted inside a certified chemical fume hood. This is the most critical control for preventing respiratory exposure by capturing dust and vapors at the source.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8] Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

The Core PPE Ensemble: A Head-to-Toe Protocol

The selection of PPE must be deliberate, accounting for the specific hazards of the compound. For this irritant, the goal is to create a complete barrier against dust and potential splashes.

Eye and Face Protection:

  • Mandatory: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are the minimum requirement.[8]

  • Best Practice: When handling larger quantities (>1g) or when there is a risk of splashing (e.g., during solution transfer), a full face shield should be worn in addition to safety glasses. This provides a secondary layer of protection for the eyes and face.

Skin Protection:

  • Laboratory Coat: A clean, buttoned laboratory coat is required to protect street clothes and minimize skin exposure.

  • Gloves: This is a critical choice. The compound is a chlorinated aromatic hydrocarbon derivative.[9][10]

    • Recommended Material: Nitrile rubber gloves are the primary recommendation. They offer good resistance to a range of chemicals and provide a durable barrier against solid particulates.[11] A minimum thickness of 0.11 mm is advised.[2]

    • Inspection and Technique: Gloves must be inspected for any signs of degradation or punctures before each use.[7] Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7] Contaminated gloves must be disposed of immediately as hazardous waste. Always wash hands thoroughly after removing gloves.[12]

Respiratory Protection: Under normal conditions, all handling of the solid should occur within a chemical fume hood, which negates the need for a personal respirator. However, in specific situations, respiratory protection is necessary:

  • Emergency Situations: For spills or situations where the fume hood is not operational, a respirator is required.

  • Recommended Type: A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (Type P95 or P1/P2) is appropriate for nuisance exposures.[7][8] For higher concentrations or unknown exposure levels, a respirator with combination organic vapor/particulate cartridges (e.g., ABEK-P2) should be used.[7]

Operational Workflow: Donning, Doffing, and Disposal

A systematic workflow prevents cross-contamination and ensures safety at every step. The following diagram illustrates the logical flow for preparing for and concluding work with the compound.

PPE_Workflow cluster_prep Preparation Phase cluster_work Handling Phase cluster_exit Exit & Decontamination Phase prep_area Enter Designated Work Area don_labcoat 1. Don Lab Coat prep_area->don_labcoat don_respirator 2. Don Respirator (If Required) don_labcoat->don_respirator don_eyewear 3. Don Eye/Face Protection don_respirator->don_eyewear don_gloves 4. Don Gloves (Over Cuffs) don_eyewear->don_gloves work Perform Chemical Handling in Fume Hood don_gloves->work doff_gloves 1. Doff Gloves (Dispose as HazWaste) work->doff_gloves doff_eyewear 2. Doff Eye/Face Protection doff_gloves->doff_eyewear doff_respirator 3. Doff Respirator (If Used) doff_eyewear->doff_respirator doff_labcoat 4. Doff Lab Coat doff_respirator->doff_labcoat wash_hands Wash Hands Thoroughly doff_labcoat->wash_hands

Caption: Logical workflow for donning, handling, and doffing PPE.

Emergency and Disposal Protocols

Emergency Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately.[12] Wash off with soap and plenty of water for at least 15 minutes.[8] If skin irritation occurs, get medical advice.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8] Seek medical attention if you feel unwell.[8]

  • Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover drains. Carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[8]

Waste Disposal Plan: Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Contaminated Materials: All disposable PPE (gloves, etc.), contaminated weighing paper, and cleaning materials must be collected in a designated, labeled hazardous waste container.[13]

  • Unused Chemical: Dispose of the contents and container to an approved waste disposal plant.[8] This compound, as a chlorinated hydrocarbon, must not be disposed of down the drain.[13] It should be segregated into a non-halogenated or halogenated solvent waste stream as appropriate for your institution's waste management program.[14]

  • Container Management: All hazardous waste containers must be kept closed except when adding waste and stored in a designated Satellite Accumulation Area within the lab.[15][16]

By integrating these detailed protocols into your daily laboratory operations, you build a self-validating system of safety. Each step, from choosing the right gloves to planning for waste disposal, is designed to mitigate the specific risks posed by Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, ensuring a safe and productive research environment.

References

  • Resistance To Chemicals of Common Glove Materials. ehs.ucsc.edu. [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. ehs.oregonstate.edu. [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. ehs.pitt.edu. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. cwu.edu. [Link]

  • Safety Data Sheet - Oakwood Chemical. oakwoodchemical.com. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. ncbi.nlm.nih.gov. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. vumc.org. [Link]

  • Laboratory Waste Guide 2025. blog.labtex.co.uk. [Link]

  • Safety Data Sheet - American Elements. americanelements.com. [Link]

  • MSDS of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate - Capot Chemical. capotchem.com. [Link]

  • Chemical Waste Management for Laboratories - UFF. uff.br. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. ehrs.upenn.edu. [Link]

  • List of GHS Hazard and Precautionary Statements. siri.org. [Link]

  • Health and safety: H/P phrases - SAMANCTA - European Commission. ec.europa.eu. [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - MDPI. mdpi.com. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 2
ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.